Product packaging for Apilimod Mesylate(Cat. No.:CAS No. 870087-36-8)

Apilimod Mesylate

Cat. No.: B1663033
CAS No.: 870087-36-8
M. Wt: 610.7 g/mol
InChI Key: GAJWNIKZLYZYSY-OKUPSQOASA-N
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Description

See also: Apilimod (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N6O8S2 B1663033 Apilimod Mesylate CAS No. 870087-36-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJWNIKZLYZYSY-OKUPSQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870087-36-8
Record name Apilimod mesylate [USAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name APILIMOD MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apilimod Mesylate: A Technical Guide to a Selective PIKfyve Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilimod mesylate is a potent and selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Initially investigated for its immunomodulatory effects through the inhibition of interleukin-12 (IL-12) and interleukin-23 (IL-23), its primary mechanism of action is now understood to be the direct inhibition of PIKfyve kinase activity. This inhibition disrupts endosomal trafficking and lysosomal homeostasis, leading to a range of cellular effects with therapeutic potential in various diseases, including B-cell non-Hodgkin lymphoma (B-NHL), autoimmune disorders, and viral infections. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Apilimod, also known as STA-5326, was first identified as an inhibitor of IL-12 and IL-23 production.[1] However, subsequent research revealed its more fundamental role as a highly specific inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[2][3] These phosphoinositides are critical for the regulation of endosomal trafficking, lysosome function, and autophagy.[2][4] By inhibiting PIKfyve, Apilimod disrupts these processes, leading to the formation of large cytoplasmic vacuoles and ultimately inducing non-canonical cell death in susceptible cell types.[5][6] This unique mechanism of action has positioned Apilimod as a promising therapeutic candidate for various pathologies, most notably B-cell non-Hodgkin lymphoma.[6][7]

Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of PIKfyve kinase.

The PIKfyve Signaling Pathway

PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, which governs intracellular membrane trafficking. It exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4, which together regulate the synthesis and turnover of PI(3,5)P2.[2]

The process begins with the phosphorylation of phosphatidylinositol (PI) to PI 3-phosphate (PI(3)P) by Class III PI3K (Vps34). PIKfyve then phosphorylates PI(3)P at the 5' position of the inositol ring to produce PI(3,5)P2.[2] PI(3,5)P2 is a key signaling lipid that regulates the fission and fusion of endosomes and lysosomes, thereby controlling their size, number, and function.[4] Inhibition of PIKfyve by Apilimod leads to a depletion of PI(3,5)P2, which in turn disrupts endosomal trafficking and causes the accumulation of enlarged endosomes and lysosomes, a hallmark cellular phenotype of PIKfyve inhibition.[6][8]

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway PI Phosphatidylinositol (PI) Vps34 Class III PI3K (Vps34) PI->Vps34 Phosphorylation PI3P PI 3-phosphate (PI(3)P) PIKfyve PIKfyve PI3P->PIKfyve Phosphorylation PI35P2 PI (3,5)-bisphosphate (PI(3,5)P2) Endosomal_Trafficking Endosomal Trafficking & Lysosomal Homeostasis PI35P2->Endosomal_Trafficking Regulates Vps34->PI3P PIKfyve->PI35P2 PIKfyve->Endosomal_Trafficking Apilimod Apilimod Apilimod->PIKfyve Disruption Disruption of Trafficking & Vacuole Formation Apilimod->Disruption Endosomal_Trafficking->Disruption Inhibition leads to

Caption: PIKfyve Signaling Pathway and the inhibitory action of Apilimod.

Cellular Consequences of PIKfyve Inhibition

The disruption of endosomal and lysosomal function by Apilimod triggers a cascade of cellular events:

  • Vacuole Formation: The most prominent phenotype of Apilimod treatment is the formation of large, swollen cytoplasmic vacuoles derived from early and late endosomes.[8][9]

  • Autophagy Dysfunction: Apilimod impairs the degradation of autophagic cargo and blocks the maturation of cathepsins, essential lysosomal proteases.[5][6]

  • TFEB Nuclear Translocation: Apilimod induces the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, likely as a compensatory response to lysosomal stress.[6]

  • Non-canonical Cell Death: In cancer cells, particularly B-NHL, the sustained disruption of lysosomal homeostasis leads to a form of non-apoptotic cell death.[6]

Quantitative Data

Apilimod has been extensively characterized in a variety of preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Apilimod
TargetAssay SystemIC50Reference
PIKfyveIn vitro kinase assay14 nM[2]
PIKfyveIn vitro kinase assaySub-nanomolar[9]
IL-12IFN-γ/SAC-stimulated human PBMCs1 nM[2]
IL-12SAC-treated monkey PBMCs2 nM[2]
Influenza Viruses (various strains)Cytopathic effect (CPE) assay in MDCK cells3.8 - 24.6 µM[10]
Table 2: Anti-proliferative Activity of Apilimod in B-cell Non-Hodgkin Lymphoma (B-NHL) Cell Lines
Cell Line SubtypeNumber of Cell LinesAverage IC50Reference
B-NHL48142 nM[6][7]
Normal Human Cells1212,782 nM[6][7]
Table 3: In Vivo Efficacy of Apilimod in a Daudi Burkitt Lymphoma Xenograft Model
TreatmentDosageTumor Growth InhibitionReference
Apilimod60 mg/kg (oral, twice daily)48%[11]
Apilimod + Rituximab60 mg/kg Apilimod (oral, twice daily) + Rituximab83%[11]
Apilimod + anti-PD-L1Not specified86%[7]
Table 4: Summary of Adverse Events in a Phase I Clinical Trial of Apilimod in B-cell Lymphoma
Adverse EventGradeFrequencyReference
NauseaLow-gradeTransient, reversible[12]
DiarrheaLow-gradeTransient, reversible[12]
Note: The recommended Phase 2 dose was determined to be 125 mg BID.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Apilimod.

In Vitro PIKfyve Kinase Assay

This protocol is adapted from methodologies described in the literature to measure the enzymatic activity of PIKfyve and its inhibition by Apilimod.[8]

Objective: To determine the IC50 of Apilimod for PIKfyve kinase activity.

Materials:

  • HEK293 cells for PIKfyve immunopurification

  • Recombinant adenovirus expressing HA-PIKfyve

  • Apilimod

  • [γ-³²P]ATP

  • Phosphatidylinositol (PI) substrate (from soybean)

  • Kinase assay buffer (specific composition to be optimized, but typically contains HEPES, MgCl2, MnCl2, and DTT)

  • TLC plates

  • TLC solvent system (e.g., n-propanol/2 M acetic acid, 65:35 v:v)

  • Phosphorimager

Procedure:

  • PIKfyve Immunopurification:

    • Infect HEK293 cells with recombinant adenovirus expressing HA-PIKfyve.

    • After 48 hours, lyse the cells and immunoprecipitate HA-PIKfyve using anti-HA antibody conjugated to beads.

    • Wash the immunoprecipitates extensively to remove non-specific proteins.

  • Kinase Reaction:

    • Pre-incubate the immunopurified PIKfyve on beads with varying concentrations of Apilimod (e.g., 0-100 nM) or vehicle (DMSO) for 15 minutes at 37°C in the kinase assay buffer containing the PI substrate.

    • Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 30 µCi per reaction) and non-radiolabeled ATP (e.g., 15 µM final concentration).

    • Incubate for 15 minutes at 37°C.

    • Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Lipid Extraction and Analysis:

    • Extract the lipids from the reaction mixture using a standard chloroform/methanol extraction method.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the different phosphoinositides.

    • Dry the TLC plate and expose it to a phosphor screen.

    • Quantify the amount of radiolabeled PI(3,5)P2 and PI(5)P produced using a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of PIKfyve inhibition for each Apilimod concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Apilimod concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Cell-Titer Glo®)

This protocol is based on the Cell-Titer Glo® Luminescent Cell Viability Assay (Promega) and is commonly used to assess the anti-proliferative effects of compounds.[6]

Objective: To determine the IC50 of Apilimod in cancer cell lines.

Materials:

  • B-NHL cell lines (e.g., Daudi, SU-DHL-6)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Apilimod

  • Cell-Titer Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells into 96-well plates at a predetermined optimal density.

  • Compound Treatment:

    • Prepare a serial dilution of Apilimod in the cell culture medium.

    • Add the diluted Apilimod or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.

  • Assay Measurement:

    • Equilibrate the Cell-Titer Glo® Reagent to room temperature.

    • Add a volume of Cell-Titer Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Apilimod concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

In Vivo Xenograft Model (Daudi Burkitt Lymphoma)

This protocol describes a subcutaneous xenograft model using the Daudi cell line to evaluate the in vivo efficacy of Apilimod.[6][13]

Objective: To assess the anti-tumor activity of Apilimod in a mouse model of B-NHL.

Materials:

  • Daudi Burkitt lymphoma cell line

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, female

  • Matrigel

  • Apilimod dimesylate

  • Vehicle for oral administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Culture Daudi cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth by palpation.

    • When tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the Apilimod dimesylate formulation for oral gavage.

    • Administer Apilimod (e.g., 50-150 mg/kg free base, once or twice daily) or vehicle to the respective groups.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the Apilimod-treated groups compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Mandatory Visualizations

Signaling Pathway Diagram

Apilimod_Mechanism_of_Action Apilimod's Mechanism of Action on Endosomal Trafficking cluster_endosome Endosome PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Produces Endosome_Maturation Endosome Maturation & Trafficking to Lysosome PI35P2->Endosome_Maturation Drives Apilimod Apilimod Apilimod->PIKfyve Vacuole Enlarged Vacuole Apilimod->Vacuole Autolysosome Autolysosome Apilimod->Autolysosome Blocks Maturation Lysosome Lysosome Endosome_Maturation->Lysosome Endosome_Maturation->Vacuole Inhibition leads to Lysosome->Autolysosome Cell_Death Non-Canonical Cell Death Vacuole->Cell_Death Autophagy Autophagy Autophagosome Autophagosome Autophagy->Autophagosome Autophagosome->Autolysosome Fusion with Lysosome Autolysosome->Cell_Death Dysfunction contributes to

Caption: Apilimod's disruption of endosomal trafficking and lysosomal function.

Experimental Workflow Diagram

PIKfyve_Inhibitor_Screening_Workflow High-Throughput Screening for PIKfyve Inhibitors cluster_screening Primary Screen cluster_validation Hit Validation and Target Identification cluster_preclinical Preclinical Evaluation Compound_Library Small Molecule Library Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability in B-NHL cells) Compound_Library->Cell_Based_Assay Hit_Identification Identify 'Hits' (Compounds with Anti-proliferative Activity) Cell_Based_Assay->Hit_Identification Dose_Response Dose-Response Curves (Determine IC50) Hit_Identification->Dose_Response Kinase_Assay In Vitro PIKfyve Kinase Assay Dose_Response->Kinase_Assay Target_Confirmation Confirm PIKfyve as Target (e.g., using siRNA knockdown or resistant mutants) Kinase_Assay->Target_Confirmation In_Vivo_Models In Vivo Xenograft Models (e.g., Daudi lymphoma) Target_Confirmation->In_Vivo_Models Toxicity_Studies Toxicity and Pharmacokinetic Studies In_Vivo_Models->Toxicity_Studies Lead_Candidate Lead Candidate Selection (e.g., Apilimod) Toxicity_Studies->Lead_Candidate

Caption: A generalized workflow for the discovery and validation of PIKfyve inhibitors like Apilimod.

Conclusion

This compound is a first-in-class, selective inhibitor of PIKfyve kinase with a well-defined mechanism of action that involves the disruption of endolysosomal homeostasis. This leads to potent anti-proliferative effects in preclinical models of B-cell non-Hodgkin lymphoma and provides a rationale for its investigation in other diseases where this pathway is implicated. While early clinical trials for autoimmune diseases were not successful, ongoing studies in oncology are promising.[11] This technical guide provides a comprehensive resource for researchers and drug developers interested in Apilimod and the therapeutic potential of targeting the PIKfyve pathway. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for this novel class of inhibitors.

References

Apilimod Mesylate and Its Impact on Phosphoinositide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apilimod Mesylate, a potent and highly specific small molecule inhibitor, has emerged as a critical tool for dissecting the intricate roles of phosphoinositides in cellular signaling and membrane trafficking. By selectively targeting phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), this compound triggers a cascade of changes in the phosphoinositide landscape, primarily leading to the depletion of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P), and a consequential accumulation of their precursor, phosphatidylinositol 3-phosphate (PI3P). This technical guide provides an in-depth exploration of the mechanism of action of this compound, its quantitative effects on phosphoinositide metabolism, and detailed experimental protocols for studying these effects.

Mechanism of Action: Inhibition of PIKfyve Kinase

This compound exerts its biological effects through the direct inhibition of PIKfyve, a lipid kinase crucial for the conversion of PI3P to PI(3,5)P₂.[1][2][3] PIKfyve is also responsible for the synthesis of PtdIns5P.[4][5] By binding to PIKfyve, Apilimod blocks its phosphotransferase activity, thereby arresting the production of both PI(3,5)P₂ and PtdIns5P.[2][4][5] This targeted inhibition makes Apilimod a valuable pharmacological agent for studying the downstream cellular processes regulated by these specific phosphoinositide species. The specificity of Apilimod for PIKfyve is remarkable, with little to no activity against other lipid and protein kinases, including PIP4K, PIP5K, mTOR, PI3K, and PI4K isoforms.[2]

Signaling Pathway Perturbation by Apilimod

The inhibition of PIKfyve by Apilimod initiates a significant disruption in the endolysosomal system. The depletion of PI(3,5)P₂ is a key event that leads to defects in endosome maturation and trafficking.[3][6] This results in the accumulation of enlarged endosomes and the formation of large cytoplasmic vacuoles, a characteristic phenotype of PIKfyve inhibition.[1][4][7] Consequently, cellular processes that rely on proper endolysosomal function, such as autophagic cargo clearance and viral entry, are impaired.[1][3][8]

cluster_0 Phosphoinositide Metabolism cluster_1 Effect of Apilimod cluster_2 Cellular Consequences PI Phosphatidylinositol (PI) PI3K PI3K PI->PI3K Class III PI3K (Vps34) PI3P PI3P PI3K->PI3P PIKfyve PIKfyve PI3P->PIKfyve PIKfyve PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 PtdIns5P PtdIns5P PIKfyve->PtdIns5P Endosome_Maturation Endosome Maturation & Trafficking PI3P_Accumulation PI3P Accumulation PIKfyve->PI3P_Accumulation Results in (upon inhibition) PI(3,5)P2->Endosome_Maturation Regulates Apilimod This compound Apilimod->PIKfyve Inhibits Vacuole_Formation Cytoplasmic Vacuolization Endosome_Maturation->Vacuole_Formation Leads to (upon inhibition) cluster_workflow In Vitro PIKfyve Kinase Assay Workflow start Start prep_reagents Prepare Reagents: - Apilimod dilutions - PIKfyve, PI(3)P, [γ-³²P]ATP start->prep_reagents reaction_setup Set up Kinase Reaction: Combine PIKfyve, PI(3)P, and Apilimod/vehicle prep_reagents->reaction_setup initiate_reaction Initiate Reaction with [γ-³²P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction lipid_extraction Lipid Extraction stop_reaction->lipid_extraction tlc Thin-Layer Chromatography (TLC) lipid_extraction->tlc analysis Phosphorimaging and Quantification tlc->analysis ic50_calc IC₅₀ Calculation analysis->ic50_calc end End ic50_calc->end

References

Apilimod Mesylate: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod Mesylate (formerly STA-5326) is a potent and selective small molecule inhibitor of the lipid kinase PIKfyve.[1][2][3] Initially investigated for its immunomodulatory properties as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production, its development for autoimmune conditions like Crohn's disease and rheumatoid arthritis showed limited efficacy in clinical trials.[4][5] Subsequent research, however, has unveiled its primary mechanism of action through the inhibition of PIKfyve, a critical enzyme in endosomal trafficking and lysosomal homeostasis. This discovery has pivoted the therapeutic focus of Apilimod towards oncology, particularly B-cell non-Hodgkin lymphoma (B-NHL), where it has demonstrated significant preclinical and early clinical activity.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and multifaceted mechanism of action of this compound.

Chemical Structure and Properties

This compound is the salt form of Apilimod. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C25H34N6O8S2
Molecular Weight 610.7 g/mol
CAS Number 870087-36-8
Solubility Soluble in DMSO and water (100 mg/mL)[6][7]

Synthesis of Apilimod

While a detailed, step-by-step experimental protocol for the synthesis of Apilimod is proprietary and not publicly available in peer-reviewed literature, the synthesis has been described in patents (US 6,858,606 and US 6,660,733). The general synthetic approach involves a multi-step process culminating in the formation of the final hydrazone structure.

A high-level retrosynthetic analysis suggests the key disconnection at the hydrazone bond, indicating a condensation reaction between a substituted pyrimidinylhydrazine and an appropriate benzaldehyde derivative as a likely final step. The synthesis of the pyrimidinylhydrazine precursor would involve the sequential functionalization of a pyrimidine core with a morpholine group and a pyridinylethoxy side chain.

Mechanism of Action

Apilimod exerts its biological effects primarily through the potent and highly selective inhibition of PIKfyve kinase.[1][2][3]

PIKfyve Inhibition and Disruption of Phosphoinositide Metabolism

PIKfyve is a phosphoinositide kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[8][9][10][11] Apilimod potently inhibits the synthesis of both PtdIns(3,5)P2 and PtdIns5P.[8][9][10][11] This leads to a depletion of these crucial signaling lipids and a concomitant accumulation of the PIKfyve substrate, PtdIns3P.[8][9][10][11]

PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 PtdIns5P PtdIns5P PIKfyve->PtdIns5P Disrupted_Trafficking Disrupted Endosomal Trafficking & Lysosomal Dysfunction PIKfyve->Disrupted_Trafficking Endosomal_Trafficking Normal Endosomal Trafficking & Lysosomal Homeostasis PtdIns35P2->Endosomal_Trafficking PtdIns5P->Endosomal_Trafficking Apilimod This compound Apilimod->PIKfyve

PIKfyve Signaling Pathway and Inhibition by Apilimod.
Cellular Consequences of PIKfyve Inhibition

The alteration in phosphoinositide levels has profound effects on cellular processes, particularly those involving endosomal and lysosomal function:

  • Vacuolization: A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[8] These are believed to arise from the disruption of endosomal sorting and trafficking.

  • Lysosomal Dysfunction: Apilimod-induced PIKfyve inhibition leads to impaired lysosomal function, including defective maturation of lysosomal enzymes and incomplete clearance of autophagosomes.[12][13]

  • TFEB Nuclear Translocation: Apilimod treatment promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[12][13] This is likely a cellular response to the stress induced by lysosomal dysfunction.

Antineoplastic Activity in B-Cell Non-Hodgkin Lymphoma

B-NHL cells have shown particular sensitivity to Apilimod.[1][2] The disruption of lysosomal homeostasis is a key driver of its cytotoxic effects in these cancer cells.[1][2][12][13] Apilimod induces a non-canonical form of cell death in B-NHL cells that is not blocked by inhibitors of apoptosis, cathepsins, or necroptosis.[12]

Immunomodulatory Effects

Apilimod was initially identified as an inhibitor of IL-12 and IL-23 production by immune cells.[7] This is a downstream consequence of PIKfyve inhibition, as PIKfyve plays a role in Toll-like receptor (TLR) signaling pathways that lead to the production of these cytokines.

Quantitative Data

In Vitro Potency
TargetCell/Assay TypeSpeciesIC50
PIKfyveCell-free assay-14 nM[7]
IL-12IFN-γ/SAC-stimulated PBMCsHuman1 nM[7]
IL-12Human monocytesHuman1 nM[7]
IL-12Mouse PBMCsMouse2 nM[7]
Preclinical In Vivo Efficacy
ModelTreatmentDosageTumor Growth Inhibition
Daudi Burkitt lymphoma xenograftApilimod dimesylate60 mg/kg (twice daily, oral)48%[4]
Daudi Burkitt lymphoma xenograftApilimod + Rituximab-83%[4]
Clinical Pharmacokinetics and Safety

Pharmacokinetic data for Apilimod is not extensively available in the public domain. Clinical trials in patients with rheumatoid arthritis and Crohn's disease evaluated oral doses of 50 mg and 100 mg daily.[4][5] In these studies, the adverse events were generally mild to moderate, with headache and nausea being the most common.[5] A Phase I study in B-cell malignancies explored doses up to 150 mg twice daily and 75 mg three times a day, with a recommended Phase II dose of 125 mg twice daily.

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of Apilimod against PIKfyve kinase.

cluster_0 Enzyme Preparation cluster_1 Kinase Reaction cluster_2 Product Analysis node1 Transduce HEK293 cells with adenovirus expressing HA-PIKfyve node2 Lyse cells and immunoprecipitate HA-PIKfyve with anti-PIKfyve antibody node1->node2 node3 Pre-incubate immunoprecipitated PIKfyve with varying concentrations of Apilimod node2->node3 node4 Initiate kinase reaction by adding PI substrate, ATP, and [γ-32P]ATP node3->node4 node5 Incubate at 37°C node4->node5 node6 Stop reaction and extract lipid products node5->node6 node7 Separate lipid products (PtdIns5P and PtdIns(3,5)P2) by Thin Layer Chromatography (TLC) node6->node7 node8 Detect radiolabeled lipids by autoradiography and quantify to determine IC50 node7->node8

Workflow for an in vitro PIKfyve kinase assay.

Methodology:

  • Enzyme Preparation:

    • HEK293 cells are transduced with a recombinant adenovirus expressing HA-tagged PIKfyve.

    • Cells are lysed, and the HA-PIKfyve is immunoprecipitated using an anti-PIKfyve antibody.[8]

  • Kinase Reaction:

    • The washed immunoprecipitates are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.[8]

    • The kinase reaction is initiated by the addition of a reaction mixture containing a phosphatidylinositol (PI) substrate, ATP, and [γ-32P]ATP.[8]

    • The reaction is allowed to proceed for a defined period at 37°C.

  • Product Analysis:

    • The reaction is terminated, and the lipids are extracted.

    • The lipid products, PtdIns5P and PtdIns(3,5)P2, are separated by thin-layer chromatography (TLC).[8]

    • The radiolabeled lipid products are visualized by autoradiography, and the band intensities are quantified to determine the IC50 of Apilimod.[8]

Analysis of Intracellular Phosphoinositides

This protocol outlines a method to measure the effect of Apilimod on the levels of phosphoinositides in intact cells.

Methodology:

  • Metabolic Labeling:

    • HEK293 cells are cultured in an inositol-free medium.

    • The cells are then labeled for 24-48 hours with myo-[2-3H]inositol to incorporate the radiolabel into the cellular phosphoinositide pool.[14]

  • Drug Treatment:

    • The labeled cells are treated with this compound or vehicle for a specified duration.[14]

  • Lipid Extraction and Deacylation:

    • The reaction is stopped, and total lipids are extracted from the cells.

    • The extracted lipids are deacylated to remove the fatty acid chains, leaving the glycerophosphoinositol (GroPIns) head groups.[14]

  • HPLC Analysis:

    • The deacylated GroPIns species are separated and quantified using high-performance liquid chromatography (HPLC).[14]

    • The amount of radioactivity in each fraction corresponding to a specific phosphoinositide is measured to determine the relative abundance of each species.

Conclusion

This compound is a first-in-class inhibitor of PIKfyve kinase with a well-defined mechanism of action that involves the disruption of endosomal and lysosomal homeostasis. While its initial development for autoimmune diseases was not successful, its potent and selective activity against PIKfyve has opened up new therapeutic avenues, particularly in the treatment of B-cell non-Hodgkin lymphoma. The detailed understanding of its molecular target and cellular effects provides a strong rationale for its continued investigation in oncology and potentially other diseases where PIKfyve plays a critical role. Further research and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound.

References

Apilimod Mesylate: A Deep Dive into its Binding Affinity and Selectivity for PIKfyve Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod, initially investigated for autoimmune diseases due to its inhibitory effects on interleukin-12 (IL-12) and interleukin-23 (IL-23), has been identified as a potent and highly selective inhibitor of PIKfyve kinase.[1][2][3] PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to synthesize phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2][4] This phosphoinositide plays a critical role in regulating endosomal trafficking and maintaining lysosomal homeostasis.[5][6] The dysregulation of the PIKfyve signaling pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[1][6][7] This technical guide provides a comprehensive overview of Apilimod Mesylate's binding affinity and selectivity for PIKfyve, detailing the quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Binding Affinity and Potency of this compound for PIKfyve

Apilimod demonstrates a high binding affinity and potent inhibitory activity against PIKfyve kinase. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values from various studies are summarized below, highlighting the compound's remarkable potency at the nanomolar and even picomolar level.

ParameterValueCell/SystemReference
IC50 14 nMIn vitro kinase assay[2][3][8]
Kd 75 pMDissociation constant analysis with quantitative polymerase chain reaction readout[9]

Selectivity Profile of this compound

A hallmark of Apilimod is its exceptional selectivity for PIKfyve over a vast array of other kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Kinase PanelNumber of Kinases ScreenedApilimod ConcentrationResultReference
Protein and Lipid Kinases4561 µMApilimod only bound to PIKfyve[9]
Other Lipid and Protein KinasesNot specifiedNot specifiedNo significant activity at PIP4K, PIP5K, mTOR, PI3K, and PI4K[2][10]

The PIKfyve Signaling Pathway and Apilimod's Mechanism of Action

PIKfyve exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4 (SAC3) to regulate the cellular levels of PI(3,5)P2.[6][7] PIKfyve-mediated phosphorylation of PI(3)P on endosomal membranes generates PI(3,5)P2, a key lipid messenger that controls the fission and fusion of endosomes and lysosomes.[5][6]

Apilimod exerts its effect by directly binding to the ATP-binding pocket of the PIKfyve kinase domain, thereby inhibiting its phosphotransferase activity.[2][9] This inhibition leads to a decrease in the production of PI(3,5)P2 and a subsequent accumulation of its substrate, PI(3)P.[2] The depletion of PI(3,5)P2 disrupts endosomal and lysosomal membrane trafficking, resulting in the characteristic phenotype of enlarged cytoplasmic vacuoles.[2][5]

PIKfyve_Signaling_Pathway cluster_endosome Endosome Membrane PI3P PI(3)P PIKfyve_complex PIKfyve-VAC14-FIG4 Complex PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylation Downstream Endosomal Trafficking & Lysosomal Homeostasis PI35P2->Downstream Regulation Apilimod This compound Apilimod->PIKfyve_complex Inhibition

PIKfyve signaling pathway and Apilimod's inhibitory action.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding affinity and selectivity of Apilimod for PIKfyve.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the ability of Apilimod to inhibit the enzymatic activity of PIKfyve.

Kinase_Assay_Workflow start Start step1 Immunopurify PIKfyve from cell lysates start->step1 step2 Pre-incubate PIKfyve with varying concentrations of Apilimod step1->step2 step3 Initiate kinase reaction with [γ-32P]ATP and PI(3)P substrate step2->step3 step4 Stop reaction and extract lipid products step3->step4 step5 Separate lipid products by TLC step4->step5 step6 Quantify radiolabeled PI(3,5)P2 and determine IC50 step5->step6 end End step6->end

Workflow for the in vitro PIKfyve kinase assay.

Methodology:

  • PIKfyve Source: Immunopurified from HEK293 cells.[11]

  • Substrate: Phosphatidylinositol 3-phosphate (PI(3)P).

  • Reaction: The kinase reaction is initiated by adding [γ-32P]ATP.

  • Inhibition: PIKfyve is pre-incubated with a range of Apilimod concentrations.

  • Detection: The radiolabeled product, PI(3,5)P2, is separated by thin-layer chromatography (TLC) and quantified.

  • Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Apilimod concentration.

Chemical Proteomics for Target Identification

This approach was utilized to confirm PIKfyve as the primary target of Apilimod in a cellular context.

Methodology:

  • Affinity Probe: An analog of Apilimod is immobilized on beads.

  • Cell Lysate Incubation: The beads are incubated with cell lysates, allowing the Apilimod analog to bind to its protein targets.

  • Competitive Elution: The beads are then incubated with free Apilimod, which competes for binding and elutes the target proteins.

  • Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.[2]

Dissociation Constant (Kd) Determination

A sensitive method was employed to quantify the high-affinity interaction between Apilimod and PIKfyve.

Methodology:

  • Target Protein: Recombinant PIKfyve protein.

  • Ligand: Apilimod.

  • Detection: A quantitative polymerase chain reaction (qPCR) readout was used to measure the amount of PIKfyve bound to Apilimod at various concentrations.[9]

  • Analysis: The Kd was determined by analyzing the binding curve.

Conclusion

This compound stands out as a highly potent and exceptionally selective inhibitor of PIKfyve kinase. The robust quantitative data on its binding affinity and the comprehensive selectivity profiling underscore its potential as a precise pharmacological tool and a promising therapeutic candidate. The detailed understanding of its mechanism of action within the PIKfyve signaling pathway provides a solid foundation for its continued investigation and development in various disease contexts. The experimental protocols outlined herein offer a guide for researchers aiming to further explore the intricate biology of PIKfyve and the therapeutic potential of its inhibitors.

References

Cellular Targets of Apilimod Mesylate Beyond PIKfyve: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilimod Mesylate is a potent and highly specific small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). While the primary mechanism of action is unequivocally the inhibition of PIKfyve's lipid kinase activity, a comprehensive understanding of its cellular interactions is critical for its therapeutic development. This technical guide delves into the known cellular targets of Apilimod, with a primary focus on distinguishing its direct target, PIKfyve, from other cellular components that are either part of the same protein complex or are affected downstream of PIKfyve inhibition. We present quantitative data from various studies, detail key experimental protocols for target identification and validation, and provide visual representations of the relevant signaling pathways and experimental workflows.

Primary Target: The PIKfyve Kinase

Apilimod exhibits remarkable selectivity for PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). This high specificity has been demonstrated through multiple independent lines of investigation, including kinome-wide screening and chemical proteomics.

Evidence for High Selectivity

A kinome-wide profiling of apilimod at a concentration of 1 µM revealed it to be an exquisitely selective inhibitor of PIKfyve. Further studies have confirmed this selectivity across panels of hundreds of protein and lipid kinases. Chemical-capture mass spectrometry identified PIKfyve and its binding partner, VAC14, as the two highest-probability targets for apilimod.

Quantitative Data on PIKfyve Inhibition

The potency of Apilimod's interaction with PIKfyve has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC₅₀) and dissociation constants (Kd).

Assay TypeCell/System TypeValueReference
In vitro kinase assayRecombinant PIKfyve14 nM--INVALID-LINK--
IL-12 InhibitionHuman PBMCs1 nM--INVALID-LINK--
IL-12 InhibitionHuman Monocytes1 nM--INVALID-LINK--
IL-12 InhibitionMouse PBMCs2 nM--INVALID-LINK--
Dissociation Constant (Kd)Recombinant PIKfyve75 pM--INVALID-LINK--

Associated Proteins within the PIKfyve Complex

Chemical proteomics approaches have identified other proteins that co-precipitate with apilimod. These are not considered direct targets but are part of a stable complex with PIKfyve.

  • VAC14: This protein acts as a scaffold, forming a regulatory complex with PIKfyve and the phosphatase FIG4 (also known as Sac3). Its identification in pull-down experiments is attributed to its tight association with PIKfyve.

  • FIG4 (Sac3): As a component of the PIKfyve/VAC14/FIG4 complex, this lipid phosphatase regulates phosphoinositide metabolism alongside PIKfyve.

The interaction of Apilimod with this complex is central to its mechanism of action, which is the inhibition of PIKfyve's enzymatic activity.

cluster_PIKfyve_Complex PIKfyve Regulatory Complex PIKfyve PIKfyve (Lipid Kinase) VAC14 VAC14 (Scaffold) PIKfyve->VAC14 Binding FIG4 FIG4/Sac3 (Phosphatase) PIKfyve->FIG4 VAC14->FIG4 Binding Apilimod Apilimod Mesylate Apilimod->PIKfyve Direct Inhibition

Apilimod's interaction with the PIKfyve complex.

Downstream Cellular Effects Misinterpreted as Off-Target Activities

The potent and specific inhibition of PIKfyve by Apilimod triggers a cascade of downstream cellular events. While these effects are not due to direct binding of Apilimod to other targets, they are crucial for understanding its full pharmacological profile.

Regulation of TFEB and Lysosomal Biogenesis

Apilimod treatment leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This effect is a cellular response to the disruption of lysosomal homeostasis caused by PIKfyve inhibition. Importantly, this activation of TFEB by Apilimod is independent of mTOR, a well-known regulator of TFEB. The precise mechanism by which PIKfyve inhibition leads to TFEB activation is still under investigation but is thought to involve a novel phosphatase.

Apilimod Apilimod PIKfyve PIKfyve Apilimod->PIKfyve Inhibits Lysosomal_Homeostasis Lysosomal Homeostasis PIKfyve->Lysosomal_Homeostasis Maintains TFEB_cyto TFEB (Cytoplasm) Lysosomal_Homeostasis->TFEB_cyto Retains in Cytoplasm TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc Translocation Lysosomal_Genes Lysosomal Gene Expression TFEB_nuc->Lysosomal_Genes Activates

Apilimod-induced TFEB activation pathway.
Indirect Inhibition of Cathepsin Activity

Several studies have investigated the effect of Apilimod on cathepsins, a class of lysosomal proteases. While some reports suggest an inhibitory effect, others have demonstrated that Apilimod does not directly inhibit the enzymatic activity of cathepsins B and L. Instead, the observed reduction in cathepsin function is attributed to impaired maturation and trafficking of these proteases to the lysosome, a direct consequence of the endolysosomal dysfunction induced by PIKfyve inhibition.

Potential for Minor Off-Target Interactions

While Apilimod is highly selective, some evidence suggests the possibility of minor off-target interactions, although these are not as well-characterized as its effects on PIKfyve.

G Protein-Coupled Receptors (GPCRs)

A study comparing Apilimod to a more selective analog, APY0201, noted that Apilimod demonstrated some inhibitory activity against a panel of GPCRs. However, the specific GPCRs affected and the quantitative details of this inhibition were not extensively reported, suggesting this is a minor component of Apilimod's activity profile compared to its potent PIKfyve inhibition.

Key Experimental Protocols

The identification and validation of Apilimod's cellular targets have relied on a suite of advanced experimental techniques. Below are outlines of the key methodologies.

Chemical Proteomics for Target Identification

This method is used to identify the direct binding partners of a small molecule from a complex protein lysate.

  • Probe Synthesis: An analog of Apilimod is synthesized with a linker for immobilization onto a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Cells of interest are lysed to release their protein content.

  • Affinity Pull-down: The immobilized Apilimod analog is incubated with the cell lysate. Proteins that bind to the drug are captured on the beads.

  • Competitive Elution: The beads are washed, and then incubated with an excess of free Apilimod. Proteins that are specifically bound to the drug will be displaced and eluted.

  • Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_workflow Chemical Proteomics Workflow A Immobilized Apilimod Analog C Incubation & Binding A->C B Cell Lysate B->C D Wash C->D E Competitive Elution (Free Apilimod) D->E F LC-MS/MS Analysis E->F G Target Identification F->G

Workflow for chemical proteomics.
In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a kinase in the presence of an inhibitor.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant PIKfyve enzyme, its substrate (e.g., PtdIns3P), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Inhibitor Addition: Varying concentrations of Apilimod are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted.

  • Analysis: The phosphorylated lipid products are separated (e.g., by thin-layer chromatography) and quantified (e.g., by autoradiography). The IC₅₀ value is then calculated.

Conclusion

An In-depth Technical Guide: Apilimod Mesylate's Impact on Endosomal Trafficking and Lysosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apilimod Mesylate, a potent and highly specific inhibitor of the lipid kinase PIKfyve, has emerged as a significant modulator of fundamental cellular processes, particularly endosomal trafficking and lysosomal homeostasis.[1][2] Initially investigated for its immunomodulatory properties, its mechanism of action is now understood to be rooted in the disruption of phosphoinositide metabolism, which has profound consequences for the endo-lysosomal system.[1][3] This technical guide provides a comprehensive overview of Apilimod's molecular mechanism, its detailed impact on endosomal and lysosomal functions, quantitative data from key studies, and the experimental protocols used to elucidate these effects. This document is intended to serve as a core resource for researchers and professionals in drug development exploring PIKfyve inhibition as a therapeutic strategy.

Core Mechanism of Action: PIKfyve Inhibition

Apilimod's primary molecular target is the phosphoinositide kinase, PIKfyve.[1][4] PIKfyve is a crucial enzyme in the phosphoinositide (PI) signaling pathway, which governs membrane trafficking, organelle identity, and signal transduction. Specifically, PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PI3P) on the 5' position of the inositol ring to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][3] PI(3,5)P2 is a low-abundance but critical signaling lipid that regulates the fission and fusion of late endosomes and lysosomes.[1][5]

By inhibiting PIKfyve, Apilimod leads to a rapid depletion of cellular PI(3,5)P2 levels. This disruption of the PI3P-to-PI(3,5)P2 conversion is the foundational event that triggers the cascade of effects observed on the endo-lysosomal system.[1]

PIKfyve_Inhibition_Pathway PI3P PI3P (Phosphatidylinositol 3-phosphate) PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 (Phosphatidylinositol 3,5-bisphosphate) PIKfyve->PI35P2 Endo_Lys_Function Normal Endosome Maturation & Lysosome Fission/Fusion PI35P2->Endo_Lys_Function Apilimod This compound Apilimod->PIKfyve

Figure 1: Apilimod's core mechanism of action.

Impact on Endosomal Trafficking and Morphology

The depletion of PI(3,5)P2 by Apilimod profoundly disrupts the maturation and trafficking of endosomes.[6] This leads to a characteristic and visually dramatic cellular phenotype: the formation of large, swollen cytoplasmic vacuoles.[1][6] These vacuoles are derived from the endo-lysosomal compartment and result from an imbalance in membrane fission and fusion events.[7][8]

Key effects on endosomal trafficking include:

  • Impaired Endosome Maturation: The conversion from early to late endosomes is disrupted, hindering the normal sorting and processing of endocytosed cargo.[4][9]

  • Blocked Cargo Trafficking: Apilimod blocks the trafficking of cargo to late endosomes.[6] This has been observed with viral particles like Ebola and Lassa, which require endosomal trafficking for entry.[6][10]

  • Defective Recycling: The recycling of transmembrane proteins, such as β1-integrin, back to the plasma membrane is delayed. Inhibition of PIKfyve results in an accumulation of internalized cargo and a reduction of its presence on the cell surface.[9][11]

Experimental_Workflow_Endosomal_Trafficking cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Observed Outcomes Cells Cultured Cells Treatment Treat with Apilimod (e.g., 10-100 nM, 1-24h) or Vehicle (DMSO) Cells->Treatment Microscopy Immunofluorescence Microscopy (Markers: EEA1, Rab7, LAMP1) Treatment->Microscopy Flow_Cytometry Flow Cytometry (Surface Protein Levels, e.g., β1-integrin) Treatment->Flow_Cytometry Biochemistry Western Blot (Total Protein Levels) Treatment->Biochemistry Vacuolation Formation of Enlarged Vacuoles Microscopy->Vacuolation Trafficking_Defects Cargo Accumulation in Endosomes Microscopy->Trafficking_Defects Reduced_Surface_Protein Decreased Surface Protein Levels Flow_Cytometry->Reduced_Surface_Protein

Figure 2: Workflow for analyzing endosomal trafficking defects.

Impact on Lysosomal Function and Homeostasis

The lysosome, as the terminal organelle in the endocytic pathway, is severely affected by PIKfyve inhibition. Apilimod disrupts multiple facets of lysosomal biology, leading to a state of lysosomal dysfunction.[1][4]

  • Lysosomal Enlargement and Coalescence: Similar to endosomes, lysosomes become massively enlarged.[7] This is not due to increased biogenesis but rather results from a reduction in lysosome fission events relative to fusion, leading to lysosome coalescence.[7][12]

  • Impaired Autophagy: Apilimod disrupts the completion of autophagy by impairing the degradation of autophagosomal cargo.[1][4] This is evidenced by the accumulation of autophagy markers like LC3-II and p62.[4][13]

  • Blocked Cathepsin Maturation: The proper maturation of lysosomal hydrolases, such as cathepsins A and D, is blocked. This results in an accumulation of their inactive pro-forms and a reduction in the degradative capacity of the lysosome.[1][4]

  • TFEB Activation and Lysosomal Gene Expression: In a compensatory response to lysosomal stress, Apilimod treatment leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[1][4] This occurs within hours of treatment and results in the upregulation of numerous lysosome and autophagy-related genes.[4][7] This TFEB activation is independent of mTOR inhibition.[4]

  • Lysosomal pH Alteration: While some reports initially suggested no change in lysosomal acidity, more recent studies using sensitive ratiometric imaging have shown that the swollen lysosomes in Apilimod-treated cells become hyperacidic, with a significant drop in luminal pH.[14][15]

TFEB_Activation_Pathway Apilimod Apilimod PIKfyve PIKfyve Apilimod->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 PI3P Lys_Stress Lysosomal Stress (e.g., trafficking defects) PI35P2->Lys_Stress depletion Phosphatase Unknown Phosphatase Lys_Stress->Phosphatase activates TFEB_P Cytoplasmic TFEB-P Phosphatase->TFEB_P dephosphorylates TFEB Nuclear TFEB TFEB_P->TFEB translocates Lys_Genes Upregulation of Lysosomal & Autophagy Genes TFEB->Lys_Genes activates transcription

Figure 3: Apilimod-induced TFEB activation pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on Apilimod.

Table 1: Potency and Cellular Effects of Apilimod

Parameter Cell Line / System Value Reference
IC50 (PIKfyve Inhibition) In vitro kinase assay ~14 nM [16]
IC50 (IL-12 Inhibition) Human PBMCs ~1 nM [16]
Effective Concentration (Vacuolation) DU145 prostate cancer cells 30 nM (24h) [17]
Effective Concentration (Vacuolation) SU-DHL-6 B-NHL cells 63 nM (24h) [4]
Effective Concentration (TFEB Translocation) B-NHL cells Within 2 hours [1][4]

| IC50 (Tau Aggregation Inhibition) | Neurons (K18 PFFs-seeded) | ~1 nM |[18] |

Table 2: Impact on Endosomal and Lysosomal Parameters

Parameter Treatment Conditions Result Reference
β1-integrin Surface Levels HeLa cells, 1 µM Apilimod, 1h ~18-21% decrease [9][11]
Lysosomal pH (Control) U2OS cells 4.32 ± 0.04 [15]
Lysosomal pH (Apilimod) U2OS cells, 100 nM, 3h 4.01 ± 0.04 (ΔpH of -0.31) [15]
Proton Concentration ([H+]) U2OS cells, 100 nM, 3h ~2-fold increase [15]
Lysosome Fission/Splitting Events RAW cells, 30 min Reduced from ~85% to ~50% [7]

| Cathepsin B Activity | Inpp4b-/- MEFs, Apilimod | >3-fold increase |[5] |

Detailed Experimental Protocols

Cell Culture and Apilimod Treatment
  • Cell Lines: B-cell non-Hodgkin lymphoma (B-NHL) lines (e.g., SU-DHL-6, WSU-DLCL2), prostate cancer cells (DU145), or macrophage-like cells (RAW 264.7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Apilimod Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

  • Treatment: Cells are seeded to a desired confluency (e.g., 50-70%). The following day, the medium is replaced with fresh medium containing the final concentration of Apilimod (e.g., 10 nM - 1 µM) or an equivalent volume of DMSO as a vehicle control. Incubation times vary from 1 hour to 48 hours depending on the endpoint being measured.[4][17]

Immunofluorescence and Microscopy for Vacuolation and Protein Localization
  • Objective: To visualize the formation of cytoplasmic vacuoles and determine the subcellular localization of proteins like TFEB, LAMP1, etc.

  • Protocol:

    • Cells are grown on glass coverslips or in glass-bottom dishes.

    • Following treatment with Apilimod or DMSO, cells are washed with PBS and fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking is performed with a solution like 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Cells are incubated with primary antibodies (e.g., anti-TFEB, anti-LAMP1) diluted in blocking buffer overnight at 4°C.

    • After washing, cells are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted, and images are acquired using a confocal or widefield fluorescence microscope.[7]

  • Analysis: Quantification of vacuole size, number, or the nuclear-to-cytoplasmic fluorescence intensity ratio for TFEB can be performed using image analysis software (e.g., ImageJ/Fiji).[7]

Western Blotting for Protein Expression and Maturation
  • Objective: To quantify changes in the levels of key proteins like LC3-II (autophagy), p62 (autophagic cargo), and pro/mature forms of cathepsins.

  • Protocol:

    • After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • The membrane is incubated with primary antibodies (e.g., anti-LC3, anti-p62, anti-Cathepsin D, anti-TFEB, anti-GAPDH) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Analysis: Band intensities are quantified and normalized to a loading control like GAPDH or β-actin.

Lysosomal pH Measurement using Ratiometric Dyes
  • Objective: To quantitatively measure the luminal pH of lysosomes.

  • Protocol:

    • Cells (e.g., U2OS) are seeded in glass-bottom dishes.

    • Cells are incubated with a dextran-conjugated ratiometric pH indicator, such as Oregon Green 488 Dextran, for several hours to allow for endocytic uptake and delivery to lysosomes. This is followed by a chase period in dye-free media.

    • Cells are then treated with Apilimod (e.g., 100 nM) or vehicle for the desired time (e.g., 3 hours).

    • For imaging, the medium is replaced with a live-cell imaging solution.

    • Images are acquired at two excitation wavelengths (e.g., 488 nm and 445 nm) with a single emission wavelength.

    • To generate a calibration curve, separate sets of treated cells are incubated with a calibration buffer containing ionophores (e.g., nigericin and monensin) at known pH values (e.g., pH 3.5 to 6.0).

  • Analysis: The ratio of fluorescence intensities (488/445) is calculated for individual lysosomes. The calibration curve is used to convert these ratios into absolute pH values.[15]

Conclusion and Future Directions

This compound, through its specific inhibition of PIKfyve, serves as a powerful chemical probe and potential therapeutic agent that fundamentally alters the endo-lysosomal system. Its actions—inducing vacuolation, impairing endosomal trafficking, blocking autophagic flux, and triggering a TFEB-mediated transcriptional response—highlight the central role of PI(3,5)P2 in maintaining cellular homeostasis.[1][4] For drug development professionals, the disruption of lysosomal function represents a novel therapeutic vulnerability, particularly in diseases that are highly dependent on autophagy and lysosomal degradation, such as certain cancers.[2][4][13] For researchers, Apilimod provides a tool to dissect the intricate signaling pathways that govern organelle dynamics and cellular stress responses. Further studies are required to fully elucidate the downstream effectors of PIKfyve and the precise mechanisms that couple lysosomal stress to the activation of TFEB and other cellular responses.

References

The Shifting Paradigm of Apilimod Mesylate: A Technical History of its Development in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Apilimod Mesylate, also known as STA-5326, is a small molecule that has traversed a complex and enlightening journey in the landscape of drug development. Initially heralded as a promising oral therapeutic for autoimmune diseases due to its perceived mechanism as a selective inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23), its clinical development for these indications ultimately met with disappointment. However, the story of Apilimod did not end there. Subsequent research unveiled a more fundamental mechanism of action as a potent inhibitor of the lipid kinase PIKfyve, leading to its repurposing for other therapeutic areas, including oncology and virology. This technical guide provides a comprehensive history of this compound's development for autoimmune diseases, detailing its initial proposed mechanism, preclinical and clinical data, the pivotal discovery of its true molecular target, and the reasons for its discontinuation in this therapeutic area.

The Initial Hypothesis: Targeting the IL-12/IL-23 Axis

The initial development of Apilimod for autoimmune conditions such as Crohn's disease, rheumatoid arthritis, and psoriasis was predicated on its ability to inhibit the production of the pro-inflammatory cytokines IL-12 and IL-23.[1][2] These cytokines are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, which are key drivers of the chronic inflammation characteristic of many autoimmune disorders.[2]

Apilimod was believed to exert its effects by preventing the nuclear translocation of c-Rel, a member of the NF-κB family of transcription factors that is crucial for the transcription of the genes encoding the p40 subunit shared by IL-12 and IL-23.[3][4]

cluster_0 Cytoplasm cluster_1 Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB (p50/p65/c-Rel) IKK->NFkB cRel c-Rel NFkB->cRel Nucleus Nucleus cRel->Nucleus Translocation IL12_23 IL-12 & IL-23 Transcription Nucleus->IL12_23 Apilimod Apilimod Apilimod->cRel Inhibition of Translocation

Initial Proposed Mechanism of Apilimod Action

Preclinical Evaluation

Preclinical studies in various in vitro and in vivo models of autoimmune disease demonstrated the potential of Apilimod as an immunomodulatory agent.

In Vitro Studies

In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that Apilimod potently inhibited the production of IFN-γ, a key Th1 cytokine, with an IC50 of approximately 20 nM.[2] It also demonstrated inhibitory effects on TNF-α at higher concentrations.[2]

In Vitro Activity of Apilimod
Assay IC50
IFN-γ production (human PBMCs)~20 nM[2]
IL-12 production (human PBMCs)1 nM[5]
IL-12 production (human monocytes)1 nM[5]
IL-12 production (mouse PBMCs)2 nM[5]
In Vivo Studies

In a mouse model of experimental autoimmune uveoretinitis (EAU), a model for human autoimmune uveitis, oral administration of Apilimod was shown to reduce the severity of the disease both clinically and histopathologically.[2] Treatment with Apilimod led to a reduction in the serum levels of IL-12 p40.[2]

In Vivo Preclinical Studies of Apilimod
Model Key Findings
Experimental Autoimmune Uveoretinitis (EAU) in miceReduced clinical and histopathological severity of disease.[2]
Reduced serum levels of IL-12 p40.[2]
Th1-mediated delayed-type hypersensitivity in miceSignificant reduction in cell number in the Th1 model with no effect in a Th2 model.[2]
Experimental Protocols

In Vitro Cytokine Inhibition Assay:

  • Human PBMCs were isolated from healthy donors.

  • Cells were stimulated with IFN-γ and Staphylococcus aureus Cowan strain I (SAC) or SAC alone to induce cytokine production.

  • Cells were treated with varying concentrations of Apilimod.

  • After a specified incubation period, supernatants were collected and cytokine levels (IFN-γ, TNF-α, etc.) were measured by ELISA.

  • IC50 values were calculated based on the dose-response curves.[2]

Experimental Autoimmune Uveoretinitis (EAU) Model:

  • EAU was induced in mice by immunization with a specific retinal antigen.

  • Mice were orally administered Apilimod (e.g., 5 or 20 mg/kg) or a vehicle control daily.

  • Clinical signs of uveitis were scored regularly.

  • At the end of the study, eyes were collected for histopathological analysis to assess the degree of inflammation and tissue damage.

  • Serum was collected to measure cytokine levels.[2]

start Start immunization Induce EAU in Mice (Retinal Antigen) start->immunization treatment Oral Administration (Apilimod or Vehicle) immunization->treatment scoring Clinical Scoring of Uveitis treatment->scoring Daily histology Histopathological Analysis scoring->histology End of Study cytokine Serum Cytokine Measurement scoring->cytokine End of Study end End histology->end cytokine->end PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Endosome Endosome Maturation & Trafficking PI35P2->Endosome Lysosome Lysosome Function Endosome->Lysosome Autophagy Autophagy Endosome->Autophagy TLR_Signaling TLR Signaling Endosome->TLR_Signaling Cytokine IL-12/IL-23 Production TLR_Signaling->Cytokine Apilimod Apilimod Apilimod->PIKfyve Inhibition

References

Apilimod Mesylate: A Technical Whitepaper on its Repurposing for Oncology and Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially developed for autoimmune diseases, Apilimod Mesylate has emerged as a potent and selective first-in-class inhibitor of the lipid kinase PIKfyve. This unique mechanism of action, which disrupts fundamental cellular processes of endosomal and lysosomal trafficking, has opened new avenues for its repurposing in oncology and virology. This technical guide provides an in-depth overview of the preclinical and clinical research into Apilimod's efficacy against B-cell non-Hodgkin lymphoma (B-NHL) and a range of viruses, including filoviruses, influenza, and coronaviruses. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Apilimod (formerly STA-5326) was originally investigated as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production for the treatment of autoimmune conditions such as Crohn's disease and rheumatoid arthritis.[1] However, disappointing clinical trial results for these indications led to the discontinuation of its development for autoimmune diseases.[1] Subsequent research revealed that Apilimod's primary mechanism of action is the potent and specific inhibition of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1] This discovery has catalyzed the repurposing of Apilimod as a potential therapeutic for diseases where endosomal trafficking plays a critical role, notably in cancer and viral infections.[1]

Mechanism of Action: PIKfyve Inhibition

Apilimod is a highly selective inhibitor of PIKfyve kinase.[2] Its inhibition of PIKfyve disrupts the delicate balance of phosphoinositides that govern endosomal maturation and lysosomal function.[2] This disruption leads to a range of cellular effects, including the accumulation of enlarged endosomes and lysosomes, impaired autophagic flux, and altered signaling pathways that are critical for cell survival and proliferation.[2][3]

Impact on Cancer Cells

In the context of oncology, particularly B-cell non-Hodgkin lymphoma (B-NHL), the inhibition of PIKfyve by Apilimod leads to profound lysosomal dysfunction.[2][3] This manifests as impaired maturation of lysosomal enzymes, such as cathepsins, and a failure to clear autophagic cargo.[2] The resulting disruption of lysosomal homeostasis is cytotoxic to B-NHL cells, which appear to be particularly vulnerable to this mechanism.[2][4]

Antiviral Activity

Many viruses, including Ebola, influenza, and SARS-CoV-2, rely on the host cell's endosomal trafficking machinery for entry, replication, and egress.[5][6] Apilimod's inhibition of PIKfyve disrupts this machinery, effectively trapping viral particles in dysfunctional endosomes and preventing their release into the cytoplasm to initiate infection.[5][7] This broad-spectrum antiviral activity makes Apilimod a compelling candidate for further investigation against a range of viral pathogens.

Data Presentation: Preclinical Efficacy

Oncology: In Vitro and In Vivo Data

Apilimod has demonstrated significant preclinical activity against a broad range of B-NHL cell lines and in vivo xenograft models.

Assay Type Model System Key Findings Reference
In Vitro Antiproliferative Activity Panel of 146 cell lines (11 tumor types)B-NHL lines were the most sensitive, with ~73% having an IC50 < 200 nM.[2]
In Vitro Antiproliferative Activity Normal cells vs. B-NHL cellsSelective antiproliferative activity with an IC50 of 12,782 nM in normal cells and 142 nM in B-NHL cells.[2]
In Vivo Tumor Growth Inhibition Daudi Burkitt lymphoma xenograft modelDose-dependent tumor growth inhibition (50-150 mg/kg, once daily).[2]
In Vivo Tumor Growth Inhibition SU-DHL-6 xenograft model48% tumor growth inhibition with 60 mg/kg Apilimod dimesylate (twice daily).[1]
In Vivo Combination Therapy SU-DHL-6 xenograft model with Rituximab83% tumor growth inhibition with Apilimod and Rituximab combination.[1]
In Vivo Combination Therapy A20 syngeneic lymphoma model with anti-PD-L186% tumor growth inhibition with Apilimod and anti-PD-L1 combination.[8]
Virology: In Vitro and In Vivo Data

Apilimod has shown potent antiviral activity against a variety of respiratory viruses.

Virus Assay Type Model System IC50 / Key Findings Reference
Influenza A (H1N1) Cytopathic Effect (CPE) AssayMDCK cellsIC50: 3.8 - 24.6 µM[5]
Influenza A (H3N2) CPE AssayMDCK cellsIC50: 3.8 - 24.6 µM[5]
Influenza A (H5N1) CPE AssayMDCK cellsIC50: 3.8 - 24.6 µM[5]
Influenza B CPE AssayMDCK cellsIC50: 3.8 - 24.6 µM[5]
Influenza A (H1N1, PR8) In VivoBALB/c miceSignificant reduction in viral load and inflammation with 2 mg/mL intranasal treatment.[6]
Respiratory Syncytial Virus (RSV A2) In VitroHuman nasal epitheliumDemonstrated antiviral effects.[6]
Respiratory Syncytial Virus (RSV A2) In VivoBALB/c miceAntiviral effects equivalent to ribavirin.[6]
Human Rhinovirus In Vitro-Demonstrated antiviral effects.[6]
Seasonal Coronavirus In Vitro-Demonstrated antiviral effects.[6]
SARS-CoV-2 In VitroVeroE6 and A549/hACE2 cellsPotent antiviral activity.[9]

Experimental Protocols

Cell Viability and Proliferation Assays

4.1.1. MTS Assay

  • Seed cells in a 96-well plate at a desired density and culture for 72 hours.[10]

  • Add 5 µg/mL of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS reagent) to each well.[10]

  • Incubate the plate at 37°C for 90 minutes.[10]

  • Measure the absorbance at 490 nm using a spectrophotometer.[10]

4.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Prepare cells and test compounds in 96-well plates.

  • After the desired incubation period, add CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Mix the contents to induce cell lysis.

  • Measure luminescence using a plate reader.

Viral Entry and Infection Assays

4.2.1. Cytopathic Effect (CPE) Assay

  • Seed MDCK cells in 96-well plates.

  • Infect the cells with the desired influenza virus strain.

  • Simultaneously treat the cells with varying concentrations of Apilimod.

  • After 3 days of incubation, determine the CPE by neutral red staining.[11]

4.2.2. Viral Load Determination (TCID50 Assay)

  • Collect apical washes from infected air-liquid interface cultured nasal epithelium.[11]

  • Perform serial dilutions of the viral samples.

  • Add the dilutions to a 96-well plate of confluent cells.

  • After incubation, assess the wells for CPE to determine the 50% tissue culture infectious dose (TCID50).[11]

Western Blotting for PIKfyve Pathway Analysis
  • Treat cells with Apilimod for the desired time and concentration.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.[12]

  • Resolve the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins of interest (e.g., LC3, p62, LAMP1, phosphorylated S6K, etc.).[2][13]

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the immunoreactive bands using a chemiluminescence substrate.[14]

In Vivo Xenograft Studies in B-NHL
  • Subcutaneously implant B-NHL cells (e.g., Daudi) into immunocompromised mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer Apilimod orally at the desired dose and schedule (e.g., 50-150 mg/kg once daily).[2]

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • Monitor animal body weight as a measure of toxicity.[2]

Signaling Pathways and Experimental Workflows

G cluster_0 Oncology: Apilimod's Mechanism in B-NHL Apilimod Apilimod PIKfyve PIKfyve Apilimod->PIKfyve inhibits PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 produces Lysosomal_Homeostasis Lysosomal Homeostasis PtdIns(3,5)P2->Lysosomal_Homeostasis maintains Autophagy_Dysfunction Autophagy Dysfunction Lysosomal_Homeostasis->Autophagy_Dysfunction disruption leads to Cell_Death B-NHL Cell Death Autophagy_Dysfunction->Cell_Death

Apilimod's mechanism of action in B-cell non-Hodgkin lymphoma.

G cluster_1 Virology: Apilimod's Antiviral Mechanism Virus Virus Host_Cell Host Cell Virus->Host_Cell enters via Endocytosis Endocytosis Host_Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Viral_Replication Viral Replication Endosome->Viral_Replication release for Apilimod Apilimod PIKfyve PIKfyve Apilimod->PIKfyve inhibits Endosomal_Trafficking Endosomal Trafficking PIKfyve->Endosomal_Trafficking regulates Endosomal_Trafficking->Endosome

Apilimod's mechanism of antiviral action.

G cluster_2 Experimental Workflow: In Vivo Xenograft Study Cell_Implantation B-NHL Cell Implantation Tumor_Growth Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Apilimod Treatment Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Workflow for an in vivo xenograft study of Apilimod.

Conclusion and Future Directions

This compound represents a compelling example of successful drug repurposing, with a well-defined mechanism of action that has demonstrated significant preclinical efficacy in both oncology and virology. Its ability to selectively target PIKfyve and disrupt lysosomal and endosomal trafficking provides a unique therapeutic strategy for B-NHL and a broad range of viral infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential in these areas. Future research should focus on optimizing dosing regimens, exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms, and identifying predictive biomarkers to select patient populations most likely to respond to Apilimod treatment. The continued exploration of PIKfyve inhibition as a therapeutic target holds great promise for the development of novel treatments for a variety of diseases.

References

Pharmacokinetics and pharmacodynamics of Apilimod Mesylate in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Preclinical Pharmacology of Apilimod Mesylate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor initially investigated for autoimmune diseases due to its inhibitory effects on Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production.[1][2] Subsequent research revealed its primary and more potent mechanism of action as a highly specific inhibitor of the phosphoinositide kinase, PIKfyve.[3][4] This discovery has pivoted its therapeutic focus towards oncology, particularly B-cell non-Hodgkin lymphoma (B-NHL), where disruption of lysosomal homeostasis via PIKfyve inhibition demonstrates significant cytotoxic activity.[4][5] This document provides an in-depth summary of the preclinical pharmacokinetics and pharmacodynamics of this compound, compiling key data from foundational studies to serve as a technical guide for drug development professionals.

Mechanism of Action

Apilimod exerts its biological effects through two recognized mechanisms:

  • Inhibition of IL-12/IL-23: Apilimod was first identified as an inhibitor of the pro-inflammatory cytokines IL-12 and IL-23, which are key drivers in Th1 and Th17-mediated inflammatory responses.[1][6]

  • Inhibition of PIKfyve Kinase: The primary and more potent mechanism is the direct inhibition of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 5-phosphate (PtdIns5P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[3][7] These phosphoinositides are critical for regulating endosomal trafficking and maintaining lysosomal and autophagic function.[4] By inhibiting PIKfyve, Apilimod disrupts these pathways, leading to aberrant endomembrane dilation, impaired lysosomal function, and ultimately, cytotoxicity in susceptible cancer cells.[4][8]

Signaling Pathway Visualization

The following diagram illustrates the central role of PIKfyve in endosomal maturation and how Apilimod disrupts this process.

cluster_0 Endosomal Membrane cluster_1 Cellular Processes PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PtdIns(3,5)P₂ PIKfyve->PI35P2 PI5P PtdIns5P PIKfyve->PI5P EndoTraffic Endosomal Trafficking PI35P2->EndoTraffic LysoHomeo Lysosomal Homeostasis PI35P2->LysoHomeo Autophagy Autophagy PI5P->Autophagy Apilimod Apilimod Apilimod->PIKfyve Inhibits cluster_treat Treatment Arms start Immuno-compromised Mice (e.g., NOD-scid gamma) inoculation Subcutaneous Inoculation of B-NHL Cancer Cells (e.g., SU-DHL-6) start->inoculation growth Tumor Growth to Pre-determined Size (e.g., 100-200 mm³) inoculation->growth random Randomization into Treatment Groups growth->random treatment Daily Oral Gavage Treatment random->treatment vehicle Vehicle Control apilimod This compound (~41 mg/kg, BID) monitor Monitor Tumor Volume & Body Weight (2-3x weekly) treatment->monitor endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) monitor->endpoint end Study Completion endpoint->end A Apilimod Administration B Inhibition of PIKfyve Kinase A->B C Depletion of Cellular PtdIns(3,5)P₂ B->C D Disruption of Endolysosomal Membrane Trafficking C->D E Impaired Lysosomal Homeostasis & Autophagy D->E F Cytotoxicity in B-NHL Cells E->F

References

Apilimod Mesylate: A Technical Guide to its Impact on Autophagy Induction and Flux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilimod Mesylate, a potent and specific inhibitor of the lipid kinase PIKfyve, has emerged as a significant modulator of cellular autophagy. This technical guide provides an in-depth analysis of Apilimod's effects on autophagy induction and flux, intended for researchers, scientists, and professionals in drug development. Through a comprehensive review of current literature, this document details the molecular mechanisms, summarizes quantitative data, outlines key experimental protocols, and visualizes the involved signaling pathways. The evidence presented herein demonstrates that Apilimod does not induce autophagy but rather impairs the late stages of the autophagic process, leading to a blockage of autophagic flux. This disruption of lysosomal homeostasis presents a promising, albeit complex, avenue for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

Introduction: The Role of Autophagy and the Emergence of Apilimod

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the cargo is degraded. The entire process, from initiation to degradation, is termed autophagic flux.

This compound has been identified as a first-in-class inhibitor of PIKfyve kinase.[1] PIKfyve is a critical enzyme in the endolysosomal system, responsible for the phosphorylation of phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). This phosphoinositide plays a vital role in regulating endolysosomal membrane trafficking and maintaining lysosomal homeostasis. By inhibiting PIKfyve, Apilimod disrupts these processes, leading to profound effects on autophagy.

Mechanism of Action: How Apilimod Disrupts Autophagic Flux

The primary mechanism by which Apilimod affects autophagy is through the inhibition of PIKfyve, which leads to a depletion of PI(3,5)P2. This has several downstream consequences that collectively impair autophagic flux:

  • Impaired Autophagosome-Lysosome Fusion: PI(3,5)P2 is essential for the proper functioning of the endolysosomal system, including the fusion of autophagosomes with lysosomes. By reducing PI(3,5)P2 levels, Apilimod hinders this fusion process.[2] This results in the accumulation of autophagosomes that are unable to deliver their cargo for degradation.

  • Disruption of Lysosomal Homeostasis: Inhibition of PIKfyve leads to swollen cytoplasmic vacuoles and disrupts multiple aspects of lysosome function, including the maturation of lysosomal proteases like cathepsins.[1] This impairment of lysosomal degradative capacity further contributes to the blockage of autophagic flux.

  • Accumulation of Autophagy Markers: A hallmark of Apilimod treatment is the increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1).[1][2][3] While an increase in LC3-II can indicate the induction of autophagy, in the context of Apilimod, it reflects the accumulation of undegraded autophagosomes.[2] Similarly, the accumulation of p62, an autophagy receptor that is itself degraded by autophagy, is a clear indicator of impaired autophagic clearance.

It is crucial to distinguish this effect from autophagy induction. Apilimod does not initiate the formation of new autophagosomes. Instead, it creates a "traffic jam" in the autophagy pathway, leading to the buildup of intermediates. This is evidenced by studies where co-treatment with bafilomycin A1, a known inhibitor of autophagosome-lysosome fusion, does not further increase LC3-II levels in Apilimod-treated cells, suggesting that Apilimod has already maximally blocked this step.[1]

Signaling Pathway Diagram

cluster_0 Effect on Autophagic Flux Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits TFEB_Nuc Nuclear TFEB Apilimod->TFEB_Nuc Induces (mTOR-independent) PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PI3P to TFEB TFEB PIKfyve->TFEB Phosphorylates (mTOR-independent) PI3P PI3P Lysosomal_Homeostasis Lysosomal Homeostasis (e.g., Cathepsin maturation) PI35P2->Lysosomal_Homeostasis Maintains Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion PI35P2->Autophagosome_Lysosome_Fusion Promotes Autophagic_Flux Autophagic Flux Lysosomal_Homeostasis->Autophagic_Flux Enables Autophagosome_Lysosome_Fusion->Autophagic_Flux Enables LC3_II LC3-II Accumulation Autophagic_Flux->LC3_II Blockage leads to p62 p62 Accumulation Autophagic_Flux->p62 Blockage leads to TFEB->TFEB_Nuc Dephosphorylation & Translocation Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_Nuc->Lysosomal_Genes Induces mTOR mTOR mTOR->TFEB Inhibits (Canonical Pathway)

Caption: Signaling pathway of Apilimod's effect on autophagy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of Apilimod

Cell LineAssayConcentrationEffectReference
B-cell non-Hodgkin lymphoma (B-NHL)Cytotoxicity200 nMInduction of cell death[1]
Pancreatic ductal adenocarcinoma (PDAC)Viability (5-day)GI50: 24-600 nMPotent growth suppression[4]
Non-small-cell lung cancerAntiproliferationNot specifiedAntiproliferative activity[1]

Table 2: Effect of Apilimod on Autophagy Markers

Cell LineMarkerTreatmentFold Change/ObservationReference
B-NHLLC3-II200 nM ApilimodIncrease[1]
B-NHLp62200 nM ApilimodIncrease[1]
PC-3LC3-IIApilimod (concentration not specified)Increase in cell lysates[2]
PC-3p62Apilimod (concentration not specified)Increase in cell lysates[2]
PC-3NBR1Apilimod (concentration not specified)Increase in cell lysates[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of Apilimod on autophagy.

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol is essential for quantifying the accumulation of autophagosomes and the blockage of autophagic flux.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24-48 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or the level of LC3-II normalized to the loading control is used as an indicator of autophagosome accumulation. The level of p62 normalized to the loading control is also determined.

Autophagic Flux Assay

This assay is critical to differentiate between an increase in autophagosome synthesis and a blockage in their degradation.

Methodology:

  • Experimental Setup:

    • Group 1: Vehicle control (e.g., DMSO).

    • Group 2: this compound.

    • Group 3: Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM) for the last 2-4 hours of the experiment.

    • Group 4: this compound co-treated with a lysosomal inhibitor for the last 2-4 hours.

  • Cell Treatment: Treat cells with Apilimod or vehicle for the desired duration. Add the lysosomal inhibitor to the respective groups for the final 2-4 hours.

  • Sample Collection and Analysis: Harvest cell lysates and perform Western blotting for LC3-II and p62 as described in protocol 4.1.

  • Interpretation:

    • An increase in LC3-II in the presence of a lysosomal inhibitor compared to the inhibitor alone indicates an induction of autophagic flux.

    • If Apilimod treatment leads to an accumulation of LC3-II, and co-treatment with a lysosomal inhibitor does not cause a further significant increase in LC3-II, it indicates that Apilimod is blocking autophagic flux at a late stage.[1]

Experimental Workflow Diagram

Start Start: Plate Cells Treatment Treat with Apilimod or Vehicle Start->Treatment Lysosomal_Inhibitor Add Lysosomal Inhibitor (Bafilomycin A1 / Chloroquine) Treatment->Lysosomal_Inhibitor For flux assay groups Harvest Harvest Cells & Lyse Treatment->Harvest For non-flux groups Incubate Incubate (2-4 hours) Lysosomal_Inhibitor->Incubate Incubate->Harvest Western_Blot Western Blot for LC3-II & p62 Harvest->Western_Blot Analysis Analyze Autophagic Flux Western_Blot->Analysis

Caption: Workflow for assessing autophagic flux.

Conclusion

This compound is a powerful tool for studying the role of PIKfyve and PI(3,5)P2 in cellular processes, particularly autophagy. The evidence strongly indicates that Apilimod acts as a late-stage autophagy inhibitor, blocking autophagic flux by disrupting lysosomal homeostasis and impairing the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagosomes and autophagy-related proteins. For researchers in drug development, understanding this mechanism is critical for the rational design of therapies that target autophagy in diseases like cancer. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the complex and therapeutically promising effects of this compound.

References

Understanding the Cellular Uptake and Distribution of Apilimod Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilimod Mesylate, a potent and specific inhibitor of phosphoinositide kinase, FYVE-type finger containing (PIKfyve), has garnered significant interest for its therapeutic potential in a range of diseases, from autoimmune disorders to various cancers. Its mechanism of action is intrinsically linked to its ability to enter cells and modulate the function of the endolysosomal system. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and distribution of this compound. While specific quantitative data on its intracellular concentration and organellar accumulation remain limited in publicly available literature, this guide synthesizes the known cellular effects and provides detailed experimental protocols to enable further research in this critical area.

Introduction to this compound

This compound is a cell-permeable small molecule that was initially developed as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production.[1][2] Subsequent research identified its primary molecular target as PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P).[3][4][5] By inhibiting PIKfyve, Apilimod disrupts the homeostasis of the endolysosomal pathway, leading to a cascade of cellular events that are being explored for therapeutic benefit.

Mechanism of Action at the Cellular Level

The primary mechanism of action of Apilimod is the inhibition of PIKfyve kinase activity.[3][5] This inhibition leads to the depletion of PtdIns(3,5)P₂ and PtdIns5P, which are critical signaling lipids that regulate the trafficking and function of endosomes and lysosomes.[3][6]

The key downstream cellular effects of PIKfyve inhibition by Apilimod include:

  • Disruption of Endosomal Trafficking: Inhibition of PIKfyve blocks the maturation of endosomes and their fusion with lysosomes, leading to the accumulation of enlarged endosomes.[7]

  • Lysosomal Dysfunction: The depletion of PtdIns(3,5)P₂ results in impaired lysosomal function, including altered ion homeostasis and defective autophagic clearance.[8]

  • Vacuole Formation: A characteristic cellular phenotype of Apilimod treatment is the formation of large cytoplasmic vacuoles derived from the swelling of endosomes and lysosomes.[3][7][9]

  • Modulation of Signaling Pathways: PIKfyve inhibition has been shown to impact other signaling pathways, including the mTOR pathway, and to induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[6][10]

Signaling Pathway of Apilimod Action

The following diagram illustrates the signaling pathway affected by this compound.

Apilimod_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apilimod_ext This compound (Extracellular) Apilimod_int This compound (Intracellular) Apilimod_ext->Apilimod_int Cellular Uptake PIKfyve PIKfyve Apilimod_int->PIKfyve Inhibits Vacuole Enlarged Vacuoles Apilimod_int->Vacuole Induces PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 Produces PtdIns5P PtdIns5P PIKfyve->PtdIns5P Produces mTORC1 mTORC1 PIKfyve->mTORC1 Activates PtdIns3P PtdIns3P PtdIns3P->PIKfyve Substrate Endosome Early Endosome PtdIns(3,5)P2->Endosome Regulates Trafficking Lysosome Lysosome PtdIns(3,5)P2->Lysosome Maintains Function Endosome->Lysosome Fusion Endosome->Vacuole Lysosome->Vacuole TFEB_P p-TFEB (Inactive) mTORC1->TFEB_P Phosphorylates TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Translocates to Gene_Expression Lysosomal Gene Expression Nucleus->Gene_Expression Upregulates

Caption: this compound signaling pathway. Max Width: 760px.

Quantitative Data on Cellular Activity

While direct measurements of intracellular this compound concentrations are not widely published, its potent cellular activity is well-documented through various in vitro assays.

Parameter Cell Type/Assay Condition Value Reference
IC₅₀ for PIKfyve Inhibition In vitro kinase assay14 nM[4]
IC₅₀ for IL-12 Inhibition IFN-γ/SAC-stimulated human PBMCs1 nM[2]
Human monocytes1 nM[2]
SAC-treated monkey PBMCs2 nM[2]
IC₅₀ for IL-23 Inhibition Data not consistently reported, but implied to be similar to IL-12
IC₅₀ for Antiproliferative Activity B-cell non-Hodgkin lymphoma (B-NHL) cell lines< 200 nM in >75% of 48 cell lines[8]
Plasma Concentration (Human) Single oral dose of 15 mg apilimod dimesylatePeak ~225 ng/mL (~368 nM) after ~1 hour[11]
6 hours post-dose< 50 ng/mL (~82 nM)[11]

Experimental Protocols

General Protocol for Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a framework for researchers to develop a specific assay for this compound. Optimization of parameters such as cell number, extraction solvent, and LC-MS/MS conditions will be necessary.

Objective: To determine the intracellular concentration of this compound in a given cell line.

Materials:

  • Cell line of interest (e.g., B-NHL cell line)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal standard (IS) (a structurally similar compound not present in the sample)

  • Extraction solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency at the time of the experiment.

  • Drug Treatment: Treat the cells with the desired concentrations of this compound for the specified time points. Include vehicle-treated control wells.

  • Cell Harvesting and Washing:

    • Aspirate the medium from the wells.

    • Wash the cell monolayer twice with ice-cold PBS to remove any extracellular drug.

    • For suspension cells, centrifuge the cells, remove the supernatant, and wash the cell pellet with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add a defined volume of ice-cold extraction solvent containing the internal standard to each well or cell pellet.

    • Incubate on ice for 10-15 minutes to allow for cell lysis and protein precipitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).

    • Generate a standard curve by spiking known concentrations of this compound into the extraction solvent.

  • Data Analysis:

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the amount of drug to the cell number or total protein content in each sample.

Workflow for Intracellular Drug Quantification

The following diagram outlines the general workflow for the quantification of intracellular this compound.

Intracellular_Drug_Quantification_Workflow Cell_Culture 1. Cell Culture and Treatment Harvesting 2. Cell Harvesting and Washing Cell_Culture->Harvesting Extraction 3. Cell Lysis and Drug Extraction Harvesting->Extraction Centrifugation 4. Sample Clarification Extraction->Centrifugation LCMS 5. LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis 6. Data Analysis and Quantification LCMS->Data_Analysis

Caption: Workflow for intracellular drug quantification. Max Width: 760px.

Cellular Distribution and Subcellular Localization

The primary site of action for this compound is the endolysosomal system. Its inhibitory effect on PIKfyve, which is localized to endosomal membranes, directly implies its presence in these compartments. The observed phenotypes, such as the accumulation of enlarged endosomes and lysosomes, further support the notion that Apilimod's effects are concentrated within this system.[7]

Further research utilizing techniques such as subcellular fractionation followed by LC-MS/MS or advanced imaging techniques with fluorescently labeled Apilimod analogs would be necessary to definitively determine its subcellular distribution and accumulation.

Conclusion and Future Directions

This compound is a promising therapeutic agent with a unique mechanism of action centered on the disruption of endolysosomal function through the inhibition of PIKfyve. While its potent cellular activities are well-characterized, a detailed understanding of its cellular uptake, distribution, and the precise concentrations achieved within different cellular compartments is an area that requires further investigation. The experimental protocols and information provided in this guide are intended to serve as a valuable resource for researchers working to elucidate these critical aspects of Apilimod's pharmacology. Future studies focusing on quantitative intracellular pharmacokinetics and subcellular localization will be instrumental in optimizing its therapeutic application and developing next-generation PIKfyve inhibitors.

References

The Discovery of Apilimod Mesylate: A High-Throughput Screening Approach to Inhibit IL-12/IL-23 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the original high-throughput screening identification of Apilimod Mesylate (formerly STA-5326), a potent inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production. This technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the screening methodology, quantitative data, and the underlying biological pathways.

This compound, a small molecule that emerged from a high-throughput screening (HTS) campaign, was initially identified for its potent inhibitory effect on the production of the pro-inflammatory cytokines IL-12 and IL-23.[1][2] This discovery laid the groundwork for its development and subsequent investigation into its mechanism of action, ultimately revealing it as a selective inhibitor of the lipid kinase PIKfyve.[3] This guide will detail the core components of the original HTS that led to the identification of this promising compound.

Data Presentation: High-Throughput Screening and Potency

The initial high-throughput screen was designed to identify small molecule inhibitors of IL-12 and IL-23 production. While specific details of the library size and initial hit rate from the primary screen are not publicly available, the subsequent characterization of Apilimod (STA-5326) yielded significant quantitative data on its potent inhibitory activity.

Parameter Cell System Stimulus Value Reference
IL-12 IC50 Human PBMCsIFN-γ/SAC1 nM[4]
Human MonocytesIFN-γ/SAC1 nM[4]
Mouse PBMCsIFN-γ/SAC2 nM[4]
PIKfyve IC50 In vitro kinase assay-14 nM[4]

PBMCs: Peripheral Blood Mononuclear Cells; SAC: Staphylococcus aureus Cowan I; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The identification of Apilimod was the result of a meticulously designed cell-based high-throughput screening assay. The following protocols are based on the methodologies described in the initial discovery and subsequent characterization studies.

Primary High-Throughput Screening Assay for IL-12p40 Inhibition

This assay was designed to measure the inhibition of IL-12p40, a subunit common to both IL-12 and IL-23, in a high-throughput format.

1. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
  • Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Stimulation:

  • Seed the PBMCs into 96-well or 384-well microtiter plates at a predetermined density.
  • Prime the cells with human Interferon-gamma (IFN-γ) for a specified period (e.g., 18-24 hours) to enhance IL-12 production.
  • Following IFN-γ priming, add the stimulating agent, either Lipopolysaccharide (LPS) or Staphylococcus aureus Cowan I (SAC), to induce IL-12/IL-23 production.

3. Compound Treatment:

  • Prepare a compound library in a format suitable for high-throughput screening, typically in dimethyl sulfoxide (DMSO).
  • Add the test compounds to the cell plates at a final concentration, typically in the low micromolar range. Include appropriate controls, such as vehicle (DMSO) and a known inhibitor as a positive control.

4. Incubation:

  • Incubate the plates for a defined period (e.g., 18-24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cytokine production.

5. Readout: IL-12p40 Enzyme-Linked Immunosorbent Assay (ELISA):

  • Centrifuge the plates to pellet the cells.
  • Carefully collect the culture supernatants.
  • Quantify the concentration of IL-12p40 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves the following steps:
  • Coating a microplate with a capture antibody specific for IL-12p40.
  • Adding the culture supernatants and standards to the wells.
  • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
  • Adding a substrate that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent).
  • Measuring the signal using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of inhibition for each compound by comparing the IL-12p40 concentration in the compound-treated wells to the vehicle-treated control wells.
  • Identify "hits" as compounds that exhibit inhibition above a certain threshold.

Mandatory Visualizations

Signaling Pathway of IL-12/IL-23 Production

The production of IL-12 and IL-23 in antigen-presenting cells like monocytes and macrophages is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs). In the context of the high-throughput screen for Apilimod, the stimulation with LPS and IFN-γ activates specific signaling cascades leading to the transcription of the genes encoding the IL-12 and IL-23 subunits.

IL12_IL23_Pathway cluster_Nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR JAK JAK1/JAK2 IFNgR->JAK STAT1 STAT1 JAK->STAT1 STAT1->Nucleus IL12p40_gene IL12B (p40) Gene IL12 IL-12 (p70) IL12p40_gene->IL12 IL23 IL-23 IL12p40_gene->IL23 IL12p35_gene IL12A (p35) Gene IL12p35_gene->IL12 IL23p19_gene IL23A (p19) Gene IL23p19_gene->IL23 Apilimod Apilimod PIKfyve PIKfyve Apilimod->PIKfyve Endosome Endosome Maturation PIKfyve->Endosome Endosome->TLR4 Trafficking HTS_Workflow Library Compound Library (>10,000s of compounds) PrimaryScreen Primary HTS: PBMC + IFN-γ + LPS + Compounds Library->PrimaryScreen Readout IL-12p40 ELISA Readout PrimaryScreen->Readout HitSelection Hit Selection (Inhibition > Threshold) Readout->HitSelection DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse Selectivity Selectivity Assays (Other Cytokines) DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., PIKfyve inhibition) Selectivity->Mechanism Lead Lead Compound (Apilimod) Mechanism->Lead

References

Methodological & Application

Apilimod Mesylate treatment in in vivo mouse models of cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apilimod, also known as STA-5326, is a potent and specific small molecule inhibitor of the lipid kinase PIKfyve.[1][2][3] Initially investigated for autoimmune diseases due to its inhibitory effects on interleukin-12 (IL-12) and IL-23, its development was discontinued for these indications.[1][2] Subsequent research repurposed Apilimod as a promising anti-cancer agent, particularly for B-cell non-Hodgkin lymphoma (B-NHL), based on its unique mechanism of action that disrupts lysosomal homeostasis.[1][3][4] Preclinical studies in various in vivo mouse models have demonstrated its single-agent efficacy and synergistic potential with other approved cancer therapies.[1][3][4]

Mechanism of Action

Apilimod's primary molecular target in cancer cells is the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve).[1][5] PIKfyve is a crucial enzyme in the endolysosomal system, responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1][6] PI(3,5)P2 is a key signaling lipid that regulates the trafficking and function of late endosomes and lysosomes.

By inhibiting PIKfyve, Apilimod depletes cellular levels of PI(3,5)P2, leading to a cascade of downstream effects:

  • Disruption of Lysosomal Homeostasis: The loss of PI(3,5)P2 impairs the function and integrity of lysosomes.[1][4]

  • Inhibition of Autophagic Flux: The process of autophagy, a cellular recycling mechanism often exploited by cancer cells for survival, is blocked.[1][7]

  • Impaired Endolysosomal Trafficking: The movement of molecules and vesicles within the cell's endosomal system is disrupted.[1]

  • Enhanced Antigen Presentation: Recent studies suggest that PIKfyve inhibition can upregulate the surface expression of MHC class I molecules on cancer cells, making them more visible to the immune system and enhancing the efficacy of immunotherapies.[7]

This disruption of essential cellular processes ultimately leads to cytotoxicity and reduced proliferation in cancer cells, particularly those of B-cell lineage.[1][3]

G cluster_0 Apilimod's Mechanism of Action cluster_1 Cellular Processes cluster_2 Cancer Cell Outcome Apilimod Apilimod PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PI3P PI3P PI3P->PIKfyve Lysosome Lysosomal Homeostasis PI35P2->Lysosome Regulates Autophagy Autophagic Flux PI35P2->Autophagy Regulates Trafficking Endolysosomal Trafficking PI35P2->Trafficking Regulates Cytotoxicity Cytotoxicity & Reduced Proliferation Lysosome->Cytotoxicity Disruption leads to Autophagy->Cytotoxicity Blockade leads to Trafficking->Cytotoxicity Impairment leads to G start Start acclimatize 1. Animal Acclimatization (1 week) start->acclimatize irradiate 2. Sub-lethal γ-irradiation (optional, 24h prior to inoculation) acclimatize->irradiate inoculate 3. Tumor Cell Inoculation (e.g., 5x10^6 cells subcutaneously) irradiate->inoculate monitor 4. Tumor Growth Monitoring inoculate->monitor randomize Tumor Volume Reaches ~150-200 mm³? monitor->randomize randomize->monitor No group 5. Randomize into Treatment Groups (e.g., Vehicle, Apilimod, Combo) randomize->group Yes treat 6. Treatment Administration (e.g., Daily Oral Gavage) group->treat measure 7. Monitor Tumor Volume & Body Weight (2-3x weekly) treat->measure endpoint Endpoint Criteria Met? (e.g., Tumor >2000 mm³ or adverse effects) measure->endpoint endpoint->treat No analyze 8. Euthanasia, Tissue Collection & Data Analysis endpoint->analyze Yes end End analyze->end

References

Assessing the Antiviral Efficacy of Apilimod Mesylate Against SARS-CoV-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in-vitro antiviral activity of Apilimod Mesylate against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Detailed protocols for key experimental assays are provided, along with data presentation standards and visualizations to facilitate understanding and reproducibility of results.

Introduction

This compound is a potent and selective inhibitor of the lipid kinase PIKfyve.[1][2] This kinase plays a crucial role in the regulation of endosomal trafficking, a pathway that many viruses, including SARS-CoV-2, hijack for cellular entry and replication.[1][2] By inhibiting PIKfyve, Apilimod disrupts the normal maturation of endosomes, ultimately preventing the release of the viral genome into the cytoplasm and thereby inhibiting infection.[2] Pre-clinical studies have demonstrated the potent antiviral activity of Apilimod against various SARS-CoV-2 variants.[1][3] This document outlines the standard methodologies to quantify this antiviral effect.

Data Presentation

The antiviral activity and cytotoxicity of this compound are typically quantified by determining the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2

SARS-CoV-2 VariantCell LineEC50 (nM)CC50 (nM)Selectivity Index (SI)Reference
Wild-typeVero E6<6.9>10,000>1449[1]
AlphaVero E6<6.9>10,000>1449[1]
BetaVero E612.4>10,000>806[1]
DeltaVero E6<6.9>10,000>1449[1]
OmicronVero E6<6.9>10,000>1449[1]
USA-WA1/2020Vero E6~10Not ReportedNot Reported[2]
Not SpecifiedHuh7.5Not ReportedNot ReportedNot Reported[4]
Not SpecifiedCalu-3~10,000Not ReportedNot Reported[4]

Experimental Protocols

Several in-vitro assays can be employed to determine the antiviral activity of this compound. The choice of assay depends on the specific research question, available resources, and biosafety level.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Principle: Infection with SARS-CoV-2 leads to a visible deterioration of host cells, known as the cytopathic effect (CPE). Antiviral compounds inhibit viral replication and thus prevent or reduce CPE. The cell viability is typically measured using a colorimetric or luminescent readout.

Workflow:

CPE_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_readout Readout & Analysis seed_cells Seed Vero E6 cells in 96-well plates infect_cells Infect cells with SARS-CoV-2 (low MOI) seed_cells->infect_cells prep_compound Prepare serial dilutions of this compound add_compound Add Apilimod dilutions to infected cells prep_compound->add_compound infect_cells->add_compound incubate Incubate for 72 hours at 37°C add_compound->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate calculate_ec50 Calculate EC50 values read_plate->calculate_ec50

Cytopathic Effect (CPE) Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium.

  • Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, add the serially diluted this compound to the wells. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Readout: Assess cell viability using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the cell and virus controls. Calculate the EC50 value by fitting the dose-response curve using a non-linear regression model.

Plaque Reduction Neutralization Test (PRNT)

This is the gold standard assay for quantifying the titer of infectious virus and assessing the neutralizing activity of compounds.

Principle: Infectious virus particles create localized areas of cell death or lysis in a confluent monolayer of cells, forming "plaques." The number of plaques is proportional to the concentration of infectious virus. An effective antiviral will reduce the number of plaques.

Workflow:

PRNT_Workflow cluster_prep Preparation cluster_infection Infection cluster_overlay Overlay & Incubation cluster_staining Staining & Analysis seed_cells Seed Vero E6 cells in 12-well plates infect_cells Infect cell monolayers with virus-compound mixtures seed_cells->infect_cells prep_virus_compound Prepare virus-Apilimod mixtures at various concentrations prep_virus_compound->infect_cells add_overlay Add semi-solid overlay (e.g., agarose or methylcellulose) infect_cells->add_overlay incubate Incubate for 48-72 hours add_overlay->incubate fix_stain Fix and stain cells (e.g., crystal violet) incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 values count_plaques->calculate_ec50

Plaque Reduction Neutralization Test (PRNT) Workflow.

Detailed Protocol:

  • Cell Seeding: Seed Vero E6 cells in 12-well plates to form a confluent monolayer.

  • Virus-Compound Mixture: Prepare serial dilutions of this compound and mix with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.6% agarose in culture medium) containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

Pseudovirus Neutralization Assay

This assay utilizes a safe, replication-deficient viral vector (e.g., lentivirus or VSV) that expresses the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP).

Principle: The pseudovirus mimics the entry process of authentic SARS-CoV-2. The entry of the pseudovirus into cells expressing the ACE2 receptor results in the expression of the reporter gene. An antiviral compound that blocks viral entry will reduce the reporter signal. This assay is suitable for high-throughput screening in a BSL-2 laboratory.

Workflow:

Pseudovirus_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_readout Readout & Analysis seed_cells Seed HEK293T-ACE2 cells in 96-well plates infect_cells Infect cells with pseudovirus-compound mixtures seed_cells->infect_cells prep_virus_compound Prepare pseudovirus-Apilimod mixtures at various concentrations prep_virus_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate add_reagent Add luciferase substrate incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate calculate_ec50 Calculate EC50 values read_plate->calculate_ec50

Pseudovirus Neutralization Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Seed HEK293T cells stably expressing human ACE2 in a 96-well plate.

  • Virus-Compound Mixture: In a separate plate, mix serially diluted this compound with a fixed amount of SARS-CoV-2 pseudovirus. Incubate for 1 hour at 37°C.

  • Infection: Transfer the pseudovirus-compound mixtures to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout: Measure the reporter gene expression. For luciferase-based systems, add the substrate and measure luminescence. For GFP-based systems, quantify the fluorescence.

  • Data Analysis: Calculate the percent neutralization relative to the virus control. Determine the EC50 value from the dose-response curve.

Mechanism of Action: PIKfyve Signaling Pathway

This compound targets the host cell kinase PIKfyve, a key regulator of endosomal maturation. The diagram below illustrates the proposed mechanism by which Apilimod inhibits SARS-CoV-2 entry.

PIKfyve_Pathway cluster_entry SARS-CoV-2 Entry cluster_maturation Endosomal Maturation cluster_inhibition Inhibition by Apilimod Virus SARS-CoV-2 ACE2 ACE2 Receptor Virus->ACE2 Binding Endocytosis Endocytosis ACE2->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome Maturation PIKfyve PIKfyve Kinase PIKfyve->LateEndosome Regulates Block Blockade of Endosomal Maturation Fusion Viral-Endosomal Membrane Fusion LateEndosome->Fusion Viral Genome\nRelease Viral Genome Release Apilimod This compound Apilimod->PIKfyve Inhibits NoFusion Inhibition of Viral Genome Release Block->NoFusion

Apilimod's Mechanism of Action.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in-vitro assessment of this compound's antiviral activity against SARS-CoV-2. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is critical for the advancement of antiviral drug development efforts.

References

Application Notes and Protocols for Studying Lysosomal Storage Disorders with Apilimod Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Apilimod Mesylate, a potent and specific inhibitor of PIKfyve kinase, as a tool to investigate the pathophysiology of lysosomal storage disorders (LSDs) and to explore potential therapeutic strategies.

Introduction

This compound is a small molecule that selectively inhibits PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[1] This phosphoinositide plays a vital role in regulating endolysosomal trafficking, including lysosome fission and reformation. Inhibition of PIKfyve by Apilimod leads to a decrease in PtdIns(3,5)P2 levels, resulting in a series of cellular effects that phenocopy many aspects of LSDs. These effects include the enlargement of lysosomes, formation of cytoplasmic vacuoles, and disruption of lysosomal trafficking and function.[2][3] This makes Apilimod a valuable pharmacological tool for studying the cellular consequences of lysosomal dysfunction and for screening potential therapeutic interventions.

Mechanism of Action

Apilimod's primary mechanism of action is the inhibition of PIKfyve kinase activity.[2] This leads to a cascade of events within the cell, primarily affecting the endolysosomal system.

  • Disruption of Lysosomal Homeostasis: Inhibition of PIKfyve leads to a decrease in PtdIns(3,5)P2, which is essential for lysosomal membrane fission.[4] This results in an imbalance between lysosomal fusion and fission, leading to the coalescence of lysosomes and the formation of large, swollen vacuoles.[4][5] This morphological change is a hallmark of many LSDs.

  • Modulation of TFEB Signaling: Apilimod treatment has been shown to induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][2] However, this activation of TFEB does not always translate to an increase in functional lysosomal proteins, potentially due to the concurrent disruption of trafficking pathways.[4]

  • Impaired Autophagy and Endocytic Trafficking: The disruption of the endolysosomal pathway by Apilimod impairs the fusion of autophagosomes with lysosomes, leading to a blockage in autophagic flux.[2] Similarly, endocytic trafficking is also affected, hindering the proper sorting and degradation of cellular cargo.

Data Presentation

The following tables summarize the quantitative effects of Apilimod treatment observed in various in vitro studies.

Table 1: Effect of Apilimod on Lysosomal Morphology

Cell TypeApilimod ConcentrationTreatment DurationObserved EffectReference
RAW Macrophages20 nM60 minIncreased average volume and decreased number of endo/lysosomes.[4]
DU145 Prostate Cancer Cells0.03 µM24 hFormation of enlarged endosomes and lysosomes.[6]
SU-DHL-6 B-NHL Cells63 nM24 hRobust formation of swollen cytoplasmic vacuoles.[7]
IMR-90 Senescent Cells1 µM48 hRapid accumulation of enlarged vacuoles.[8]

Table 2: Effect of Apilimod on Lysosomal Function and Related Markers

Cell TypeApilimod ConcentrationTreatment DurationParameter MeasuredResultReference
RAW MacrophagesNot specified3 hmRNA levels of lysosomal genes (LAMP1, MCOLN1, Cathepsin D)Augmented mRNA levels.[4]
RAW MacrophagesNot specified3-6 hProtein levels of LAMP1, Cathepsin DNo significant change.[4]
Bone Marrow-Derived Macrophages100 nM2 hLysosomal proteolysis (DQ BSA degradation)Reduced degradation.[9]
B-NHL Cells15-1000 nM24 hCathepsin maturationBlocked maturation of procathepsins.[7]
Inpp4b-/- MEFsNot specifiedNot specifiedCathepsin B activityOver 3-fold induction.[10]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on lysosomal function.

Protocol 1: Induction and Analysis of Lysosomal Swelling

Objective: To induce and visualize lysosomal swelling in cultured cells using Apilimod and to quantify the changes in lysosomal size and number.

Materials:

  • This compound (Selleck Chemicals)[1]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Cultured cells (e.g., RAW macrophages, HeLa cells)

  • LysoTracker Red DND-99 (Thermo Fisher Scientific)

  • Formaldehyde (4% in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Apilimod Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20 nM for RAW cells).[4] Remove the old medium from the cells and add the Apilimod-containing medium. Incubate for the desired duration (e.g., 1-6 hours).[4]

  • Lysosomal Staining: 30 minutes before the end of the Apilimod treatment, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM. Incubate for 30 minutes at 37°C.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software (e.g., ImageJ, Imaris) to quantify the number and size of LysoTracker-positive vesicles (lysosomes) per cell.[4]

Protocol 2: Assessment of Lysosomal Proteolytic Activity

Objective: To measure the effect of Apilimod on the proteolytic capacity of lysosomes.

Materials:

  • This compound

  • Cultured cells (e.g., bone marrow-derived macrophages)

  • DQ Green BSA (Thermo Fisher Scientific)

  • Live-cell imaging medium

  • Plate reader with fluorescence capabilities or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.

  • Apilimod Pre-treatment: Treat cells with the desired concentration of Apilimod (e.g., 100 nM) for 2 hours.[9]

  • DQ BSA Loading: During the last 30-60 minutes of Apilimod treatment, add DQ Green BSA to the medium at a final concentration of 10 µg/mL.

  • Measurement:

    • Plate Reader: Measure the increase in fluorescence intensity over time at an excitation/emission of ~495/515 nm.

    • Microscopy: Acquire time-lapse images of the cells to visualize the accumulation of fluorescent signal within lysosomes.

  • Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., by using a DNA stain like Hoechst 33342). Compare the rate of fluorescence increase between control and Apilimod-treated cells. A reduced rate indicates impaired lysosomal proteolysis.[9]

Protocol 3: Western Blot Analysis of TFEB and Lysosomal Proteins

Objective: To determine the effect of Apilimod on the nuclear translocation of TFEB and the expression levels of lysosomal proteins.

Materials:

  • This compound

  • Cultured cells

  • Nuclear and cytoplasmic extraction kit

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-TFEB, anti-LAMP1, anti-Cathepsin D, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cells with Apilimod at the desired concentration and for the appropriate duration.

  • Cell Lysis:

    • For TFEB Translocation: Use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate nuclear and cytoplasmic fractions.

    • For Total Protein: Lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. For TFEB translocation, compare the ratio of nuclear to cytoplasmic TFEB. For total protein levels, normalize the protein of interest to a loading control (e.g., GAPDH).

Visualization of Pathways and Workflows

Signaling Pathway of Apilimod Action

Apilimod_Pathway Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes TFEB_cyto Cytoplasmic TFEB PIKfyve->TFEB_cyto Promotes cytoplasmic retention mTORC1 mTORC1 PIKfyve->mTORC1 Modulates (context-dependent) PtdIns3P PtdIns(3)P Lysosome_Fission Lysosome Fission & Trafficking PtdIns35P2->Lysosome_Fission Regulates Lysosome_Enlargement Lysosome Enlargement & Vacuolation Lysosome_Fission->Lysosome_Enlargement Leads to (when inhibited) Autophagy Autophagic Flux Lysosome_Fission->Autophagy Impacts TFEB_nuc Nuclear TFEB TFEB_cyto->TFEB_nuc Translocation Lysosome_Biogenesis Lysosomal Gene Expression TFEB_nuc->Lysosome_Biogenesis Activates mTORC1->TFEB_cyto Phosphorylates & Inhibits Translocation

Caption: Apilimod inhibits PIKfyve, disrupting lysosomal dynamics and modulating TFEB signaling.

Experimental Workflow for Assessing Apilimod's Effects

Experimental_Workflow Start Start: Culture Cells (e.g., LSD patient fibroblasts) Treatment Treat with this compound (various concentrations and times) Start->Treatment Morphology Assess Lysosomal Morphology (LysoTracker Staining, Microscopy) Treatment->Morphology Function Evaluate Lysosomal Function (DQ BSA Assay, Enzyme Activity) Treatment->Function Biochemistry Analyze Protein Expression (Western Blot: TFEB, LAMP1) Treatment->Biochemistry Imaging Image Acquisition & Quantification Morphology->Imaging Data_Analysis Data Analysis & Interpretation Function->Data_Analysis Biochemistry->Data_Analysis Imaging->Data_Analysis Conclusion Conclusion on Apilimod's Effect on LSD Phenotype Data_Analysis->Conclusion

Caption: Workflow for studying the effects of Apilimod on lysosomal storage disorder models.

References

Application Notes: Apilimod Mesylate as a Tool to Investigate Endosomal Trafficking Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endosomal trafficking is a critical cellular process responsible for the sorting, transport, and degradation of molecules internalized from the cell surface. This intricate network of vesicular transport is essential for nutrient uptake, receptor signaling, and cellular homeostasis. A key regulator of this pathway is the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase). Apilimod Mesylate is a potent and highly specific small molecule inhibitor of PIKfyve, making it an invaluable tool for researchers studying the dynamics of the endo-lysosomal system.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PIKfyve.[1][2] PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1][3] This lipid product, PI(3,5)P₂, is crucial for the maturation of endosomes and the regulation of lysosomal function.[4] By inhibiting PIKfyve, Apilimod leads to a depletion of PI(3,5)P₂, which disrupts the fission and fusion events within the endo-lysosomal pathway.[4] This disruption is the primary mechanism behind the distinct cellular phenotypes observed upon Apilimod treatment.

Key Cellular Effects and Applications

The inhibition of PIKfyve by Apilimod induces several dramatic and observable cellular effects, which can be leveraged for various research applications:

  • Vacuole Formation: The most characteristic phenotype of Apilimod treatment is the formation of large, swollen cytoplasmic vacuoles derived from endosomes and lysosomes.[1][5] This occurs due to a major imbalance in membrane traffic into and out of these organelles.[1] This robust phenotype serves as a reliable visual indicator of PIKfyve inhibition and can be used to screen for genetic or chemical modifiers of the endosomal pathway.

  • Disruption of Lysosomal Homeostasis: Apilimod treatment impairs multiple aspects of lysosome function. It blocks the maturation of key lysosomal proteases, such as cathepsins, and disrupts the degradation of autophagic cargo.[1] This makes Apilimod a useful tool for studying the regulation of lysosomal biogenesis and function.

  • Inhibition of Autophagy: By impairing the fusion of autophagosomes with lysosomes, Apilimod blocks the final degradation step of autophagy.[1][6] This leads to the accumulation of autophagic markers like LC3-II and p62, allowing researchers to investigate the molecular machinery of autophagic flux.[1][6]

  • Blocking Viral Entry: The entry of many enveloped viruses, including Ebola, Marburg, and SARS-CoV-2, depends on proper endosomal trafficking and processing.[3][7] Apilimod has been shown to block the trafficking of viral particles to the appropriate cellular compartments for fusion, thereby inhibiting viral entry and infection.[3] This application is critical for virology research and antiviral drug development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound in various experimental contexts.

Table 1: In Vitro Potency of this compound

Target/Process Cell Line / System IC50 Reference
PIKfyve Kinase Activity In vitro assay ~14 nM [8]
IL-12 Production Human PBMCs ~1 nM [9]
IL-23 Production Human PBMCs ~1 nM [9]
Ebola Virus Infection Human Macrophages ~10 nM [3]
SARS-CoV-2 Activity A549-ACE2 cells ~7 nM [10]
SARS-CoV-2 Activity Vero E6 cells ~80 nM [10]

| Cytotoxicity | B-cell non-Hodgkin lymphoma (B-NHL) | Nanomolar range |[1] |

Table 2: Cellular Phenotypes Observed with Apilimod Treatment

Phenotype Cell Type(s) Typical Concentration Observation Time Reference
Cytoplasmic Vacuolation B-NHL, DU145, HEK293, Macrophages 30 nM - 1 µM 24 - 48 hours [1][5]
Impaired Cathepsin Maturation B-NHL cells Dose-dependent Not specified [1]
TFEB Nuclear Translocation RAW cells, B-NHL cells Not specified Rapid [1][11]
Blocked Autophagic Flux B-NHL cells Not specified Not specified [1]

| Inhibition of EBOV VLP Trafficking | BSC-1 cells | 200 nM | 90 minutes |[3] |

Experimental Protocols

Protocol 1: Induction and Visualization of Cytoplasmic Vacuoles

This protocol describes how to induce and visualize the characteristic vacuolation phenotype following Apilimod treatment.

Materials:

  • Cell line of interest (e.g., DU145, HEK293)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • LysoTracker Red or Green (for live-cell imaging) or Crystal Violet solution (for fixed cells)

  • 4% Paraformaldehyde (PFA) in PBS (for fixing)

  • Fluorescence microscope or bright-field microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes (for microscopy) or multi-well plates at a density that will result in 50-70% confluency on the day of the experiment.

  • Drug Treatment: The next day, treat the cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control group treated with an equivalent volume of DMSO.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Staining and Imaging (Live Cells): a. Add LysoTracker dye directly to the culture medium at the manufacturer's recommended concentration. b. Incubate for 30-60 minutes at 37°C. c. Replace the medium with fresh, pre-warmed medium to remove excess dye. d. Immediately visualize the cells using a fluorescence microscope. Swollen, LysoTracker-positive vacuoles will be apparent in Apilimod-treated cells.

  • Staining and Imaging (Fixed Cells): a. Wash cells gently with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Stain with 0.5% Crystal Violet solution for 10 minutes. e. Wash extensively with water and allow to air dry. f. Visualize vacuoles using a bright-field microscope.[5]

Protocol 2: Assessing Autophagic Flux using Western Blot

This protocol measures the accumulation of LC3-II, a marker for autophagosomes, to assess the block in autophagic flux caused by Apilimod.

Materials:

  • Cell line of interest (e.g., B-NHL)

  • Complete cell culture medium

  • This compound

  • Bafilomycin A1 (positive control for blocking lysosomal degradation)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (anti-LC3, anti-p62, anti-Actin or Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate. Treat cells with DMSO (vehicle), Apilimod (e.g., 200 nM), Bafilomycin A1 (e.g., 100 nM), or a combination of Apilimod and Bafilomycin A1 for the desired time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against LC3 and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash extensively and detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis: Compare the ratio of LC3-II to the loading control across different treatments. An increase in LC3-II in Apilimod-treated cells indicates a block in autophagic flux.[1] If co-treatment with Bafilomycin A1 does not further increase LC3-II levels compared to Apilimod alone, it confirms that Apilimod impairs the lysosomal degradation of autophagosomes.[1]

Visualizations

PIKfyve_Pathway_Inhibition cluster_endosome Endosome Membrane cluster_downstream Cellular Consequences PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Phosphorylation EndosomeMaturation Endosome Maturation & Fission/Fusion PIKfyve->EndosomeMaturation PI35P2->EndosomeMaturation Regulates Apilimod Apilimod Apilimod->PIKfyve Inhibition LysosomeHomeostasis Lysosome Homeostasis EndosomeMaturation->LysosomeHomeostasis Maintains Vacuole Enlarged Vacuoles LysosomeHomeostasis->Vacuole Disruption leads to

Caption: Mechanism of Apilimod action on the PIKfyve pathway.

Apilimod_Workflow cluster_analysis Downstream Analysis start Hypothesis: Investigate protein/pathway in endosomal trafficking treatment Seed and treat cells start->treatment groups Control (DMSO) vs. Apilimod treatment->groups phenotype Phenotypic Analysis: Vacuolation, Morphology (Microscopy) groups->phenotype Observe biochem Biochemical Analysis: Protein levels, Autophagic flux (Western Blot) groups->biochem Measure trafficking Trafficking Analysis: Cargo/Virus localization (Immunofluorescence) groups->trafficking Track conclusion Conclusion: Elucidate role of target in endosomal pathway phenotype->conclusion biochem->conclusion trafficking->conclusion

Caption: Experimental workflow for using Apilimod.

Apilimod_Antiviral_Logic A Apilimod B Inhibits PIKfyve A->B C PI(3,5)P₂ Depleted B->C D Endosome Maturation Arrested C->D E Viral Particles Trapped in Early Endosomes D->E F Trafficking to NPC1+ Compartment Blocked E->F G Viral Genome Release Prevented F->G

Caption: Logic of Apilimod's antiviral entry inhibition.

References

Application Note: Measuring PIKfyve Kinase Inhibition by Apilimod Mesylate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve is a lipid kinase that plays a pivotal role in intracellular trafficking pathways by catalyzing the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI(3)P).[1][2] Dysregulation of PIKfyve activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[3] Apilimod Mesylate is a potent and specific small molecule inhibitor of PIKfyve kinase.[4][5][6][7][8] This document provides detailed application notes and protocols for an in vitro assay to quantify the inhibitory activity of this compound against PIKfyve, utilizing a non-radioactive, luminescence-based detection method.

Data Presentation

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value for this compound against PIKfyve has been determined in in vitro kinase assays.

CompoundTarget KinaseIn Vitro IC50 (nM)
This compoundPIKfyve14

Table 1: In vitro inhibitory activity of this compound against PIKfyve kinase. The reported IC50 value is based on a cell-free kinase assay.[4][5][6][7][8]

Experimental Protocols

A reliable and reproducible method for measuring PIKfyve inhibition is crucial for drug discovery and development. The following protocol outlines an in vitro PIKfyve kinase inhibition assay using the ADP-Glo™ Kinase Assay, a commercially available platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10][11][12]

Materials and Reagents
  • Recombinant Human PIKfyve Enzyme

  • PI(3)P:PS (Phosphatidylinositol 3-phosphate:Phosphatidylserine) Substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)

  • ATP (Adenosine 5'-triphosphate)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well assay plates

Assay Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in the kinase reaction buffer to generate a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup:

    • In a white, opaque multi-well plate, add the following components in the specified order:

      • Kinase Reaction Buffer

      • Diluted this compound or DMSO vehicle control

      • Recombinant PIKfyve enzyme

      • PI(3)P:PS substrate solution

    • Gently mix the components and pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiation and Incubation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at the Km value for PIKfyve, or a standard concentration (e.g., 10 µM) if the Km is unknown.[1]

    • Incubate the reaction plate at 30°C for a predetermined duration (e.g., 40-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction proceeds within the linear range.

  • Detection of ADP Production:

    • Terminate the kinase reaction and deplete the unconsumed ATP by adding ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow for the development of a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The intensity of the luminescent signal is directly proportional to the amount of ADP produced, which reflects the PIKfyve kinase activity.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

PIKfyve Signaling Pathway and Inhibition by this compound

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_inhibitor Pharmacological Inhibition cluster_downstream Cellular Processes PI3P PI(3)P PIKfyve_complex PIKfyve Complex PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Phosphorylation Trafficking Endosomal Trafficking PI35P2->Trafficking Autophagy Autophagy PI35P2->Autophagy Lysosome Lysosomal Homeostasis PI35P2->Lysosome Apilimod This compound Apilimod->PIKfyve_complex Inhibits Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Reagents & Apilimod Dilutions B Dispense Reagents & Inhibitor to Plate A->B C Initiate with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & Determine IC50 G->H

References

Application Notes and Protocols for Apilimod Mesylate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod Mesylate is a potent and selective inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve), a lipid kinase that plays a crucial role in endosomal trafficking.[1][2] By inhibiting PIKfyve, this compound disrupts the production of interleukin-12 (IL-12) and interleukin-23 (IL-23), key cytokines in the inflammatory response.[1][3][4] This mechanism of action makes it a valuable tool for research in immunology, inflammation, oncology, and infectious diseases. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₂₅H₃₄N₆O₈S₂[5]
Molecular Weight 610.7 g/mol
Appearance White to off-white solid[6]
Solubility in DMSO ≥ 12.5 mg/mL (≥ 20.47 mM)[3]
Solubility in Water 100 mg/mL (163.75 mM)[3]

Recommended Storage Conditions

Proper storage of this compound in both solid and solution form is critical to maintain its stability and activity.

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°CUp to 3 yearsProtect from moisture and light.
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Pipettes and sterile filter tips

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.107 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 6.107 mg of this compound.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions

For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.

  • Precipitation: To avoid precipitation of the compound upon dilution in aqueous media, it is recommended to perform a serial dilution. First, dilute the 10 mM stock solution to an intermediate concentration (e.g., 1 mM) in DMSO. Then, add this intermediate solution to the cell culture medium to achieve the final desired concentration.

  • Example Dilution: To prepare a 100 nM working solution in 10 mL of cell culture medium:

    • Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock in 90 µL of DMSO.

    • Add 1 µL of the 1 mM intermediate stock to the 10 mL of cell culture medium. This results in a final DMSO concentration of 0.01%.

Signaling Pathway and Experimental Workflow

This compound's primary mechanism of action is the inhibition of PIKfyve, which subsequently downregulates the IL-12 and IL-23 signaling pathways. This is crucial in modulating the differentiation and activity of T-helper cells (Th1 and Th17).

Apilimod_Pathway This compound Mechanism of Action cluster_inhibition Inhibition cluster_signaling Downstream Signaling Cascade cluster_cellular_response Cellular Response Apilimod This compound PIKfyve PIKfyve Apilimod->PIKfyve Inhibits IL12_23 IL-12 / IL-23 Production PIKfyve->IL12_23 Regulates JAK JAK Activation IL12_23->JAK STAT STAT Phosphorylation JAK->STAT Gene_Expression Pro-inflammatory Gene Expression STAT->Gene_Expression Th1_Th17 Th1 / Th17 Differentiation & Activation Gene_Expression->Th1_Th17 Inflammation Inflammation Th1_Th17->Inflammation

Caption: this compound inhibits PIKfyve, leading to reduced IL-12/IL-23 production and downstream signaling, ultimately suppressing inflammatory responses.

The following diagram outlines a typical experimental workflow for treating cells with this compound.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells Prepare_Apilimod 2. Prepare Apilimod Working Solution Add_Apilimod 3. Add Working Solution to Cells Prepare_Apilimod->Add_Apilimod Incubate 4. Incubate for Desired Time Add_Apilimod->Incubate Harvest_Cells 5. Harvest Cells/Supernatant Incubate->Harvest_Cells Downstream_Assay 6. Perform Downstream Assays (e.g., ELISA, qPCR, Western Blot) Harvest_Cells->Downstream_Assay

Caption: A generalized workflow for cell-based experiments involving this compound treatment.

References

Application Notes and Protocols: In Vitro Analysis of Autophagy Modulation by Apilimod Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod Mesylate is a potent and selective first-in-class inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1] PIKfyve plays a crucial role in endosomal trafficking and lysosomal homeostasis.[2] This document provides detailed protocols for the in vitro use of this compound to study its effects on the autophagy pathway. While often colloquially referred to as an "inducer" of autophagy due to the accumulation of autophagic vesicles, Apilimod is more accurately described as a late-stage autophagy inhibitor. It disrupts the completion of the autophagic process, leading to the accumulation of autophagosomes and impaired lysosomal degradation of cargo.[1][2] This characteristic cellular response, marked by the formation of large cytoplasmic vacuoles, is a key indicator of Apilimod's mechanism of action.[3][4]

Mechanism of Action

Apilimod exerts its effects on autophagy by inhibiting PIKfyve, a kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P2).[5] The reduction in PI(3,5)P2 levels disrupts endolysosomal membrane trafficking and impairs the fusion of autophagosomes with lysosomes to form autolysosomes.[6][7] This blockade of autophagic flux leads to the accumulation of autophagosomes, which can be monitored by the increased cellular levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1).[1][8]

Interestingly, treatment with Apilimod has also been shown to increase the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[1][2] However, this TFEB activation appears to be insufficient to overcome the block in autophagic clearance caused by PIKfyve inhibition.

cluster_1 Autophagy Pathway Apilimod Apilimod PIKfyve PIKfyve Apilimod->PIKfyve Inhibits PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 Phosphorylates PI(3)P PI(3)P PI(3)P->PIKfyve Autophagosome Autophagosome PI(3,5)P2->Autophagosome Required for Fusion Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation

Caption: this compound's mechanism of action in disrupting autophagy.

Quantitative Data Summary

The following tables summarize the effects of this compound on autophagy markers in various cell lines as reported in the literature.

Table 1: Effect of this compound on Autophagy Markers

Cell LineApilimod ConcentrationTreatment DurationEffect on LC3-IIEffect on p62/SQSTM1Reference
B-cell NHLNot specifiedNot specifiedIncreaseIncrease[1]
PC-3Not specifiedNot specifiedIncreaseIncrease[6]
U2OS0.1 µM2 hoursNot specifiedNot specified[7]
MEF10 nM48 hoursSignificant IncreaseNot specified[9]

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell Line TypeNumber of Cell LinesIC50 Range (µM)Median IC50 (µM)Reference
Lymphoma480.007 - 6.80.13[3]
Normal Cells124.5 - 3115[3]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on autophagy in vitro. Optimization may be required for specific cell lines and experimental conditions.

Experimental Workflow

cluster_analysis Analysis Methods Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Analysis Downstream Analysis Harvesting->Analysis Western_Blot Western Blot (LC3-II, p62) Analysis->Western_Blot Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Analysis->Microscopy Flux_Assay Autophagic Flux Assay Analysis->Flux_Assay End End Western_Blot->End Microscopy->End Flux_Assay->End

Caption: General experimental workflow for studying Apilimod's effects.
Protocol 1: Western Blot Analysis of LC3-II and p62

This protocol describes the detection of key autophagy markers, LC3-II and p62, by Western blotting following treatment with this compound.

Materials and Reagents:

  • Cell line of interest (e.g., U2OS, HeLa, PC-3)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Treatment:

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for the desired duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

    • For autophagic flux analysis, co-treat a set of wells with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the Apilimod treatment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. The ratio of LC3-II to the loading control is a measure of autophagosome accumulation.

Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta

This protocol is for visualizing the accumulation of autophagosomes as fluorescent puncta in cells stably expressing GFP-LC3.

Materials and Reagents:

  • Cell line stably expressing GFP-LC3

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Coverslips

  • Paraformaldehyde (PFA)

  • DAPI stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells on coverslips in 24-well plates.

  • Cell Treatment:

    • Allow cells to adhere overnight.

    • Treat cells with this compound as described in Protocol 1.

  • Cell Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, for co-staining with other antibodies).

    • Wash cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the number and intensity of GFP-LC3 puncta per cell. An increase in puncta following Apilimod treatment indicates autophagosome accumulation.

Troubleshooting

  • High background in Western blots: Ensure adequate washing steps and use an appropriate blocking buffer. Titrate primary and secondary antibody concentrations.

  • No change in LC3-II levels: The concentration of Apilimod or the treatment duration may need optimization for your specific cell line. Confirm the activity of the compound.

  • Diffuse GFP-LC3 signal: Ensure the cells are healthy and not over-confluent. The fixation and permeabilization steps may need to be optimized.

Conclusion

References

Application Notes and Protocols for Apilimod Mesylate in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apilimod Mesylate is a first-in-class, orally available small molecule inhibitor that demonstrates exquisite specificity for the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve).[1][2][3] Initially investigated for autoimmune diseases, its potent anti-proliferative effects have redirected its focus towards oncology, particularly for hematological malignancies like B-cell non-Hodgkin lymphoma (B-NHL) and solid tumors such as Pancreatic Ductal Adenocarcinoma (PDAC).[1][3][4] Apilimod's unique mechanism of action, which involves the disruption of lysosomal homeostasis, makes it a compelling candidate for combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy.[4][5]

Mechanism of Action

Apilimod's primary target is the lipid kinase PIKfyve.[1][2] PIKfyve is a crucial enzyme in the endolysosomal pathway, responsible for phosphorylating phosphatidylinositol-3-phosphate (PtdIns3P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[2] Apilimod also inhibits the PIKfyve-mediated synthesis of phosphatidylinositol-5-phosphate (PtdIns5P).[6][7]

Inhibition of PIKfyve by Apilimod leads to:

  • Depletion of PtdIns(3,5)P2 and PtdIns5P: A marked reduction in the levels of these critical signaling lipids.[6][7]

  • Accumulation of PtdIns3P: The substrate for PIKfyve, PtdIns3P, builds up within the cell.[6][7]

  • Disruption of Lysosomal Function: This cascade disrupts endolysosomal membrane trafficking, impairs the maturation of lysosomal proteases, and hinders autophagic cargo clearance.[2][4]

  • Cytoplasmic Vacuolation: A distinct cellular phenotype characterized by the formation of large, translucent cytoplasmic vacuoles, which is a hallmark of PIKfyve inhibition.[6][8]

This profound disruption of lysosomal homeostasis ultimately triggers cytotoxicity in cancer cells, demonstrating selective activity against malignant cells compared to their normal counterparts.[1][3]

cluster_0 Endolysosomal Pathway cluster_1 Therapeutic Intervention PI3P PtdIns(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Synthesizes Lysosome Lysosomal Homeostasis (Trafficking, Autophagy) PI35P2->Lysosome Regulates Vacuolation Cytoplasmic Vacuolation Lysosome->Vacuolation Cytotoxicity Cancer Cell Cytotoxicity Lysosome->Cytotoxicity Disruption induces Apilimod This compound Apilimod->Block Vacuolation->Cytotoxicity

Caption: Apilimod inhibits PIKfyve, disrupting lysosomal homeostasis.

Application Note 1: Synergy with Rituximab in B-cell Non-Hodgkin Lymphoma (B-NHL)

Rationale: Apilimod has demonstrated significant single-agent anti-proliferative activity in a broad range of B-NHL cell lines.[9] Combining Apilimod's lysosome-disrupting mechanism with an antibody-dependent cell-mediated cytotoxicity (ADCC) inducer like Rituximab offers a promising dual-pronged attack.

Preclinical Data: In vivo studies using a SU-DHL-6 lymphoma xenograft model showed that the combination of Apilimod and Rituximab resulted in synergistic tumor growth inhibition.[1] While Apilimod alone and Rituximab alone produced significant tumor suppression, the combination therapy was markedly more effective.[1][9]

Quantitative Data Summary

Treatment GroupDosageTumor Growth Inhibition (%)Reference(s)
Vehicle Control-0[1]
Apilimod60 mg/kg dimesylate (twice daily, oral)48[1][9]
Rituximab- (Single agent)58[1]
Combination Apilimod (60 mg/kg) + Rituximab83 [1][9]

Application Note 2: Synergy with RAS/MEK Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC)

Rationale: PDAC is frequently driven by mutations in the KRAS gene, leading to activation of the RAS-MAPK signaling pathway.[4] A consequence of inhibiting this pathway is the compensatory upregulation of autophagy, a survival mechanism for cancer cells. Apilimod's ability to inhibit autophagic flux by disrupting lysosome function provides a strong rationale for combining it with RAS or MEK inhibitors to block this escape route.[4]

Preclinical Data: Studies have shown that combining PIKfyve inhibition with RAS or MEK inhibitors leads to synergistic and durable suppression of KRAS-mutant PDAC cell and organoid growth.[4] This combination therapy was found to induce G1 cell cycle arrest and increase apoptosis.[4] Apilimod was also found to be significantly more potent at suppressing PDAC cell growth than the FDA-approved autophagy inhibitor chloroquine.[4]

cluster_0 KRAS-Mutant PDAC cluster_1 Combination Therapy KRAS Mutant KRAS RAS_MAPK RAS-MAPK Pathway KRAS->RAS_MAPK Activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Autophagy Compensatory Autophagy (Survival Mechanism) RAS_MAPK->Autophagy Inhibition Upregulates MEKi RAS/MEK Inhibitor MEKi->Block1 Apilimod Apilimod Apilimod->Block2 Synergy Synergistic Apoptosis & Cell Cycle Arrest Block1->Synergy Block2->Synergy

Caption: Logic for combining RAS/MEK inhibitors with Apilimod in PDAC.

Quantitative Data Summary

CompoundCell Viability (GI50) in PDAC cellsReference(s)
Apilimod24 - 600 nmol/L[4]
Chloroquine5,000 - 13,000 nmol/L[4]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment

Objective: To quantitatively determine the synergistic, additive, or antagonistic effect of combining this compound with another anticancer agent on cancer cell viability.

start Start: Cancer Cell Culture (e.g., SU-DHL-6) seed Seed Cells into 96-well Plates start->seed prepare Prepare Drug Dilutions (Dose-Response Matrix) seed->prepare treat Add Drug Combinations to Wells prepare->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Add Viability Reagent (e.g., CellTiter-Glo) incubate->assay read Measure Luminescence (Plate Reader) assay->read analyze Data Analysis: Calculate Combination Index (CI) using CompuSyn/SynergyFinder read->analyze end End: Determine Synergy (CI < 1) Antagonism (CI > 1) Additive (CI = 1) analyze->end

Caption: Workflow for an in vitro drug synergy experiment.

Materials:

  • Cancer cell line of interest (e.g., SU-DHL-6, Daudi, PDAC cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder or stock solution in DMSO)

  • Anticancer agent B (for combination)

  • Sterile, tissue culture-treated 96-well plates (white-walled for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer plate reader

  • Multichannel pipette

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2).

    • Harvest and count cells. Resuspend in fresh medium to a concentration of 5 x 10^4 cells/mL (optimize density for logarithmic growth over 72-96 hours).

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach and resume growth.

  • Drug Preparation (Dose-Response Matrix):

    • Prepare a 2x concentrated stock of Apilimod and Agent B in culture medium.

    • Create a dilution series for each drug. For a 7x7 matrix, for example, prepare seven concentrations of Apilimod and seven of Agent B. Include a vehicle control (e.g., 0.1% DMSO).

    • The drug plate should contain wells with:

      • Apilimod alone (in triplicate)

      • Agent B alone (in triplicate)

      • Combinations of Apilimod + Agent B at various ratios

      • Vehicle control (cells + medium + DMSO)

      • Medium-only blank control

  • Cell Treatment:

    • Carefully add 100 µL of the 2x drug solutions to the corresponding wells of the cell plate, bringing the final volume to 200 µL and the drug concentrations to 1x.

    • Incubate the plate for 72 hours (or a pre-determined optimal time).

  • Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn or SynergyFinder. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11]

Protocol 2: In Vivo Xenograft Synergy Study

Objective: To assess the anti-tumor efficacy of this compound in combination with another agent in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • Cancer cells for implantation (e.g., 5-10 x 10^6 SU-DHL-6 cells in Matrigel)

  • This compound

  • Combination agent (e.g., Rituximab)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Sterile saline or appropriate vehicle for second agent

  • Digital calipers

  • Animal balance

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject cancer cells into the right flank of each mouse.

    • Monitor mice regularly for tumor formation.

  • Study Initiation and Randomization:

    • When tumors reach a palpable size (e.g., 100-150 mm³), measure tumor volume using the formula: V = (length x width²)/2.

    • Randomize mice into treatment cohorts (n=8-10 mice per group) with similar average tumor volumes.

    • Treatment groups:

      • Vehicle Control

      • This compound

      • Agent B

      • This compound + Agent B

  • Drug Administration:

    • Acclimate mice to the dosing procedures before starting treatment.

    • Administer this compound via oral gavage at the specified dose (e.g., 60 mg/kg dimesylate, twice daily).[1]

    • Administer the combination agent via its appropriate route (e.g., intraperitoneal injection for Rituximab).

    • Administer vehicle to the control group on the same schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

    • The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent TGI for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., one-way ANOVA) to determine the significance of differences between groups.[1] Synergy is indicated if the TGI of the combination group is significantly greater than the additive effects of the individual agents.

Considerations and Future Directions

While preclinical data are promising, the clinical development of Apilimod has been hampered by its unfavorable pharmacokinetic profile, which may limit its ability to achieve sustained, effective concentrations in vivo.[4][9] Therefore, a critical area of research is the development of new PIKfyve inhibitors with improved pharmacological properties.[4]

The unique mechanism of Apilimod, targeting a fundamental cellular process like lysosomal homeostasis, suggests its potential for synergy with a wide array of anticancer agents, including chemotherapy, targeted therapies, and immuno-oncology agents.[1] Future research should continue to explore these combinations in various cancer models to fully elucidate the therapeutic potential of PIKfyve inhibition.

References

Application Notes and Protocols for Apilimod Mesylate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apilimod Mesylate is a potent and selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1][2] Initially developed for autoimmune diseases, its unique mechanism of action has garnered significant interest in the field of neurodegenerative disease research, particularly for conditions characterized by defects in endolysosomal trafficking and autophagy.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in relevant research models.

Apilimod's primary molecular target is PIKfyve, a lipid kinase responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1][4] Inhibition of PIKfyve by Apilimod leads to a decrease in PI(3,5)P2 levels and a subsequent accumulation of its precursor, PI(3)P.[2][4] This modulation of phosphoinositide levels has profound effects on intracellular membrane trafficking, particularly within the endosome-lysosome pathway, which is often dysregulated in neurodegenerative disorders.

Mechanism of Action in Neurodegeneration

cluster_0 Cellular Environment Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits TFEB_cyto TFEB (Cytoplasmic, Phosphorylated) Apilimod->TFEB_cyto Promotes Dephosphorylation PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PIKfyve->TFEB_cyto Maintains Phosphorylation (Indirectly) PI3P PI(3)P PI3P->PIKfyve TFEB_nuc TFEB (Nuclear, Dephosphorylated) TFEB_cyto->TFEB_nuc Translocates to Nucleus Lysosome Lysosomal Biogenesis & Autophagy Genes TFEB_nuc->Lysosome Activates Transcription Clearance Clearance of Protein Aggregates Lysosome->Clearance Enhances

Caption: Apilimod's mechanism of action via PIKfyve inhibition and TFEB activation.

Application in C9ORF72 Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) Models

The most extensive research on Apilimod in neurodegeneration has focused on models of ALS and FTD caused by a hexanucleotide repeat expansion in the C9ORF72 gene. This mutation leads to disease through both a loss-of-function mechanism (reduced C9ORF72 protein) and a gain-of-function mechanism (production of toxic dipeptide repeat proteins, DPRs).[9][10] Apilimod has demonstrated the ability to rescue pathological features associated with both mechanisms.[9][10]

1. Rescue of Loss-of-Function Phenotypes: Reduced C9ORF72 levels disrupt endosomal trafficking and lead to an increase in glutamate receptor levels on neurons, heightening their susceptibility to excitotoxicity.[3][9][11]

  • Restoration of Endolysosomal Compartments: Apilimod treatment in C9orf72 deficient mouse models increases the number of early endosomes and lysosomes in neurons and astrocytes.[3][9]

  • Reduction of Excitotoxicity: By modulating endosomal trafficking, Apilimod lowers the levels of glutamate receptors in the hippocampus of C9orf72 deficient mice, thereby protecting against NMDA-induced neurodegeneration.[9]

2. Mitigation of Gain-of-Function Toxicity: The C9ORF72 repeat expansion leads to the non-canonical translation of toxic DPRs.

  • Reduction of Dipeptide Repeat Proteins (DPRs): Apilimod treatment has been shown to decrease the levels of DPRs derived from both sense and antisense transcripts of the expanded C9ORF72 gene in hippocampal neurons.[3][9][10] This effect is likely mediated by the enhanced clearance of these toxic proteins through the activated autophagy-lysosome pathway.

cluster_C9 C9ORF72 ALS/FTD Pathology Loss Loss-of-Function (Reduced C9ORF72) EndoDefect Impaired Endosomal Trafficking Loss->EndoDefect Excitotox Increased Glutamate Receptors (Excitotoxicity) Loss->Excitotox Gain Gain-of-Function (Toxic DPRs) DPR_Agg DPR Aggregation Gain->DPR_Agg Neurodegen Neurodegeneration EndoDefect->Neurodegen Excitotox->Neurodegen DPR_Agg->Neurodegen Apilimod This compound PIKfyve_Inhib PIKfyve Inhibition Apilimod->PIKfyve_Inhib PIKfyve_Inhib->EndoDefect Rescues PIKfyve_Inhib->Excitotox Rescues TFEB_Activ TFEB Activation & Enhanced Autophagy PIKfyve_Inhib->TFEB_Activ TFEB_Activ->DPR_Agg Clears

Caption: Apilimod's dual rescue of C9ORF72 loss- and gain-of-function pathologies.

Quantitative Data Summary

ParameterValue/ObservationResearch ModelReference
In Vitro Activity
PIKfyve Kinase IC5014 nMIn vitro kinase assay[2]
iMN SurvivalDose-dependent improvement in survival of C9ORF72 ALS/FTD patient-derived motor neuronsInduced Motor Neurons (iMNs)[12]
In Vivo Efficacy
Hippocampal Injection0.3 µL of 0.5, 3, or 20 µMC9orf72+/- and -/- mice[3]
Effect on EndosomesIncreased number of EEA1+ vesicles in neurons and astrocytesC9orf72+/- mice[9]
Effect on LysosomesIncreased number of LAMP1+ vesicles in hippocampal neuronsC9orf72-/- mice[11]
Effect on DPRsDecreased levels of dipeptide repeat proteinsC9orf72 HRE mouse model[9][10]
Motor FunctionIncreased motor function in larvae expressing poly(GR)Drosophila model[12]
Clinical Trial Data
Study PopulationParticipants with C9orf72 repeat expansionsPhase 2a Clinical Trial (NCT05163886)[13][14]
PIKfyve Inhibition>2.5-fold increase in plasma sGPNMB (biomarker)C9orf72 ALS Patients[13][15]
CNS Target Engagement73% reduction in Cerebrospinal Fluid (CSF) poly(GP) protein levelsC9orf72 ALS Patients[13][15]
CNS PenetranceMeasurable in CSF at 1.63 ng/mLC9orf72 ALS Patients[13][15]

Experimental Protocols

Protocol 1: In Vitro Treatment and Survival Assay of Patient-Derived Motor Neurons

This protocol is adapted from studies assessing the neuroprotective effects of Apilimod on induced motor neurons (iMNs) derived from C9ORF72 ALS patients.[12]

Materials:

  • C9ORF72 ALS patient-derived and healthy control iMNs

  • Neuronal culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Multi-well culture plates (96-well, black, clear bottom for imaging)

  • Automated longitudinal microscope for live-cell imaging

  • Cell viability stain (e.g., Calcein-AM/Ethidium Homodimer-1)

Procedure:

  • Cell Plating: Plate iMNs at a desired density (e.g., 2,000 cells/well) in a 96-well plate and allow them to mature for at least 14 days in culture medium.

  • Induction of Stress: To assess neuroprotective effects, induce cellular stress by withdrawing neurotrophic factors from the culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in fresh, neurotrophic factor-free medium. Final concentrations may range from 10 nM to 1 µM. Prepare a vehicle control with an equivalent concentration of DMSO.

  • Treatment: Carefully replace the old medium with the medium containing the different concentrations of Apilimod or vehicle control.

  • Longitudinal Imaging: Place the plate in an automated live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).

  • Data Acquisition: Acquire phase-contrast images of each well every 24 hours for a period of 7-10 days to monitor neuronal survival.

  • Survival Analysis: At the end of the experiment, perform a final viability stain. Quantify the number of surviving neurons (e.g., Calcein-AM positive, EthD-1 negative) at each time point for each condition.

  • Data Analysis: Plot survival curves for each treatment group. Calculate hazard ratios to compare the likelihood of neuron death between Apilimod-treated and vehicle-treated groups.

Protocol 2: In Vivo Administration and Immunohistochemical Analysis in C9orf72 Mouse Models

This protocol describes the direct hippocampal injection of Apilimod and subsequent tissue analysis, based on methodologies used in C9orf72 mouse studies.[3][9]

Materials:

  • C9orf72 heterozygous (+/-) or knockout (-/-) mice and wild-type littermate controls.

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Stereotaxic surgery apparatus

  • Hamilton syringe

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Primary antibodies: anti-EEA1 (for early endosomes), anti-LAMP1 (for lysosomes), anti-NR1 (for NMDA receptors).

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear counterstain)

  • Fluorescence microscope

cluster_workflow In Vivo Experimental Workflow Start Select C9orf72 Mouse Model Stereotaxic Stereotaxic Injection of Apilimod into Hippocampus Start->Stereotaxic Incubation Incubation Period (e.g., 24-48 hours) Stereotaxic->Incubation Perfusion Transcardial Perfusion with 4% PFA Incubation->Perfusion Dissection Brain Dissection & Post-fixation Perfusion->Dissection Cryo Cryoprotection (Sucrose) & Freezing (OCT) Dissection->Cryo Section Cryosectioning of Brain Tissue Cryo->Section IHC Immunohistochemistry (EEA1, LAMP1, etc.) Section->IHC Imaging Fluorescence Microscopy & Image Analysis IHC->Imaging End Quantify Vesicle Number & Protein Levels Imaging->End

Caption: Workflow for in vivo Apilimod administration and analysis in mouse models.

Procedure:

  • Apilimod Preparation: Dissolve this compound in sterile PBS to achieve final concentrations of 0.5, 3, or 20 µM.

  • Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.

  • Injection: Using a Hamilton syringe, slowly inject 0.3 µL of the Apilimod solution or PBS (vehicle) directly into the hippocampus at predetermined coordinates.

  • Post-operative Care: Allow the animal to recover according to approved institutional protocols.

  • Tissue Collection: After a set time point (e.g., 24 or 48 hours), deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Brain Processing: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.

  • Sectioning: Embed the brain in OCT compound, freeze, and cut coronal sections (e.g., 30 µm thick) using a cryostat.

  • Immunohistochemistry: a. Mount sections on slides and perform antigen retrieval if necessary. b. Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour. c. Incubate with primary antibodies (e.g., anti-EEA1, anti-LAMP1) diluted in blocking buffer overnight at 4°C. d. Wash sections with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature. e. Counterstain with DAPI. f. Mount with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number and intensity of fluorescent puncta (representing endosomes or lysosomes) per cell in the hippocampus using image analysis software like ImageJ.

References

Application Notes and Protocols for Detecting LC3-II Changes Following Apilimod Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a cellular recycling process crucial for maintaining cellular homeostasis. A key marker for monitoring autophagy is the conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated form, LC3-II, which is recruited to autophagosome membranes. Apilimod Mesylate is a potent and selective inhibitor of the phosphoinositide kinase, PIKfyve. Inhibition of PIKfyve disrupts endolysosomal trafficking and impairs the fusion of autophagosomes with lysosomes, leading to a blockage in autophagic flux.[1][2] This results in the accumulation of autophagosomes and a corresponding increase in LC3-II levels.[1][2] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the changes in LC3-II levels in cultured cells treated with this compound.

Signaling Pathway of this compound in Autophagy

This compound inhibits PIKfyve kinase, which is essential for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2] A reduction in PI(3,5)P2 disrupts the maturation and function of endosomes and lysosomes.[1] This disruption ultimately blocks the fusion of autophagosomes with lysosomes, preventing the degradation of autophagic cargo and leading to the accumulation of autophagosomes decorated with LC3-II.[1][2]

cluster_0 cluster_1 cluster_2 Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits PIP2 PI(3,5)P2 PIKfyve->PIP2 Produces Lysosome Lysosome Maturation & Function PIP2->Lysosome Regulates Autophagosome Autophagosome Autolysosome Autolysosome Lysosome->Autolysosome Fusion Blocked Autophagosome->Autolysosome Fuses with Lysosome Degradation Cargo Degradation Autolysosome->Degradation Accumulation LC3-II Accumulation LC3I LC3-I (Cytosolic) LC3II LC3-II (Membrane-bound) LC3I->LC3II Lipidation LC3II->Autophagosome Recruited to LC3II->Accumulation Leads to

Caption: this compound signaling pathway in autophagy.

Experimental Protocol

This protocol outlines the steps for cell culture, treatment with this compound, and subsequent analysis of LC3-II levels by Western blot.

Experimental Workflow Overview

A 1. Cell Culture (e.g., HeLa, U2OS) B 2. Treatment - Vehicle Control - this compound - Apilimod + Bafilomycin A1 - Positive Control (e.g., Rapamycin) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting - Primary Ab (anti-LC3) - Secondary Ab F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis & Quantification H->I

Caption: Western blot workflow for LC3-II detection.
I. Materials and Reagents

  • Cell Lines: HeLa, U2OS, or other appropriate cell lines.

  • Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Bafilomycin A1: Stock solution in DMSO (for autophagic flux assessment).[3][4]

  • Rapamycin: Stock solution in DMSO (positive control for autophagy induction).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: 12-15% polyacrylamide gels are recommended to resolve LC3-I and LC3-II.[5]

  • Transfer Membrane: 0.2 µm PVDF membrane.[6][7]

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-LC3B antibody.

  • Loading Control Antibody: Mouse or Rabbit anti-GAPDH or anti-β-tubulin antibody. Note: Actin may be degraded during autophagy and is not a recommended loading control.[8]

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

II. Cell Culture and Treatment
  • Cell Seeding: Plate cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.

  • Treatment Setup: Prepare media with the desired concentrations of this compound. A dose-response and time-course experiment is recommended to determine optimal conditions. A common starting concentration is 10-100 nM for 4-24 hours.

  • Experimental Groups:

    • Vehicle Control (DMSO)

    • This compound (e.g., 50 nM)

    • Bafilomycin A1 (e.g., 100 nM for the last 2-4 hours of culture)

    • This compound + Bafilomycin A1 (co-treatment for the last 2-4 hours)

    • Positive Control (e.g., Rapamycin 1 µM)

  • Incubation: Replace the culture medium with the treatment media and incubate for the desired time.

III. Protein Extraction and Quantification
  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

IV. Western Blotting
  • Sample Preparation: Dilute the protein lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[5]

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.[6][7] Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-LC3B antibody (typically 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG (typically 1:5000-1:10000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH or β-tubulin).

Data Presentation and Interpretation

The primary goal is to quantify the change in LC3-II levels relative to a loading control. The accumulation of LC3-II indicates an increase in autophagosomes.[8]

Interpreting Autophagic Flux
  • Apilimod Treatment: An increase in the LC3-II/loading control ratio suggests an accumulation of autophagosomes.

  • Bafilomycin A1 Co-treatment: Bafilomycin A1 blocks the degradation of LC3-II in autolysosomes. If Apilimod also blocks this late stage, co-treatment with Bafilomycin A1 should not lead to a further significant increase in LC3-II levels compared to Apilimod alone.[1] This confirms that Apilimod impairs autophagic flux.

Quantitative Data Summary

The following tables should be used to summarize the densitometry results from the Western blots.

Table 1: Dose-Response of this compound on LC3-II Levels

Treatment GroupApilimod Conc. (nM)LC3-II/GAPDH Ratio (Mean ± SD)Fold Change vs. Vehicle
Vehicle Control0Value1.0
Apilimod10ValueValue
Apilimod50ValueValue
Apilimod100ValueValue

Table 2: Time-Course of this compound (50 nM) on LC3-II Levels

Treatment GroupTime (hours)LC3-II/GAPDH Ratio (Mean ± SD)Fold Change vs. Vehicle (0h)
Vehicle Control24ValueValue
Apilimod4ValueValue
Apilimod8ValueValue
Apilimod16ValueValue
Apilimod24ValueValue

Table 3: Autophagic Flux Analysis

Treatment GroupLC3-II/GAPDH Ratio (Mean ± SD)Fold Change vs. Vehicle
Vehicle ControlValue1.0
Apilimod (50 nM)ValueValue
Bafilomycin A1 (100 nM)ValueValue
Apilimod + Bafilomycin A1ValueValue

Conclusion

This protocol provides a comprehensive framework for investigating the effects of this compound on autophagy by monitoring LC3-II levels. Careful execution of the Western blot procedure and inclusion of appropriate controls, particularly for assessing autophagic flux, are critical for obtaining reliable and interpretable results. The accumulation of LC3-II upon Apilimod treatment, with no significant further increase upon co-treatment with a lysosomal inhibitor like Bafilomycin A1, provides strong evidence for the role of Apilimod in blocking the late stages of autophagy.

References

Topic: Flow Cytometry Analysis of Apoptosis in Cells Treated with Apilimod Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers

Introduction

Apilimod Mesylate is a potent and specific inhibitor of the lipid kinase PIKfyve.[1][2][3] The inhibition of PIKfyve disrupts endolysosomal trafficking and lysosomal homeostasis, which can lead to selective cytotoxic activity in various cancer cell lines, such as B-cell non-Hodgkin lymphoma.[4][5][6] While the precise cell death mechanism induced by Apilimod can be complex and may involve non-canonical pathways, a common method to quantify its cell death-inducing effects is by measuring markers of apoptosis.[4][5]

Flow cytometry using Annexin V and Propidium Iodide (PI) is a robust and widely used method for the quantitative analysis of apoptosis.[7][8] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells. However, it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to fluoresce brightly.[9][10] This dual-staining method allows for the differentiation of four distinct cell populations:

  • Viable cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Necrotic cells (Annexin V- / PI+)

This document provides a detailed protocol for treating cells with this compound and analyzing the subsequent induction of apoptosis using Annexin V and PI staining with a flow cytometer.

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Materials and Reagents
  • Target cells (e.g., B-cell non-Hodgkin lymphoma cell line)

  • Complete cell culture medium

  • This compound (e.g., from MedChemExpress, Selleck Chemicals)[2][11]

  • DMSO (for dissolving this compound)

  • Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Sterile 6-well plates, microcentrifuge tubes, and flow cytometry tubes

Cell Seeding and Treatment
  • Culture cells to a healthy, sub-confluent state.

  • Seed cells in a 6-well plate at a density of 1-2 x 10⁶ cells/well (for suspension cells) or a density that will reach 70-80% confluency (for adherent cells) and incubate overnight.

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 200 nM).

  • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

  • For adherent cells, remove the medium and add the medium containing this compound or vehicle control. For suspension cells, add the concentrated drug or vehicle directly to the wells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Cell Harvesting and Staining
  • Prepare 1X Annexin-Binding Buffer: Dilute the 10X stock buffer with deionized water. Prepare enough for all samples.[12]

  • Harvest Cells:

    • Suspension Cells: Transfer the cells from each well into separate centrifuge tubes.

    • Adherent Cells: Collect the culture medium (which contains floating dead cells) into a centrifuge tube. Gently wash the adherent layer with PBS, then detach the cells using trypsin or a cell scraper. Combine these cells with the collected medium.

  • Centrifuge the cell suspensions at 400-600 x g for 5 minutes.[12]

  • Carefully discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) into a fresh flow cytometry tube.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of the PI working solution to each tube.[13]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.[12][13]

  • After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube. Do not wash the cells. Keep samples on ice and protected from light until analysis.[13]

Flow Cytometry Acquisition and Analysis
  • Set up the flow cytometer with appropriate lasers and filters for the chosen fluorochromes (e.g., FITC and PI).

  • Use unstained cells to set the Forward Scatter (FSC) and Side Scatter (SSC) parameters to gate the main cell population.

  • Use single-stained controls (Annexin V only and PI only) to set fluorescence compensation correctly to account for spectral overlap.

  • Acquire a minimum of 10,000 events for each sample.

  • Analyze the data using appropriate software. Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis to quantify the percentage of cells in each of the four populations.

Data Presentation

Quantitative results from the flow cytometry analysis should be organized into a table for clear comparison across different treatment conditions.

Table 1: Effect of this compound on Cell Apoptosis after 48-Hour Treatment

Treatment Group Concentration (nM) Viable Cells (%) (Annexin V-/PI-) Early Apoptotic Cells (%) (Annexin V+/PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) Total Apoptotic Cells (%) (Early + Late)
Vehicle Control 0 (DMSO) 95.2 2.5 1.8 4.3
This compound 10 88.7 6.1 4.5 10.6
This compound 50 65.4 15.3 18.1 33.4
This compound 200 32.1 28.9 37.5 66.4
Positive Control (e.g., Staurosporine) 15.8 35.4 45.2 80.6

Note: Data shown are for illustrative purposes only and should be replaced with actual experimental results.

Mandatory Visualizations

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed 1. Seed Cells in 6-Well Plate treat 2. Treat with this compound or Vehicle Control seed->treat incubate 3. Incubate for Desired Time (e.g., 48h) treat->incubate harvest 4. Harvest & Wash Cells incubate->harvest resuspend 5. Resuspend in 1X Binding Buffer harvest->resuspend stain 6. Stain with Annexin V & PI resuspend->stain acquire 7. Acquire on Flow Cytometer stain->acquire analyze 8. Analyze Quadrant Statistics acquire->analyze

Caption: Experimental workflow for apoptosis analysis.

G cluster_drug Drug Action cluster_cellular Cellular Mechanism cluster_outcome Apoptotic Outcome Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits Endosome Disruption of Endolysosomal Homeostasis PIKfyve->Endosome Stress Cellular Stress Endosome->Stress PS Phosphatidylserine (PS) Translocation Stress->PS Membrane Loss of Membrane Integrity Stress->Membrane Apoptosis Apoptosis / Cell Death PS->Apoptosis Membrane->Apoptosis

Caption: this compound's mechanism inducing apoptosis.

References

Application Notes and Protocols: Use of Apilimod Mesylate in CRISPR-Based Genetic Screens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilimod mesylate is a potent and selective inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a lipid kinase crucial for the regulation of endosomal and lysosomal trafficking. By inhibiting PIKfyve, Apilimod disrupts lysosomal homeostasis, leading to cytotoxic effects in certain cancer cell lines, particularly B-cell non-Hodgkin lymphoma (B-NHL). This unique mechanism of action makes Apilimod a valuable tool for chemical biology and drug development.

CRISPR-based genetic screens are powerful tools for identifying genes that modulate cellular responses to small molecules. When combined with Apilimod treatment, these screens can uncover key genetic determinants of sensitivity and resistance, providing insights into the drug's mechanism of action and identifying potential combination therapies. This document provides detailed application notes and protocols for utilizing this compound in CRISPR-based genetic screens.

Mechanism of Action

Apilimod's primary target is PIKfyve, which catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI(3)P). PI(3,5)P2 is a low-abundance but critical signaling lipid that regulates the fission and fusion of endosomes and lysosomes. Inhibition of PIKfyve by Apilimod leads to a depletion of PI(3,5)P2, causing enlarged endosomes and lysosomes and impairing autophagic flux. This disruption of lysosomal function is central to Apilimod's cytotoxic effects.

One of the key downstream effects of PIKfyve inhibition is the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, which keeps it in the cytoplasm. Apilimod-induced inhibition of PIKfyve leads to TFEB dephosphorylation and nuclear translocation, driving the expression of lysosomal and autophagic genes.[1][2][3][4][5]

Data Presentation

Quantitative Data from Apilimod CRISPR Screens

Several studies have utilized CRISPR screens to investigate the genetic basis of Apilimod's activity. A genome-wide CRISPR/Cas9 knockout screen in the SU-DHL-10 B-NHL cell line identified several genes whose loss confers resistance to Apilimod.[6] Another CRISPRi screen identified PIKfyve as a suppressor of obinutuzumab-induced cell death, a finding validated with Apilimod.[7] Furthermore, a genome-wide CRISPR screen in human renal tubular epithelial cells identified Apilimod as a potential therapeutic agent for cisplatin-induced kidney injury.[8]

The following table summarizes key quantitative findings from a genome-wide CRISPR screen designed to identify genes that modulate sensitivity to Apilimod in B-NHL cells.

GeneDescriptionRole in Apilimod SensitivityStatistical Metric (e.g., Z-score, FDR)Reference
TFEB Transcription factor EBKnockout confers partial resistanceFDR ≤ 0.01[9]
CLCN7 H+/Cl- exchange transporter 7Knockout confers complete resistanceFDR ≤ 0.01[9]
OSTM1 Osteopetrosis associated transmembrane protein 1Knockout confers complete resistanceFDR ≤ 0.01[9]
SNX10 Sorting nexin 10Knockout confers resistanceFDR ≤ 0.01[9]

Experimental Protocols

Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen to Identify Genes Modulating Apilimod Sensitivity

This protocol is adapted from the methodology used to screen for Apilimod sensitivity in the SU-DHL-10 B-NHL cell line using the GeCKO v2 library.[6][9]

Materials:

  • SU-DHL-10 cell line (or other B-NHL cell line of interest)

  • Cas9-expressing stable cell line (generated by lentiviral transduction and selection)

  • Human GeCKO v2 A and B half-libraries (lentiviral pooled library)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., PEI)

  • Puromycin

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the GeCKO v2 library plasmids (A and B libraries separately) and lentiviral packaging plasmids using a suitable transfection reagent.

    • Collect the viral supernatant 48 and 72 hours post-transfection.

    • Pool and filter the supernatant through a 0.45 µm filter.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Lentiviral Transduction of B-NHL Cells:

    • Transduce Cas9-expressing SU-DHL-10 cells with the GeCKO v2 lentiviral library (A and B libraries in parallel) at an MOI of <1 to ensure, on average, one sgRNA integration per cell. A sufficient number of cells should be transduced to achieve at least 1000x coverage of the library.

    • Select transduced cells with puromycin for 7 days.

  • Apilimod Treatment and Cell Proliferation Screen:

    • Split the population of transduced cells into two groups: a vehicle control (DMSO) group and an Apilimod-treated group.

    • Treat the cells with Apilimod at a concentration that results in significant but not complete cell killing (e.g., 300 nM or 600 nM for SU-DHL-10 cells) for 14-21 days.[9] The vehicle control group is treated with an equivalent amount of DMSO.

    • Maintain the cell population at a sufficient size to preserve library complexity throughout the screen.

  • Genomic DNA Extraction and sgRNA Library Amplification:

    • Harvest cells from both the vehicle control and Apilimod-treated populations.

    • Extract genomic DNA using a commercial kit.

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the lentiviral vector.

  • Next-Generation Sequencing and Data Analysis:

    • Sequence the amplified sgRNA libraries using an NGS platform.

    • Align the sequencing reads to the GeCKO v2 library to determine the abundance of each sgRNA.

    • Identify genes that are enriched or depleted in the Apilimod-treated population compared to the vehicle control using algorithms such as MAGeCK. Genes whose knockout leads to enrichment in the Apilimod-treated group are considered resistance genes.

Protocol 2: Validation of Hits from the CRISPR Screen

This protocol describes the validation of individual gene hits identified in the primary screen.

Materials:

  • Cas9-expressing B-NHL cell line

  • Lentiviral vectors for expressing individual sgRNAs

  • sgRNA sequences targeting the gene of interest and non-targeting controls

  • This compound

  • Cell viability assay reagent (e.g., CellTiter-Glo)

Procedure:

  • Generation of Individual Gene Knockout Cell Lines:

    • Clone individual sgRNA sequences targeting the gene of interest and non-targeting control sgRNAs into a lentiviral vector.

    • Produce lentivirus for each sgRNA construct as described in Protocol 1.

    • Transduce the Cas9-expressing B-NHL cell line with the individual sgRNA lentiviruses.

    • Select transduced cells with the appropriate antibiotic.

    • Confirm gene knockout by Western blot or genomic sequencing.

  • Cell Viability Assay:

    • Seed the individual gene knockout and control cell lines in a 96-well plate.

    • Treat the cells with a range of Apilimod concentrations for 72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo.

    • Determine the IC50 value for each cell line to assess changes in Apilimod sensitivity.

Visualizations

Signaling Pathways and Experimental Workflows

PIKfyve_Signaling_Pathway cluster_membrane Endosomal/Lysosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Catalyzes mTORC1 mTORC1 PI35P2->mTORC1 Maintains activity on lysosome Apilimod This compound Apilimod->PIKfyve Inhibits TFEB_P TFEB (Phosphorylated) TFEB TFEB TFEB_P->TFEB Dephosphorylation (Activation) mTORC1->TFEB_P Phosphorylates (inactivates) Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB->Lysosomal_Genes Activates CRISPR_Screen_Workflow cluster_library_prep 1. Library Preparation & Transduction cluster_screening 2. Apilimod Screen cluster_analysis 3. Analysis GeCKO GeCKO v2 Library (Lentiviral Plasmids) Virus Produce Lentivirus GeCKO->Virus Cells Cas9-expressing B-NHL Cells Virus->Cells Transduction Transduce Cells (MOI < 1) Cells->Transduction Selection Puromycin Selection Transduction->Selection Pool Pooled sgRNA Cell Population Treatment Treat with Apilimod (14-21 days) Pool->Treatment Control Vehicle Control (DMSO) Pool->Control gDNA Extract Genomic DNA Treatment->gDNA Control->gDNA PCR Amplify sgRNA Cassettes gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Data Analyze sgRNA Representation NGS->Data Hits Identify Resistance Genes Data->Hits

References

Troubleshooting & Optimization

Troubleshooting Apilimod Mesylate solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apilimod Mesylate. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Apilimod is a potent and selective inhibitor of the lipid kinase PIKfyve.[1][2][3] By inhibiting PIKfyve, Apilimod blocks the synthesis of two signaling lipids, PtdIns5P and PtdIns(3,5)P2.[1][4][5] This disruption of phosphoinositide metabolism affects various cellular processes, including endosomal trafficking, lysosomal homeostasis, and autophagy.[4][6][7] Apilimod was initially identified as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production and has been investigated for its potential therapeutic effects in autoimmune diseases and cancer.[1][6][8]

Q2: What are the chemical properties of this compound?

PropertyValueSource
Molecular Formula C25H34N6O8S2[9][10][11]
Molecular Weight 610.7 g/mol [2][9][11]
CAS Number 870087-36-8[9][10][11]

Q3: What is the known solubility of this compound in common solvents?

The solubility of this compound can vary between batches. The following table summarizes reported solubility data. It is always recommended to perform a small-scale test to confirm solubility with your specific batch.

SolventReported SolubilitySource
Water 100 mg/mL (163.74 mM)[11][12]
DMSO 25 mg/mL (40.93 mM) to 84 mg/mL (200.72 mM)[8][11][13]
Ethanol Insoluble to 2.5 mg/mL (4.09 mM)[11][12]

Note: Some suppliers indicate that Apilimod dimesylate is soluble up to 100 mM in water and 50 mM in DMSO.[2] Always refer to the certificate of analysis for your specific lot.

Troubleshooting this compound Solubility in Aqueous Media

Q4: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What should I do?

Difficulty dissolving this compound directly in aqueous buffers is a common issue. Here is a step-by-step troubleshooting guide:

Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent.

It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[14] A stock concentration of 10 mM in fresh, high-quality DMSO is a good starting point.[14] Ensure the DMSO is not moisture-absorbing, as this can reduce solubility.[8][13]

Step 2: Perform Serial Dilutions.

For your aqueous working solution, perform serial dilutions from your DMSO stock. It is often problematic to add a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, as this can cause the compound to precipitate. A good practice is to first dilute the stock in the buffer in a stepwise manner.[14]

Step 3: Utilize Co-solvents and Surfactants for in vivo Formulations.

For in vivo studies, specific formulations are often required. A common formulation involves a mixture of solvents:

  • 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. [8][11]

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [15]

Step 4: Gentle Heating and Sonication.

If precipitation occurs upon dilution in an aqueous medium, gentle warming of the solution to 37-45°C or brief sonication can aid in redissolving the compound.[14] However, be cautious with temperature-sensitive assays.

Q5: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture media. What can I do?

Cloudiness or precipitation in cell culture media can be due to the compound's low solubility at the final concentration or interactions with media components.

  • Pre-warm components: Before dilution, pre-warm both your concentrated drug solution and the cell culture medium to 37°C to minimize precipitation caused by temperature shock.[14]

  • Check final concentration: Ensure your final working concentration does not exceed the solubility limit of this compound in the aqueous environment of your media.

  • Filter sterilization: If you need to sterilize the final solution, use a 0.22 µm filter after the compound is fully dissolved.[15] Be aware that some compound may be lost to filter binding.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh out the required amount of this compound powder (MW: 610.7 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10][14]

Protocol 2: Preparation of an in vivo Formulation (1.25 mg/mL)

This protocol is adapted from supplier recommendations and yields a clear solution.[11]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 50 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

  • The final concentrations of the components will be: 1.25 mg/mL this compound, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • This solution should be prepared fresh and used immediately for optimal results.[8][11]

Visualizing Pathways and Workflows

PIKFYVE_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PtdIns(3)P PIKFYVE_complex PIKFYVE Complex (PIKFYVE, VAC14, FIG4) PI3P->PIKFYVE_complex Substrate PI35P2 PtdIns(3,5)P2 PIKFYVE_complex->PI35P2 Phosphorylation PI5P PtdIns(5)P PI35P2->PI5P Dephosphorylation Downstream Downstream Cellular Processes (Endosomal Trafficking, Autophagy, Lysosomal Homeostasis) PI35P2->Downstream PI5P->Downstream Apilimod This compound Apilimod->PIKFYVE_complex Inhibition

Caption: PIKFYVE Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Need Aqueous Solution of this compound prep_stock Prepare Concentrated Stock in DMSO (e.g., 10 mM) start->prep_stock dilute Dilute Stock into Aqueous Buffer/Media prep_stock->dilute check_sol Is the Solution Clear? dilute->check_sol success Solution Ready for Use check_sol->success Yes precipitate Precipitation or Cloudiness Observed check_sol->precipitate No troubleshoot Troubleshooting Steps: - Gentle Warming (37-45°C) - Sonication - Check Final Concentration - Use Co-solvents (for in vivo) precipitate->troubleshoot recheck_sol Re-evaluate Solution troubleshoot->recheck_sol recheck_sol->success Resolved recheck_sol->precipitate Unresolved (Re-evaluate protocol)

Caption: Troubleshooting workflow for dissolving this compound in aqueous media.

References

Identifying and mitigating off-target effects of Apilimod Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Apilimod Mesylate. While Apilimod is known for its high selectivity for its primary target, PIKfyve kinase, understanding and controlling for on-target and potential off-target effects is critical for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and highly selective, cell-permeable inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve).[1][2][3][4][5] Its inhibitory action prevents the synthesis of two key phosphoinositide signaling lipids: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[6][7] PIKfyve is considered the sole source for PI(3,5)P₂ in cells.[6][8] This inhibition disrupts processes dependent on these lipids, primarily endolysosomal membrane trafficking and homeostasis.[1][6]

Q2: Is Apilimod known for significant off-target effects on other kinases?

Apilimod is considered to have exquisite specificity for PIKfyve.[1][3] A comprehensive kinase screen against a panel of 456 protein and lipid kinases showed that at a concentration of 1 µM, apilimod only bound to PIKfyve and no other kinases.[1] This high selectivity suggests that observed cellular effects are most likely due to the direct inhibition of PIKfyve rather than unintended interactions with other kinases.[1][9]

Q3: What is the most common cellular phenotype observed after Apilimod treatment?

The most characteristic phenotype of PIKfyve inhibition by Apilimod is the formation of large, clear cytoplasmic vacuoles.[9][10] These vacuoles are a result of disrupted endolysosomal trafficking and impaired lysosomal function.[1][11] This phenotype is considered an on-target effect and can be used as a visual marker for PIKfyve inhibition.[9]

Q4: Apilimod was initially developed as an IL-12/IL-23 inhibitor. Is this an off-target effect?

The inhibition of IL-12 and IL-23 production is a downstream consequence of PIKfyve inhibition, not a separate off-target effect.[1][12] Apilimod was first identified as an inhibitor of these cytokines in immune cells, and it was later discovered that this activity is mediated through its specific inhibition of PIKfyve.[1][9]

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during experiments with this compound.

Issue 1: Unexpected Cell Death or High Cytotoxicity

Question: I'm observing significant cytotoxicity in my cell line at concentrations where I only expected to see endosomal trafficking defects. Is this an off-target effect?

Answer: While Apilimod has been well-tolerated in many studies, high cytotoxicity could be due to several factors:

  • On-Target Toxicity: For some cell lines, particularly B-cell non-Hodgkin lymphoma (B-NHL), the disruption of lysosomal homeostasis is a primary mechanism of cytotoxic activity.[1][13] Your cell line may be highly dependent on the cellular processes regulated by PIKfyve.

  • Concentration and Duration: High concentrations or prolonged exposure can lead to severe disruption of cellular homeostasis, resulting in cell death.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to PIKfyve inhibition.

Mitigation Strategies:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that elicits the desired phenotype (e.g., vacuole formation) without causing widespread cell death.

  • Time-Course Experiment: Assess cellular viability at multiple time points to find a window where the primary effects are observable before secondary cytotoxic effects dominate.

  • Use a Rescue Experiment: To confirm the phenotype is due to PIKfyve inhibition, you can attempt a rescue experiment by overexpressing a resistant mutant of PIKfyve (e.g., N1939K), which has been shown to confer resistance to Apilimod.[1]

  • CRISPR/Cas9 Knockout Control: The most definitive control is to use CRISPR to knock out PIKfyve (the PIKFYVE gene). If the drug's effect is on-target, the knockout cells should phenocopy the drug treatment, and the drug should have no further effect in these knockout cells.[14]

Issue 2: Experimental Results are Inconsistent or Not Reproducible

Question: My results with Apilimod vary between experiments. What could be causing this variability?

Answer: Inconsistent results can stem from variability in the compound's preparation or the experimental conditions.

Mitigation Strategies:

  • Fresh Stock Solutions: this compound is typically dissolved in DMSO. Prepare fresh working dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Solubility Issues: Ensure the compound is fully dissolved in your culture medium. Poor solubility can lead to inconsistent effective concentrations. Refer to the manufacturer's data sheet for solubility information in different solvents and media.[12]

  • Monitor On-Target Effect: Use vacuole formation as a consistent visual marker of Apilimod activity. If the degree of vacuolation is inconsistent between experiments, it points to a problem with drug concentration or cell responsiveness.

  • Standardize Cell Conditions: Ensure cell density, passage number, and growth phase are consistent across experiments, as these can influence cellular responses to inhibitors.

Quantitative Data Summary

The following table summarizes key inhibitory concentrations (IC₅₀) for Apilimod, highlighting its potency for its primary target and its downstream effects.

Target / ProcessSystem / Cell TypeIC₅₀ ValueReference
PIKfyve Kinase In vitro kinase assay14 nM [4][5][12]
IL-12 Production IFN-γ/SAC-stimulated human PBMCs1 nM [2][4][12]
IL-12 Production IFN-γ/SAC-stimulated human monocytes1 nM [4][12]
IL-12 Production SAC-treated monkey PBMCs2 nM [2][4]
IFN-γ Production IFN-γ/SAC or SAC in human PBMCs~20 nM [2]
Antiproliferation B-cell non-Hodgkin Lymphoma (B-NHL)142 nM [1]
Antiproliferation Normal Cells (unspecified)12,782 nM [1]

Experimental Protocols & Visualizations

Protocol: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9

This protocol provides a workflow to distinguish whether an observed cellular phenotype is a result of PIKfyve inhibition (on-target) or an unknown off-target interaction.

Objective: To determine if the loss of the PIKFYVE gene phenocopies the effects of Apilimod treatment.

Methodology:

  • Design and Clone gRNAs: Design two to three independent gRNAs targeting a constitutive exon of the PIKFYVE gene. Clone into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Generate Knockout Cell Line: Transduce the target cell line with the lentiviral particles containing the PIKFYVE gRNAs. Select for transduced cells (e.g., with puromycin).

  • Verify Knockout: Expand clonal populations. Verify the knockout of PIKfyve protein expression via Western Blot or qPCR for mRNA knockdown.

  • Phenotypic Analysis (Comparison):

    • Treat the parental (wild-type) cell line with a vehicle control (e.g., DMSO).

    • Treat the parental cell line with Apilimod at the desired experimental concentration.

    • Culture the verified PIKFYVE knockout cell line with a vehicle control.

  • Data Acquisition: Assess the phenotype of interest (e.g., cell viability, vacuole formation, reporter assay) in all three groups.

  • Interpretation:

    • On-Target Effect: If the PIKFYVE knockout cells show the same phenotype as the Apilimod-treated parental cells, the effect is on-target.

    • Off-Target Effect: If the knockout cells do not show the phenotype, but the Apilimod-treated parental cells do, the effect is likely off-target.

    • Confirmation: Additionally, treating the knockout cells with Apilimod should produce no further change in the phenotype if the effect is truly on-target.[14]

G cluster_wt Parental (Wild-Type) Cells cluster_ko PIKFYVE Knockout Cells wt_dmso Treat with Vehicle (DMSO) phenotype Compare Phenotype wt_dmso->phenotype wt_apilimod Treat with Apilimod wt_apilimod->phenotype ko_dmso Treat with Vehicle (DMSO) ko_dmso->phenotype start Start with Target Cell Line start->wt_dmso start->wt_apilimod generate_ko Generate PIKFYVE KO using CRISPR-Cas9 start->generate_ko generate_ko->ko_dmso on_target Conclusion: On-Target Effect phenotype->on_target KO Phenotype == Apilimod Phenotype off_target Conclusion: Off-Target Effect phenotype->off_target KO Phenotype != Apilimod Phenotype

Caption: Workflow for validating on-target effects using CRISPR-Cas9.

PIKfyve Signaling Pathway and Apilimod's Point of Action

Apilimod acts at a central node in phosphoinositide metabolism. It binds to PIKfyve, preventing the phosphorylation of its substrate, Phosphatidylinositol 3-phosphate (PI(3)P), which is primarily located on endosomal membranes.[6][11] This blockage halts the production of PI(3,5)P₂ and PI(5)P, lipids that are critical for regulating the fission/fusion of endosomes and lysosomes and for controlling ion channels within the lysosome.[6][11] The disruption of these downstream events leads to the characteristic cellular phenotypes.

G PI3P PI(3)P (on Endosome) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Phosphorylation EndoTrafficking Endosome Maturation & Retrograde Trafficking PIKfyve->EndoTrafficking Regulates Apilimod This compound Apilimod->PIKfyve Inhibits PI5P PI(5)P PI35P2->PI5P 3-phosphatase activity (e.g., Myotubularins) LysoHomeo Lysosomal Homeostasis (Ion Channels, Fission) PI35P2->LysoHomeo Regulates

Caption: Apilimod inhibits PIKfyve, blocking PI(3,5)P₂ and PI(5)P synthesis.

Troubleshooting Logic for Unexpected Phenotypes

When an unexpected phenotype arises, it's crucial to systematically determine its origin. The following decision tree outlines a logical approach to diagnose whether the effect is on-target, off-target, or an experimental artifact.

G Start Unexpected Phenotype Observed with Apilimod Q1 Is vacuolation also observed? Start->Q1 Res_A Likely On-Target Effect: PIKfyve inhibition is active Q1->Res_A Yes Res_F Check Compound/Protocol: PIKfyve may not be inhibited Q1->Res_F No Q2 Does the phenotype persist at lower concentrations? Res_B Possible Off-Target Effect or On-Target toxicity Q2->Res_B No Res_C Likely On-Target: Cell line is highly sensitive Q2->Res_C Yes Q3 Does PIKFYVE KO phenocopy the result? Res_D Confirmed On-Target Effect Q3->Res_D Yes Res_E Confirmed Off-Target Effect Q3->Res_E No Res_A->Q2 Res_B->Q3

Caption: Decision tree for troubleshooting unexpected Apilimod-induced phenotypes.

References

Managing Apilimod Mesylate Stability in DMSO Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Apilimod Mesylate in Dimethyl Sulfoxide (DMSO) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO is a common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2] It is important to use anhydrous, high-purity DMSO to minimize degradation of the compound.[1][2]

Q2: What is the optimal storage temperature for this compound stock solutions in DMSO?

A2: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C.[3] For short-term storage (up to 1 month), -20°C is acceptable.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes.

Q3: How can I avoid precipitation of this compound when diluting my DMSO stock solution into aqueous media?

A3: Precipitation can occur when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. To minimize this, it is recommended to perform serial dilutions. Additionally, ensuring the final concentration of DMSO in your working solution is low (typically <0.5%) can help maintain solubility.

Q4: I observed a change in the color of my this compound DMSO stock solution. What does this indicate?

A4: A change in color could indicate degradation of the compound. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the stock solution. If degradation is confirmed, the stock solution should be discarded and a fresh one prepared.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in the DMSO stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability check of the old stock solution using HPLC (see Experimental Protocols section). 3. Ensure proper storage conditions (-80°C for long-term, protected from light and moisture). 4. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation upon dilution Low solubility of this compound in the final aqueous buffer.1. Decrease the final concentration of this compound in the working solution. 2. Increase the percentage of DMSO in the final working solution (while ensuring it is compatible with your experimental system). 3. Perform serial dilutions to avoid rapid changes in solvent polarity.
Cloudy or precipitated stock solution The stock solution may have been prepared above the solubility limit, or the DMSO may have absorbed water.1. Gently warm the solution and sonicate to attempt redissolution. 2. If precipitation persists, centrifuge the solution and use the supernatant, after determining its concentration. 3. Always use anhydrous DMSO to prepare stock solutions.[1][2]

Quantitative Stability Data

Specific quantitative stability data for this compound in DMSO is not extensively published. It is highly recommended that researchers perform their own internal stability studies to determine the acceptable storage duration and conditions for their specific experimental needs. A template for such a study is provided below.

Storage Condition Time Point This compound Purity (%) Notes
-80°C0(Initial Purity)Freshly prepared solution
1 month
3 months
6 months
-20°C0(Initial Purity)Freshly prepared solution
1 week
1 month
Room Temperature0(Initial Purity)Freshly prepared solution
24 hours
48 hours

Data to be filled in by the user based on internal stability studies.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-UV

This protocol provides a general method for assessing the stability of this compound in DMSO. The specific parameters may need to be optimized for your HPLC system and column.

1. Materials:

  • This compound stock solution in DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a working solution of your this compound stock by diluting it in the initial mobile phase composition.

  • Inject the freshly prepared working solution to obtain the initial chromatogram (Time 0).

  • Store the stock solution under the desired conditions (e.g., -20°C, -80°C).

  • At each time point (e.g., 1 week, 1 month), thaw an aliquot of the stock solution, prepare a working solution, and inject it into the HPLC.

  • Compare the peak area of the this compound peak and look for the appearance of new peaks which may indicate degradation products.

  • Calculate the percentage of remaining this compound relative to the initial time point.

Visualizations

Signaling Pathways and Experimental Workflows

Apilimod_Mechanism_of_Action Apilimod's Mechanism of Action cluster_0 Cell Membrane cluster_1 Endosomal Pathway PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 Produces Endosomal_Trafficking Endosomal Trafficking & Lysosomal Homeostasis PI(3,5)P2->Endosomal_Trafficking IL12_23_Production IL-12/IL-23 Production Endosomal_Trafficking->IL12_23_Production Apilimod Apilimod Apilimod->PIKfyve

Caption: Apilimod inhibits PIKfyve, disrupting endosomal trafficking.

Stability_Workflow Workflow for this compound Stability Assessment Start Start Prepare_Stock Prepare this compound stock solution in anhydrous DMSO Start->Prepare_Stock Aliquot Aliquot into single-use vials Prepare_Stock->Aliquot Store Store aliquots at -20°C and -80°C Aliquot->Store Time_Points Time Points (e.g., 0, 1, 4 weeks) Store->Time_Points Analyze Analyze by HPLC-UV Time_Points->Analyze Evaluate Evaluate Purity and Degradation Products Analyze->Evaluate End End Evaluate->End

Caption: Experimental workflow for stability assessment.

Troubleshooting_Flowchart Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Results Check_Stock Is the stock solution fresh? Inconsistent_Results->Check_Stock Prepare_Fresh Prepare fresh stock solution Check_Stock->Prepare_Fresh No Check_Storage Proper storage conditions? Check_Stock->Check_Storage Yes Continue_Experiment Continue Experiment Prepare_Fresh->Continue_Experiment Optimize_Storage Aliquot and store at -80°C Check_Storage->Optimize_Storage No Check_Purity Assess purity by HPLC Check_Storage->Check_Purity Yes Optimize_Storage->Continue_Experiment Degradation_Confirmed Degradation Confirmed? Check_Purity->Degradation_Confirmed Discard_Stock Discard old stock Degradation_Confirmed->Discard_Stock Yes Degradation_Confirmed->Continue_Experiment No Discard_Stock->Prepare_Fresh

Caption: Troubleshooting flowchart for inconsistent results.

References

Troubleshooting Inconsistent Results in Apilimod Mesylate Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Apilimod Mesylate. The information is presented in a question-and-answer format to directly resolve specific problems and ensure more consistent and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound has a dual mechanism of action. It was initially identified as a potent inhibitor of the production of pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23)[1][2]. Subsequently, it was discovered to be a highly selective and potent inhibitor of the lipid kinase PIKfyve[1][2]. The inhibition of PIKfyve is now understood to be the upstream mechanism leading to the downstream effects on cytokine production and other cellular processes[3].

Q2: What are the common experimental applications of this compound?

This compound is utilized in a variety of research areas, including:

  • Immunology and Inflammation: Due to its inhibitory effect on IL-12 and IL-23, it is used to study autoimmune and inflammatory diseases[2].

  • Oncology: It has shown cytotoxic activity in various cancer cell lines, particularly B-cell non-Hodgkin lymphoma (B-NHL)[3][4].

  • Virology: It has been investigated for its potential to inhibit the entry of certain viruses.

  • Cell Biology: As a specific PIKfyve inhibitor, it is a valuable tool for studying endosomal trafficking, lysosomal homeostasis, and autophagy[3][5].

Q3: How should I prepare and store this compound stock solutions?

For optimal results and to avoid inconsistencies, proper handling of this compound is crucial.

  • Solubility: this compound is soluble in DMSO and water. For cell culture experiments, a stock solution in DMSO is commonly prepared[6]. It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound[2].

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To ensure complete dissolution, ultrasonic treatment may be necessary[1].

  • Storage: Store the powder at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month[2]. For aqueous solutions, it is recommended to prepare them fresh and use them on the same day. If storage is necessary, filter-sterilize and store at 4°C for a short period, though stability in aqueous solutions is limited.

II. Troubleshooting Guides

Inconsistent IC50 Values

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Compound Stability and Handling:

    • Improper Storage: Ensure stock solutions are stored correctly and aliquoted to prevent degradation from multiple freeze-thaw cycles[2].

    • Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations or in aqueous media with low serum. Visually inspect your media for any precipitation after adding the compound. Consider preparing fresh dilutions for each experiment.

  • Cell-Based Factors:

    • Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. For example, B-cell non-Hodgkin lymphoma cell lines are particularly sensitive[3].

    • Cell Density and Health: Ensure consistent cell seeding density and that cells are in a logarithmic growth phase and healthy at the time of treatment. Over-confluent or stressed cells can show altered drug responses.

    • Serum Concentration: The concentration of serum in your culture medium can affect the bioavailability of the compound. Standardize the serum percentage across all experiments.

  • Assay-Specific Issues:

    • Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and standardize the incubation time for your specific cell line and assay.

    • Assay Endpoint: The type of viability or proliferation assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Ensure you are using a consistent and appropriate assay for your experimental goals.

Unexpected Cellular Phenotypes

Q: I observe significant vacuolation in my cells after treatment with this compound, even at low concentrations. Is this expected and how should I interpret it?

A: Yes, the appearance of large cytoplasmic vacuoles is a characteristic and expected phenotype of PIKfyve inhibition by this compound[3][7].

  • Mechanism: PIKfyve is crucial for the regulation of endosomal and lysosomal membrane trafficking. Its inhibition leads to the accumulation of enlarged endosomes and lysosomes, which appear as vacuoles under a microscope[3][8].

  • Interpretation: This vacuolation is a direct on-target effect of this compound and indicates that the drug is active in your cells. The extent of vacuolation can be dose- and time-dependent[8].

  • Relationship to Cell Viability: While vacuolation is an early response, it does not always immediately correlate with cell death. In some cell types, the vacuoles may persist without causing immediate cytotoxicity, while in others, particularly cancer cells, it is a prelude to cell death[4][7]. It is important to perform a separate viability assay to quantify the cytotoxic effect.

  • Reversibility: The vacuolation phenotype can be reversible. In some studies, the vacuoles have been shown to dissipate after the removal of the inhibitor[8].

Inconsistent Cytokine Inhibition

Q: I am not seeing consistent inhibition of IL-12 and IL-23 production in my experiments. What could be wrong?

A: Several factors can contribute to variability in cytokine inhibition assays:

  • Cell Type and Stimulation: The inhibitory effect of this compound on IL-12/IL-23 is most pronounced in specific immune cells, such as peripheral blood mononuclear cells (PBMCs) and monocytes, upon stimulation with agents like IFN-γ and SAC (Staphylococcus aureus Cowan strain) or LPS[1][2]. Ensure you are using an appropriate cell type and stimulation method.

  • Timing of Treatment: The timing of this compound addition relative to cell stimulation is critical. Pre-incubation with the inhibitor before adding the stimulus is often necessary to see a significant effect.

  • Cytokine Measurement:

    • ELISA Kit Quality: Use a high-quality, validated ELISA kit for IL-12 and IL-23 detection.

    • Sample Handling: Properly collect and store your supernatants to prevent cytokine degradation.

    • Assay Protocol: Strictly adhere to the ELISA protocol, paying close attention to incubation times, washing steps, and standard curve preparation.

Discrepancies in Autophagy and Lysosomal Function Assays

Q: I am getting conflicting results when assessing autophagy and lysosomal function after this compound treatment. How can I troubleshoot this?

A: this compound's effect on autophagy and lysosomes is complex, and interpreting the data requires careful consideration of the assays used.

  • Autophagy Flux: PIKfyve inhibition by this compound can disrupt the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo[3]. This can lead to an accumulation of autophagosomes, which might be misinterpreted as an induction of autophagy. To accurately assess autophagy, it is essential to perform an autophagy flux assay, for example, by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor like bafilomycin A1[1].

  • Lysosomal pH: this compound has been reported to cause lysosomal hyperacidification in some cell types[9]. This can affect the activity of lysosomal enzymes and the interpretation of assays that rely on pH-sensitive dyes.

  • TFEB Translocation: Inhibition of PIKfyve can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy[3]. This is an on-target effect and can be used as a marker of PIKfyve inhibition.

III. Data Presentation

Table 1: In Vitro IC50 Values of this compound

Target/ProcessCell Line/SystemStimulationIC50 ValueReference
IL-12 ProductionHuman PBMCsIFN-γ/SAC1 nM[1][2]
IL-12 ProductionHuman MonocytesIFN-γ/SAC1 nM[2]
IL-12 ProductionMouse PBMCsIFN-γ/SAC2 nM[2]
PIKfyve Kinase ActivityCell-free assay-14 nM[2]
IFN-γ ProductionHuman PBMCsIFN-γ/SAC~20 nM[1]
Cell ProliferationB-NHL Cell Lines (average)-142 nM[3]
Cell ProliferationNormal Human Cell Lines (average)-12,782 nM[3]

IV. Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound
  • Prepare Stock Solution: Dissolve this compound in sterile, anhydrous DMSO to a concentration of 10 mM. Gently vortex or sonicate to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Treatment Preparation: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. It is crucial to mix each dilution thoroughly.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Proceed with your intended downstream assays, such as viability assessment, protein extraction, or supernatant collection.

Protocol 2: In Vivo Formulation of this compound

For oral administration in animal models, a common formulation involves a suspension in a vehicle like Carboxymethylcellulose sodium (CMC-Na) or a solution using co-solvents.

Example Formulation (for a clear solution): [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the 25 mg/mL DMSO stock solution and mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

  • This solution should be prepared fresh and used immediately for optimal results.

Note: The specific formulation and dosage will depend on the animal model and experimental design. It is essential to perform pilot studies to determine the optimal and well-tolerated dose.

V. Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus Stimulus TLR TLR Stimulus->TLR NF-kB_Pathway NF-kB_Pathway TLR->NF-kB_Pathway PIKfyve PIKfyve PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 Product PI3P PI3P PI3P->PIKfyve Substrate Endosomal_Trafficking Endosomal_Trafficking PI(3,5)P2->Endosomal_Trafficking Lysosomal_Homeostasis Lysosomal_Homeostasis Endosomal_Trafficking->Lysosomal_Homeostasis Autophagy Autophagy Lysosomal_Homeostasis->Autophagy Nucleus Nucleus NF-kB_Pathway->Nucleus IL12_IL23_Genes IL12_IL23_Genes Nucleus->IL12_IL23_Genes IL12_IL23_Production IL12_IL23_Production IL12_IL23_Genes->IL12_IL23_Production Apilimod Apilimod Apilimod->PIKfyve Inhibition Apilimod->IL12_IL23_Production Inhibition

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Prepare_Apilimod Prepare Apilimod Stock (DMSO) Treat_Cells Treat Cells with Apilimod (various concentrations) Prepare_Apilimod->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat_Cells->Viability_Assay Cytokine_ELISA Cytokine Measurement (ELISA for IL-12/IL-23) Treat_Cells->Cytokine_ELISA Microscopy Phenotypic Analysis (Vacuolation) Treat_Cells->Microscopy Autophagy_Assay Autophagy Flux Assay (LC3-II Western Blot) Treat_Cells->Autophagy_Assay IC50_Calculation IC50 Calculation Viability_Assay->IC50_Calculation Cytokine_Quantification Cytokine Quantification Cytokine_ELISA->Cytokine_Quantification Phenotype_Scoring Phenotype Scoring Microscopy->Phenotype_Scoring Flux_Analysis Autophagic Flux Analysis Autophagy_Assay->Flux_Analysis

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results Compound_Issues Compound Handling (Solubility, Stability) Inconsistent_Results->Compound_Issues Cellular_Factors Cellular Factors (Health, Density, Type) Inconsistent_Results->Cellular_Factors Assay_Variability Assay Variability (Protocol, Reagents) Inconsistent_Results->Assay_Variability Check_Storage Verify Stock Solution Storage and Preparation Compound_Issues->Check_Storage Standardize_Cells Standardize Cell Culture Conditions Cellular_Factors->Standardize_Cells Optimize_Assay Optimize and Validate Assay Protocol Assay_Variability->Optimize_Assay

Caption: Troubleshooting logic for inconsistent this compound results.

References

Cell line-specific sensitivity and resistance to Apilimod Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Apilimod Mesylate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly specific inhibitor of the lipid kinase PIKfyve.[1][2][3] PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PtdIns3P) to generate phosphatidylinositol-(3,5)-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol-5-phosphate (PtdIns5P).[3][4] Inhibition of PIKfyve disrupts lysosomal homeostasis, leading to impaired endolysosomal membrane trafficking, defective autophagic cargo clearance, and ultimately, cell death in sensitive cell lines.[1][2][5]

Q2: In which cancer cell lines is this compound most effective?

A2: Apilimod has demonstrated significant antiproliferative activity across a range of cancer cell lines. It shows particular potency in B-cell non-Hodgkin lymphoma (B-NHL) cell lines, with approximately 73% of tested lines having an IC50 value below 200 nM.[1] Sensitivity has also been observed in cell lines derived from other cancers, such as kidney and colorectal cancers.[6]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound can arise from several factors:

  • Mutation in PIKFYVE: A specific mutation in the kinase domain of the PIKFYVE gene can confer resistance to the drug.[1][2]

  • Loss of Lysosome-Related Genes: Genome-wide CRISPR screens have identified that the loss of specific lysosomal genes, including TFEB, CLCN7, OSTM1, and SNX10, can lead to resistance.[1][2][5] TFEB is a master transcriptional regulator of lysosomal biogenesis, and its high expression is correlated with sensitivity.[1][5]

Q4: What is the role of TFEB in Apilimod sensitivity?

A4: Transcription factor EB (TFEB) is a key determinant of sensitivity to Apilimod.[1][2] B-NHL cells, which are highly sensitive to Apilimod, express high levels of TFEB.[1] Re-expression of TFEB in TFEB-deficient cell lines has been shown to dramatically increase sensitivity to Apilimod.[1][5] Apilimod treatment leads to the nuclear translocation of TFEB, which upregulates the expression of lysosomal and autophagy-related genes.[1]

Q5: Does Apilimod induce canonical apoptosis?

A5: While Apilimod treatment leads to an increase in Annexin V staining, suggesting the induction of cell death, the precise mechanism appears to be non-canonical and distinct from classical apoptosis.[1] The observed cell death is more closely linked to the profound disruption of lysosomal function and autophagy.[1]

Troubleshooting Guide

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent drug concentration due to improper dissolution or storage.

  • Troubleshooting Step: this compound is typically dissolved in DMSO.[7] Ensure the stock solution is fully dissolved and stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment from a stable stock solution. Use a consistent, low percentage of DMSO in the final culture medium for both treated and control cells.

  • Possible Cause: Cell line heterogeneity or contamination.

  • Troubleshooting Step: Regularly perform cell line authentication and test for mycoplasma contamination. Ensure a single-cell suspension before seeding to promote uniform cell distribution.

Problem 2: No significant cytotoxic effect observed in a cell line expected to be sensitive.

  • Possible Cause: Development of resistance.

  • Troubleshooting Step: If the cell line has been in continuous culture for an extended period, it may have acquired resistance. Consider obtaining a fresh, low-passage aliquot of the cell line. Sequence the PIKFYVE gene to check for mutations in the kinase domain.

  • Possible Cause: Suboptimal experimental conditions.

  • Troubleshooting Step: Optimize the drug concentration and treatment duration. A 5-day incubation period has been shown to be effective for B-NHL cell lines.[1] Ensure the cell seeding density is appropriate to avoid confluence-related growth inhibition.

Problem 3: Difficulty in interpreting autophagy assay results (e.g., LC3-II levels).

  • Possible Cause: Apilimod's mechanism of action complicates the interpretation of standard autophagy markers.

  • Troubleshooting Step: Apilimod impairs the lysosomal degradation of autophagosomes, which leads to an accumulation of LC3-II.[1] To distinguish between an induction of autophagy and a blockage of autophagic flux, co-treatment with a lysosomal inhibitor like bafilomycin A1 is recommended. If Apilimod is blocking flux, no further increase in LC3-II will be observed with bafilomycin A1 co-treatment.[1]

Problem 4: Appearance of large cytoplasmic vacuoles in treated cells.

  • Possible Cause: This is a characteristic cellular response to PIKfyve inhibition.

  • Troubleshooting Step: The formation of swollen cytoplasmic vacuoles is an expected morphological change resulting from the disruption of endosome and lysosome membrane trafficking caused by Apilimod.[1][8] This can be used as a phenotypic marker of drug activity. The effect can be reversed by treatment with bafilomycin A1.[4][8]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line TypeNumber of Cell Lines TestedIC50 RangeReference
B-cell non-Hodgkin Lymphoma (B-NHL)480.007 µM to 6.8 µM (median 0.13 µM)[9]
Normal Human Cell Lines124.5 µM to 31 µM (median 15 µM)[9]
Human Peripheral Blood Mononuclear Cells (PBMCs) - IL-12 InhibitionNot Specified1 nM[7][10]
Human Monocytes - IL-12 InhibitionNot Specified1 nM[7]
Mouse Peripheral Blood Mononuclear Cells (PBMCs) - IL-12 InhibitionNot Specified2 nM[7]
PIKfyve Kinase Inhibition (in vitro)Not Specified14 nM[7][11]

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 5 days for B-NHL cells).[1]

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.

2. Western Blotting for Autophagy Markers (LC3-II and p62)

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize to the loading control. An increase in both LC3-II and p62 levels is indicative of impaired autophagic flux.[1]

3. Annexin V Apoptosis Assay

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).[1]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, viability dye negative), late apoptosis/necrosis (Annexin V positive, viability dye positive), and live cells (both negative).

Visualizations

Apilimod_Mechanism_of_Action cluster_membrane Endosomal Membrane cluster_downstream Downstream Cellular Effects PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Produces PtdIns5P PtdIns5P PIKfyve->PtdIns5P Produces Lysosomal_Dysfunction Lysosomal Dysfunction (Vacuolation, Impaired Trafficking) PIKfyve->Lysosomal_Dysfunction Leads to Apilimod This compound Apilimod->PIKfyve Inhibits Autophagy_Block Autophagy Blockade (LC3-II & p62 Accumulation) Lysosomal_Dysfunction->Autophagy_Block Causes Cell_Death Cell Death (Non-canonical) Autophagy_Block->Cell_Death Induces TFEB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apilimod This compound PIKfyve_Inhibition PIKfyve Inhibition Apilimod->PIKfyve_Inhibition TFEB_cytoplasm TFEB (Phosphorylated) PIKfyve_Inhibition->TFEB_cytoplasm Promotes Dephosphorylation TFEB_nucleus TFEB (Dephosphorylated) TFEB_cytoplasm->TFEB_nucleus Nuclear Translocation Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_nucleus->Lysosomal_Genes Upregulates Experimental_Workflow_Troubleshooting cluster_troubleshooting Troubleshooting start Start Experiment viability_assay Cell Viability Assay start->viability_assay check_results Significant Cytotoxicity? viability_assay->check_results check_drug Verify Drug Integrity (Solubility, storage) check_results->check_drug No end_success Proceed with Further Experiments check_results->end_success Yes check_resistance Check for Resistance (Gene sequencing, fresh cells) end_fail Re-evaluate Cell Line Sensitivity check_resistance->end_fail optimize_conditions Optimize Conditions (Concentration, duration) optimize_conditions->check_resistance check_drug->optimize_conditions

References

Optimizing Apilimod Mesylate Dosing and Administration in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosing and administration of Apilimod Mesylate in preclinical animal studies. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It was initially identified as an inhibitor of the production of pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23)[1][2]. Subsequently, it was discovered to be a potent and highly selective inhibitor of the lipid kinase PIKfyve[2][3][4]. This inhibition disrupts lysosomal homeostasis and intracellular trafficking, which is central to its therapeutic effects in various disease models[5][6].

Q2: What are the common routes of administration for this compound in animal studies?

A2: Based on published literature, the most common route of administration for this compound in animal studies, particularly in mice, is oral gavage (p.o.)[2][5].

Q3: What are typical dose ranges for this compound in mice?

A3: The effective dose of this compound in mice can vary depending on the disease model. Reported oral doses range from 5 mg/kg to 150 mg/kg, administered once or twice daily[2][5]. For instance, in a non-Hodgkin's lymphoma xenograft model, oral dosing of 60 mg/kg of apilimod dimesylate (approximately 41 mg/kg apilimod free base) twice daily resulted in significant tumor growth inhibition[5]. In a model of experimental autoimmune uveoretinitis, oral administration of 5 or 20 mg/kg was shown to be effective[5].

Q4: What are suitable vehicles for formulating this compound for oral administration?

A4: this compound is poorly soluble in water. Therefore, formulation strategies often involve a combination of solvents to achieve a stable suspension or solution suitable for oral gavage. Commonly used vehicles include Dimethyl Sulfoxide (DMSO) as a primary solvent, with co-solvents such as PEG300, Tween 80, and corn oil to improve solubility and bioavailability[1].

Q5: Are there any known toxicities or adverse effects of this compound in animal studies?

A5: In some preclinical studies, no significant effect on the body weight of the animals was observed at therapeutic doses[2]. However, in a study related to COVID-19 in a murine model, it was noted that animals treated with PIKfyve inhibitors, including Apilimod, experienced worse disease progression[3]. Researchers should always conduct preliminary dose-range finding studies to determine the maximum tolerated dose (MTD) in their specific animal model and strain. Close monitoring for signs of toxicity, such as weight loss, behavioral changes, or signs of distress, is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation The compound has low aqueous solubility. The order of solvent addition or the ratio of co-solvents may be incorrect.Ensure this compound is fully dissolved in a small amount of DMSO before adding other co-solvents like PEG300 and Tween 80. Add aqueous components (e.g., saline or water) last and slowly while vortexing. Prepare fresh formulations for each experiment to avoid precipitation over time.
Variability in experimental results between animals Inconsistent dosing volume or technique. Variability in food and water intake can affect drug absorption. The vehicle itself may have biological effects.Ensure all personnel are properly trained in oral gavage techniques to deliver a consistent volume. Standardize the fasting and feeding schedule for all animals in the study. Include a vehicle-only control group to account for any effects of the formulation components.
Signs of animal distress after dosing (e.g., lethargy, ruffled fur) The vehicle or the compound may be causing toxicity at the administered dose. The gavage procedure itself can be stressful.Conduct a dose-escalation study to determine the MTD. Consider using a less irritating vehicle if possible. Ensure that the gavage needle is of the appropriate size and that the procedure is performed swiftly and gently to minimize stress.
Low or inconsistent plasma concentrations of this compound Poor oral bioavailability due to low solubility. Rapid metabolism of the compound.Optimize the formulation to enhance solubility and absorption. Using a combination of DMSO, PEG300, and Tween 80 can improve bioavailability. Consider more frequent dosing (e.g., twice daily) to maintain therapeutic plasma concentrations, as Apilimod can have unfavorable pharmacokinetics[5].

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Mouse Models

Disease Model Animal Strain Dose and Route Dosing Frequency Key Findings Reference
Non-Hodgkin's Lymphoma (Daudi xenograft)Not Specified50-150 mg/kg (free base), p.o.Once dailyDose-dependent tumor growth inhibition[2]
Non-Hodgkin's Lymphoma (SU-DHL-6 xenograft)Not Specified60 mg/kg (dimesylate), p.o.Twice daily48% tumor growth inhibition[5]
Experimental Autoimmune Uveoretinitis (EAU)Not Specified5 or 20 mg/kg, p.o.Not SpecifiedReduced severity of EAU[5]
Collagen-Induced ArthritisNot Specified10 mg/kg, p.o.Not SpecifiedEffective when administered throughout the experiment[5]

Table 2: In Vitro Inhibitory Concentrations of this compound

Target Cell/System IC50 Reference
IL-12Human PBMCs (IFN-γ/SAC-stimulated)1 nM[1]
IL-12Human monocytes (IFN-γ/SAC-stimulated)1 nM[1]
IL-12Mouse PBMCs (IFN-γ/SAC-stimulated)2 nM[1]
PIKfyveCell-free assay14 nM[1]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol is a general guideline and may require optimization based on the specific dose and vehicle composition.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or distilled water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume needed for the study.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid in dissolution.

  • Sequentially add the co-solvents. First, add the calculated volume of PEG300 to the DMSO solution and vortex until the solution is clear.

  • Next, add the calculated volume of Tween 80 to the mixture and vortex until homogeneous.

  • Finally, slowly add the sterile saline or distilled water to the desired final volume while continuously vortexing to prevent precipitation. The final formulation should be a clear solution or a fine, homogenous suspension.

  • Administer the formulation to the animals immediately after preparation. If a suspension is formed, ensure it is well-mixed before each administration.

Example Formulation (as described by a supplier):

To prepare a 1 mg/mL solution:

  • Dissolve 10 mg of this compound in 2 mL of DMSO to make a 5 mg/mL stock solution.

  • To 1 mL of the final formulation, add 200 µL of the 5 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween 80 and mix well.

  • Add 350 µL of saline to reach a final volume of 1 mL.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_0 Immune Cell cluster_1 Intracellular Trafficking TLR Signaling TLR Signaling IL-12/IL-23 Production IL-12/IL-23 Production TLR Signaling->IL-12/IL-23 Production Activates Inflammation Inflammation IL-12/IL-23 Production->Inflammation Promotes PIKfyve PIKfyve PtdIns(3,5)P2 Synthesis PtdIns(3,5)P2 Synthesis PIKfyve->PtdIns(3,5)P2 Synthesis Catalyzes Lysosomal Homeostasis Lysosomal Homeostasis PtdIns(3,5)P2 Synthesis->Lysosomal Homeostasis Maintains Endosomal Trafficking Endosomal Trafficking PtdIns(3,5)P2 Synthesis->Endosomal Trafficking Regulates This compound This compound This compound->IL-12/IL-23 Production Inhibits This compound->PIKfyve Inhibits

Caption: Apilimod's dual inhibition of cytokine production and PIKfyve kinase.

Experimental_Workflow Oral Dosing Workflow for this compound in Mice Dose Calculation Dose Calculation Formulation Preparation Formulation Preparation Dose Calculation->Formulation Preparation Oral Gavage Oral Gavage Formulation Preparation->Oral Gavage Animal Acclimatization Animal Acclimatization Fasting (optional) Fasting (optional) Animal Acclimatization->Fasting (optional) Fasting (optional)->Oral Gavage Post-dosing Monitoring Post-dosing Monitoring Oral Gavage->Post-dosing Monitoring Sample Collection Sample Collection Post-dosing Monitoring->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Apilimod Mesylate-Induced Cellular Vacuolization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing Apilimod Mesylate in their experiments and are encountering cellular vacuolization. This document provides troubleshooting advice and frequently asked questions (FAQs) to help you understand, manage, and interpret this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of PIKfyve kinase.[1][2][3][4] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). PI(3,5)P2 is a crucial signaling lipid that regulates the maturation and function of endosomes and lysosomes.[5][6] By inhibiting PIKfyve, Apilimod disrupts the production of PI(3,5)P2, leading to impaired endolysosomal trafficking, maturation of lysosomal proteases, and autophagic cargo clearance.[5][6]

Q2: Why does this compound cause cellular vacuolization?

The characteristic cellular vacuolization observed with Apilimod treatment is a direct consequence of PIKfyve inhibition.[5][6] The depletion of PI(3,5)P2 results in a significant disruption of endolysosomal homeostasis, leading to the swelling of endosomes and lysosomes, which appear as large cytoplasmic vacuoles.[5][6] This vacuolization is a hallmark of PIKfyve inhibition and has been observed in various cell types.[5][6][7] Recent studies suggest that this vacuole enlargement is driven by the accumulation of ammonium ions within the endosomes and lysosomes, leading to osmotic swelling.[8][9]

Q3: Is the observed vacuolization a sign of general cytotoxicity?

While extensive vacuolization can be associated with cell stress and, in some cases, a non-apoptotic form of cell death known as methuosis, it is not necessarily a sign of general, non-specific cytotoxicity.[10] In the context of Apilimod, this vacuolization is a specific, on-target effect of PIKfyve inhibition.[5][6] However, prolonged and extensive vacuolization can disrupt essential cellular processes and lead to cell death, particularly in cancer cell lines that are sensitive to lysosomal disruption.[5][11]

Q4: Are certain cell types more prone to Apilimod-induced vacuolization?

Yes, the extent of vacuolization can vary between cell types. For instance, B-cell non-Hodgkin lymphoma (B-NHL) cells have shown particular sensitivity to Apilimod, exhibiting robust vacuolization and subsequent cytotoxicity.[5][6][11] This sensitivity has been linked to higher expression levels of the transcription factor TFEB, a master regulator of lysosomal biogenesis.[5]

Q5: How can I quantify the degree of cellular vacuolization in my experiments?

Quantification of vacuolization can be achieved through several methods:

  • Manual Counting: Microscopic examination of cells and counting the percentage of vacuolated cells or the number and size of vacuoles per cell.[7][12]

  • Image Analysis Software: Utilizing software like ImageJ or Imaris to automate the measurement of vacuole area and number from micrographs.[13]

  • Flow Cytometry: While less common for direct vacuole measurement, changes in side scatter (SSC) can sometimes correlate with increased cellular granularity due to vacuolization.[12]

Troubleshooting Guide

Issue: Excessive or rapid vacuolization is obscuring other cellular details or leading to premature cell death.

Potential Cause Suggested Solution
High concentration of this compound Perform a dose-response experiment to determine the optimal concentration that achieves the desired biological effect with manageable vacuolization. Refer to the table below for reported effective concentrations.
Prolonged exposure time Conduct a time-course experiment to identify the earliest time point at which the desired downstream effects of PIKfyve inhibition are observable, before vacuolization becomes excessive.
Cell type sensitivity If possible, test the effects of Apilimod on a different cell line that may be less prone to extreme vacuolization to confirm that the observed downstream effects are not cell-type specific.
Culture medium components Apilimod-induced vacuole enlargement requires glutamine and its metabolism.[8][9] Consider if altering the glutamine concentration in the medium is compatible with your experimental goals.

Issue: Difficulty in distinguishing between vacuoles and other cellular compartments.

Potential Cause Suggested Solution
Lack of specific markers Use fluorescent dyes or antibodies to label specific organelles. For example, LysoTracker dyes can be used to confirm the lysosomal origin of the vacuoles.[5] LAMP1 or LAMP2 are also established lysosomal markers.
Suboptimal imaging techniques Employ high-resolution microscopy techniques such as confocal or deconvolution microscopy to obtain clearer images of the vacuolated cells and their subcellular structures.

Issue: Vacuolization is interfering with downstream assays (e.g., protein extraction, flow cytometry).

Potential Cause Suggested Solution
Cellular fragility Handle vacuolated cells with extra care during harvesting and processing. Use gentle centrifugation speeds and consider using cell-detaching agents that are less harsh than trypsin.
Alteration of cellular properties For flow cytometry, be aware that vacuolization can alter the forward and side scatter properties of the cells. Gate on the cell population of interest accordingly and consider using viability dyes to exclude dead cells.
Reversibility of vacuolization In some experimental contexts, it may be possible to wash out the Apilimod and allow the cells to recover for a short period to reduce vacuolization before proceeding with downstream analysis. However, the reversibility of this phenotype should be empirically determined for your specific cell type and experimental conditions. Treatment with Bafilomycin A1 has been shown to prevent and dissipate Apilimod-induced vacuoles, but this will also independently affect lysosomal function.[7][14]

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in various studies and the observed effects on cellular vacuolization.

Cell LineApilimod ConcentrationExposure TimeObserved Effect on VacuolizationReference
B-NHL cell lines (e.g., SU-DHL-6)63 nM24 hoursProminent vacuole formation highlighted.[5]
WSU-DLCL2200 nM48 hoursSignificant vacuole formation observed.[5]
DU145 (prostate cancer)Not specified, but used as a PIKfyve inhibitorNot specifiedFormation of numerous enlarged vacuoles in the cytosol.[8]
HEK29325-100 nM20-80 minutesVacuolization apparent after 20 minutes of incubation.[7]
RAW264.7 (macrophages)10-100 nM60-180 minutesReportedly triggers the appearance of vacuoles.[7]
IMR-90 (senescent cells)500 nMNot specifiedInduced abnormal vacuolization prior to cell death.[10]

Key Experimental Protocols

Protocol 1: Induction and Observation of Cellular Vacuolization

  • Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel (e.g., multi-well plate, chamber slide) and allow them to adhere overnight.

  • Apilimod Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 10-200 nM).

  • Incubation: Remove the old medium from the cells and replace it with the Apilimod-containing medium. Incubate the cells for the desired duration (e.g., 1 to 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Microscopic Observation: Observe the cells under a phase-contrast or bright-field microscope to monitor the formation of vacuoles. For more detailed analysis, proceed with staining and fluorescence microscopy.

Protocol 2: Staining of Lysosomal Vacuoles

  • Induce Vacuolization: Treat cells with this compound as described in Protocol 1.

  • LysoTracker Staining: During the last 30-60 minutes of the Apilimod treatment, add a LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at the manufacturer's recommended concentration.

  • Nuclear Staining (Optional): A counterstain for the nucleus, such as Hoechst 33342, can be added simultaneously with the LysoTracker dye.

  • Imaging: Gently wash the cells with a pre-warmed phosphate-buffered saline (PBS) and replace it with a fresh, pre-warmed medium or a suitable imaging buffer. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes. The vacuoles of lysosomal origin will exhibit red fluorescence.

Visualizations

Apilimod_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endolysosome Endolysosome Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PI3P PI3P PI3P->PIKfyve Endolysosome Endolysosome Maturation & Trafficking PI35P2->Endolysosome Regulates Vacuolization Cellular Vacuolization Endolysosome->Vacuolization Disruption leads to Experimental_Workflow A 1. Cell Culture Seeding B 2. This compound Treatment (Dose & Time Course) A->B C 3. Observation of Vacuolization (Phase Contrast Microscopy) B->C D 4. Staining (Optional) (e.g., LysoTracker, Hoechst) C->D E 5. Imaging (Fluorescence Microscopy) D->E F 6. Quantification & Analysis (Image Software, Manual Counting) E->F

References

Technical Support Center: Overcoming Acquired Resistance to Apilimod Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Apilimod Mesylate and encountering acquired resistance in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3] PIKfyve is a crucial enzyme in the endolysosomal pathway, where it phosphorylates phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1] This lipid product is essential for the maturation of endosomes and the regulation of lysosomal function.[1][4] By inhibiting PIKfyve, Apilimod disrupts endosomal trafficking, autophagic cargo clearance, and overall lysosomal homeostasis, leading to cytotoxicity in sensitive cancer cells, particularly those of B-cell non-Hodgkin lymphoma (B-NHL) lineage.[1][2]

Q2: How do cancer cells develop acquired resistance to Apilimod?

Acquired resistance to Apilimod can occur through several mechanisms, analogous to resistance development against other targeted kinase inhibitors.[5][6][7] The most direct mechanism identified is a mutation in the drug's target.

  • On-Target Mutation: An identified missense mutation, N1939K, in the ATP-binding pocket of the PIKFYVE kinase domain has been shown to confer resistance to Apilimod.[1] This mutation likely prevents the drug from effectively binding to and inhibiting the enzyme.

  • Alterations in Lysosomal Pathway Genes: A genome-wide CRISPR screen revealed that the functionality of several endosomal and lysosomal genes, including TFEB, CLCN7, OSTM1, and SNX10, are key determinants of Apilimod sensitivity.[1][2] Therefore, mutations or altered expression of these genes could potentially contribute to a resistant phenotype by compensating for the disruption of lysosomal function.

  • BCR-ABL-Independent Mechanisms: In other targeted therapies, resistance can arise from the activation of alternative survival pathways that bypass the inhibited node.[5][8] While not yet specifically documented for Apilimod, it is conceivable that cancer cells could develop resistance by upregulating pro-survival signaling pathways that are independent of PIKfyve activity.

Troubleshooting Guides

Problem 1: My cancer cell line, which was initially sensitive, is now showing resistance to this compound (increased IC50).

This is a common observation when developing drug-resistant cell lines.[9][10] Here’s a systematic approach to investigate the potential resistance mechanisms.

Troubleshooting Workflow

start Start: Acquired Resistance Observed (Increased IC50) seq_pikfyve Sequence PIKFYVE Kinase Domain (Exons encoding ATP-binding pocket) start->seq_pikfyve check_mutation N1939K Mutation Found? seq_pikfyve->check_mutation confirm_target Conclusion: On-Target Resistance Confirmed check_mutation->confirm_target Yes check_expression Analyze Gene & Protein Expression: - PIKFYVE (overexpression?) - TFEB, CLCN7, OSTM1, SNX10 check_mutation->check_expression No check_pathways Investigate Bypass Pathways: - Phospho-proteomics (e.g., PI3K/Akt, MAPK) - Western Blot for key pathway proteins check_expression->check_pathways check_efflux Assess Drug Efflux: - qPCR/Western for ABC transporters (e.g., ABCB1, ABCG2) - Use efflux pump inhibitors (e.g., Verapamil) with Apilimod check_pathways->check_efflux no_mutation Conclusion: Potential Off-Target Resistance check_efflux->no_mutation

Caption: Workflow for troubleshooting Apilimod resistance.

Step-by-step Guide:

  • Confirm Resistance: First, ensure the resistance is stable and reproducible. Culture the cells without Apilimod for several passages and then re-determine the IC50 value. A consistently elevated IC50 confirms stable resistance.[9]

  • Sequence the Target (PIKFYVE):

    • Action: Extract genomic DNA from both the parental (sensitive) and resistant cell lines. Perform Sanger sequencing of the exons that encode the PIKFYVE kinase domain, paying special attention to the region around codon 1939.

    • Expected Outcome: The presence of a mutation, such as N1939K, in the resistant line but not the parental line is strong evidence of on-target resistance.[1]

  • Analyze Gene Expression:

    • Action: If no mutation is found in PIKFYVE, perform qRT-PCR and Western blotting on key genes identified from the CRISPR screen (TFEB, CLCN7, OSTM1, SNX10) and for PIKFYVE itself.[1][2]

    • Expected Outcome: Overexpression of PIKFYVE could potentially require higher drug concentrations for inhibition. Altered levels of the other lysosomal-related proteins may indicate a compensatory mechanism that stabilizes lysosomal function despite PIKfyve inhibition.

  • Investigate Bypass Pathways:

    • Action: Use techniques like phospho-proteomic arrays or Western blotting to compare the activation status of major survival signaling pathways (e.g., PI3K/Akt/mTOR, MAPK) between parental and resistant cells.[5][11]

    • Expected Outcome: Increased phosphorylation of proteins like Akt or ERK in the resistant cells, even in the presence of Apilimod, would suggest the activation of a bypass mechanism.

Problem 2: How can I overcome or circumvent Apilimod resistance in my experiments?

Overcoming resistance often involves rational combination therapies.[12][13]

Strategies to Overcome Resistance

StrategyRationaleExperimental ApproachPotential Synergy with Apilimod
Combination with B-cell Receptor Pathway Inhibitors Many B-cell lymphomas are dependent on BCR signaling. Combining Apilimod with a drug that hits an orthogonal pathway can create synthetic lethality.Treat resistant cells with Apilimod in combination with a BTK inhibitor (e.g., Ibrutinib) or a PI3Kδ inhibitor (e.g., Idelalisib) and assess for synergistic cell killing using a viability assay.High
Combination with Immunotherapy Apilimod's disruption of lysosomal function may enhance antigen presentation. Combining it with an immune checkpoint inhibitor could boost the anti-tumor immune response.In an immunocompetent syngeneic mouse model (e.g., A20 lymphoma), treat with Apilimod, an anti-PD-L1 antibody, or the combination, and monitor tumor growth.[1]Demonstrated[1]
Combination with Standard Chemotherapy Combining a targeted agent with a traditional cytotoxic drug can be effective. Apilimod has shown synergy with approved B-NHL drugs.[1][2]In vitro or in vivo, combine Apilimod with agents like Rituximab and measure tumor growth inhibition.[1]Demonstrated[1]
Inhibition of Efflux Pumps If resistance is mediated by drug efflux pumps like ABCB1, co-treatment with an inhibitor can restore sensitivity.[14][15]Perform a cell viability assay with Apilimod in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil).Conditional

Quantitative Data Summary: Apilimod Combination Therapies

The following table summarizes representative tumor growth inhibition (TGI) data from in vivo studies, demonstrating the synergistic potential of Apilimod.

ModelTreatment ArmTumor Growth Inhibition (%)Reference
SU-DHL-6 Xenograft Apilimod (60 mg/kg, BID)48%[1]
Rituximab (single agent)58%[1]
Apilimod + Rituximab 83% [1]
A20 Syngeneic Apilimod (single agent)51%[1]
Anti-PD-L1 (single agent)53%[1]
Apilimod + Anti-PD-L1 86% [1]

Signaling Pathway

cluster_membrane Endosome Membrane cluster_downstream Cellular Processes PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 P TFEB TFEB Regulation PIKfyve->TFEB Regulates EndosomeMaturation Endosome Maturation & Lysosomal Homeostasis PI35P2->EndosomeMaturation Regulates Apilimod This compound Apilimod->PIKfyve Inhibits Autophagy Autophagy EndosomeMaturation->Autophagy Trafficking Endosomal Trafficking EndosomeMaturation->Trafficking Lysosome_Function Lysosome Function EndosomeMaturation->Lysosome_Function Cytotoxicity Cytotoxicity in Cancer Cells Lysosome_Function->Cytotoxicity Disruption leads to TFEB->Lysosome_Function Controls Biogenesis

Caption: Apilimod's mechanism of action via PIKfyve inhibition.

Experimental Protocols

Protocol 1: Generation of an Apilimod-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[9][16]

Materials:

  • Parental cancer cell line (e.g., WSU-DLCL2)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Cell culture plates, flasks, and consumables

  • Hemocytometer or automated cell counter

Methodology:

  • Determine Initial IC50: First, accurately determine the IC50 of Apilimod for the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo®).[17][18]

  • Initial Exposure: Begin by treating the parental cells with Apilimod at a concentration equal to their IC50. Culture the cells until the population recovers and resumes approximately 80% confluency. This may involve replacing the medium with fresh drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, passage them and increase the Apilimod concentration by 1.5 to 2.0-fold.[9]

  • Monitor and Adapt: Closely monitor the cells. Significant cell death is expected initially. Allow the surviving cells to repopulate the flask. If the majority of cells die and do not recover, reduce the fold-increase in drug concentration (e.g., to 1.2-fold).[9]

  • Iterative Process: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of Apilimod than the parental line.

  • Characterization: Once a resistant population is established (e.g., growing steadily at 10-fold the parental IC50), characterize the new line by re-evaluating its IC50.

  • Cryopreservation: Cryopreserve stocks of the resistant cell line at various stages of resistance development.

Protocol 2: Cell Viability (IC50) Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Apilimod.[17][18]

Materials:

  • Parental and/or resistant cells

  • 96-well clear-bottom cell culture plates

  • This compound

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (to ensure logarithmic growth throughout the assay) and allow them to adhere overnight.[18]

  • Drug Dilution: Prepare a serial dilution of this compound in complete growth medium. A typical 8-point dilution series might range from 1 nM to 10 µM. Include a vehicle control (DMSO) well.

  • Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of Apilimod.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48-72 hours.

  • Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Read Plate: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[9]

References

Best practices for long-term storage of Apilimod Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Apilimod Mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

This compound in its solid (powder) form is stable when stored under specific conditions. For long-term preservation of its integrity, it is recommended to store the powder at either 4°C in a sealed container away from moisture or at -20°C, which can extend its shelf life for up to three years.[1][2][3] It is crucial to keep the container tightly sealed and protected from direct sunlight.[4]

Q2: How should I store solutions of this compound?

The stability of this compound in solvent is dependent on the storage temperature. For optimal long-term storage, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C, where they can remain stable for up to one year.[2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][2][3][4] It is recommended to use fresh DMSO for preparing solutions, as moisture-absorbing DMSO can reduce the compound's solubility.[2] For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.[5]

Q3: What is the general shelf life of this compound under different conditions?

The shelf life of this compound is determined by its form (powder or solution) and storage temperature. The solid powder can be stored for up to 3 years at -20°C.[2] Solutions are stable for shorter durations; up to 1 year at -80°C and 1 month at -20°C.[2] The compound can be shipped at ambient room temperature for periods of less than two weeks without affecting its stability.[4][6]

Q4: What are the key handling precautions for this compound?

When handling this compound, it is important to take safety precautions. Avoid contact with skin and eyes, and prevent inhalation of the powder or aerosols by working in a well-ventilated area.[4] The compound should be handled only by qualified scientists in appropriately equipped facilities.[4] this compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[4]

Q5: In which solvents is this compound soluble?

This compound is soluble in DMSO and water.[3] For preparing aqueous solutions, sonication may be necessary to achieve complete dissolution.[3] When preparing solutions in DMSO, using fresh, anhydrous DMSO is recommended as the presence of moisture can negatively impact solubility.[2]

Storage Conditions Summary

FormStorage TemperatureDurationKey Considerations
Powder 4°CNot specified, short-termMust be in a sealed container, away from moisture.[1][3]
-20°CUp to 3 yearsRecommended for long-term storage of the solid compound.[2]
In Solvent -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][2][3][4]
-80°C6 months to 1 yearAliquot to avoid freeze-thaw cycles.[1][2][3][4]

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation in your solution can indicate several issues. First, ensure that the solvent used, particularly DMSO, is fresh and anhydrous, as moisture can decrease solubility.[2] If precipitation occurs after storage, especially at lower temperatures, you can try gently warming the solution and using sonication to aid in redissolving the compound.[3] For in vivo formulations, precipitation might occur if the solution is not used immediately after preparation.[5]

Q2: I am observing inconsistent results in my experiments. Could this be related to the storage of this compound?

Yes, improper storage can lead to degradation of the compound and result in inconsistent experimental outcomes. Repeated freeze-thaw cycles can degrade the molecule, so it is crucial to aliquot stock solutions before freezing.[2] Ensure that you are using the compound within its recommended shelf life for the specific storage condition. If you suspect degradation, it is advisable to use a fresh vial of the compound.

Q3: The compound appears to have lost its biological activity. What are the potential reasons?

A loss of activity can be attributed to several factors related to storage and handling. Exposure to incompatible substances like strong acids, alkalis, or oxidizing agents can degrade the compound.[4] Additionally, prolonged storage outside of the recommended temperature ranges or exposure to moisture and direct light can lead to a loss of potency.[1][3][4] Always refer to the storage guidelines to ensure the integrity of the compound.

Experimental Protocol

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Acclimatization: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture inside the vial.

  • Calculation: this compound has a molecular weight of 610.70 g/mol .[3] To prepare a 10 mM stock solution, calculate the required amount of DMSO. For example, to prepare 1 mL of a 10 mM solution, you would dissolve 6.107 mg of this compound in 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder.

  • Mixing: Vortex the solution and, if necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[3] Visually inspect the solution to confirm there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in appropriate vials.[2]

  • Long-Term Storage: For long-term storage, place the aliquots at -80°C, where they are stable for up to a year.[2] For short-term use, store at -20°C for up to one month.[2]

Visualizations

troubleshooting_workflow start Issue Encountered: Inconsistent Results or Loss of Activity check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_age Check Age of Compound/ Solution check_storage->check_age Correct improper_storage Action: Discard and Use New Stock Stored Correctly check_storage->improper_storage Incorrect check_handling Review Handling Procedures (Freeze-Thaw, Solvent Quality) check_age->check_handling Within Date expired Action: Discard and Prepare Fresh Solution check_age->expired Expired handling_error Action: Prepare New Solution Using Best Practices (Aliquoting, Fresh Solvent) check_handling->handling_error Error Identified resolve Problem Resolved check_handling->resolve No Errors improper_storage->resolve expired->resolve handling_error->resolve

Caption: Troubleshooting workflow for this compound storage issues.

pikfyve_pathway cluster_membrane Endosomal Membrane PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Endosome_Maturation Endosome Maturation & Lysosome Homeostasis PI35P2->Endosome_Maturation Apilimod This compound Apilimod->PIKfyve Inhibition

Caption: this compound inhibits the PIKfyve signaling pathway.

References

Troubleshooting Apilimod Mesylate's effects on cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Apilimod Mesylate in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of the lipid kinase PIKfyve.[1][2][3] PIKfyve is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[4][5] This inhibition disrupts various cellular processes, including endosomal trafficking, lysosomal function, and autophagy, ultimately leading to cytotoxicity in certain cell types, particularly B-cell non-Hodgkin lymphoma (B-NHL).[2][4][6]

Q2: I am observing unexpected or inconsistent results in my cell viability assay. What could be the cause?

Several factors can contribute to inconsistent results:

  • Assay Type: Different viability assays measure distinct cellular parameters. For instance, MTT assays measure metabolic activity, which can be affected by Apilimod's impact on cellular metabolism, potentially leading to an over- or underestimation of cell viability.[7] It is advisable to use a secondary assay, such as Trypan Blue exclusion (which measures membrane integrity), to confirm results.[7]

  • Cell Line Specificity: The cytotoxic effects of Apilimod are cell-type dependent. It has shown potent activity in B-NHL cells but may have less impact on other cell lines.[2][4]

  • Drug Concentration and Purity: Ensure the correct concentration of this compound is used and that the compound has been stored correctly to maintain its stability and purity.

  • Treatment Duration: The onset of cytotoxic effects can vary. Time-course experiments are recommended to determine the optimal treatment duration for your specific cell line. The formation of cytoplasmic vacuoles can be observed as early as 20 minutes after treatment in some cell lines.[8]

Q3: Why are my MTT assay results different from my Annexin V/7-AAD staining results?

MTT assays rely on the metabolic reduction of a tetrazolium salt by cellular oxidoreductases.[7] Apilimod's mechanism, which involves disrupting lysosomal homeostasis and autophagy, can alter the metabolic state of the cell without immediately compromising membrane integrity.[4][9] This can lead to a discrepancy where the MTT assay indicates reduced viability (due to metabolic changes), while Annexin V/7-AAD staining shows a lower percentage of apoptotic or dead cells.[4] Apilimod has been shown to induce a noncanonical, non-apoptotic form of cell death.[4]

Q4: I see large cytoplasmic vacuoles in my cells after Apilimod treatment. Is this normal?

Yes, the formation of large cytoplasmic vacuoles is a characteristic phenotypic effect of PIKfyve inhibition by Apilimod.[8][10] These vacuoles arise from the disruption of endosomal and lysosomal membrane trafficking.[4][8] This vacuolization is a direct consequence of the drug's mechanism of action and is often correlated with its cytotoxic effects.[11]

Q5: What is the recommended concentration range for this compound in cell culture?

This compound typically exhibits activity in the nanomolar range. The IC50 for PIKfyve inhibition is approximately 14 nM.[3][12][13] For B-NHL cell lines, cytotoxic effects are often observed at concentrations around 200 nM.[4][11] However, the optimal concentration can vary significantly between cell lines. A dose-response experiment is crucial to determine the effective concentration range for your specific model system.

Q6: How should I prepare and handle this compound?

This compound is soluble in DMSO.[12][14] For stock solutions, use fresh, high-quality DMSO as moisture can reduce solubility.[12][14] Prepare concentrated stock solutions (e.g., 10-25 mM) and store them at -20°C. For cell culture experiments, dilute the stock solution in your culture medium to the final working concentration immediately before use.

Quantitative Data Summary

Table 1: IC50 Values of this compound

Target/ProcessCell Type/SystemIC50 Value
IL-12 InhibitionHuman PBMCs (IFN-γ/SAC-stimulated)1 nM
IL-12 InhibitionHuman Monocytes (IFN-γ/SAC-stimulated)1 nM
IL-12 InhibitionMouse PBMCs (IFN-γ/SAC-stimulated)2 nM
PIKfyve KinaseCell-free assay14 nM
PtdIns(3,5)P2 SynthesisIn vitro assay~0.4 nM
PtdIns5P SynthesisIn vitro assay~0.4 nM

Data compiled from multiple sources.[1][5][12][14][15]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well (typically in a 1:1 ratio with the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Visualizations

Signaling Pathway

Apilimod_Signaling_Pathway cluster_effects Downstream Effects Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibition PIP2 PtdIns(3,5)P2 PIKfyve->PIP2 Phosphorylation PI3P PI(3)P PI3P->PIKfyve Trafficking Disrupted Endosomal Trafficking PIP2->Trafficking Loss of regulation leads to... Lysosome Lysosomal Dysfunction (Vacuolation) Trafficking->Lysosome Autophagy Blocked Autophagy Flux Lysosome->Autophagy Cytotoxicity Cell Death (Cytotoxicity) Autophagy->Cytotoxicity

Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 synthesis.

Experimental Workflow

Experimental_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Incubate overnight (Adherence) seed->adhere prepare_drug Prepare Apilimod serial dilutions adhere->prepare_drug treat Treat cells with Apilimod/Vehicle prepare_drug->treat incubate_treat Incubate for defined period (e.g., 72h) treat->incubate_treat add_reagent Add Cell Viability Reagent (e.g., CTG) incubate_treat->add_reagent measure Measure Signal (Luminescence/Absorbance) add_reagent->measure analyze Data Analysis (Normalize to control) measure->analyze end End analyze->end

Caption: Workflow for a typical cell viability assay with this compound.

Troubleshooting Guide

Troubleshooting_Guide start Unexpected Cell Viability Results q1 Are results inconsistent between assay types? start->q1 q2 Is there high well-to-well variability? start->q2 q3 No cytotoxic effect observed? start->q3 a1 Cause: Assay interference. Apilimod affects metabolism (MTT) vs. membrane integrity (Trypan Blue). Action: Use an orthogonal assay for confirmation. q1->a1 Yes a2 Cause: Inconsistent cell seeding or drug concentration. Action: Verify cell counting, pipetting technique, and drug dilutions. q2->a2 Yes a3 Cause: Cell line resistance, low concentration, or short duration. Action: Increase concentration/duration, confirm with a sensitive cell line. q3->a3 Yes

Caption: Decision tree for troubleshooting Apilimod cell viability assays.

References

Optimizing incubation time for Apilimod Mesylate treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Apilimod Mesylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of PIKfyve kinase.[1][2][3] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). By inhibiting PIKfyve, Apilimod disrupts the proper functioning of the endolysosomal system, affecting processes such as endosome trafficking, lysosome biogenesis, and autophagy.[4][5]

Q2: What is the expected cellular phenotype after this compound treatment?

The most prominent and widely reported cellular phenotype following Apilimod treatment is the formation of large, swollen cytoplasmic vacuoles.[4][5] This is a direct consequence of the disruption of endosome and lysosome membrane trafficking.[4][5] Researchers may also observe impaired maturation of lysosomal proteases, such as cathepsins, and a blockage in the clearance of autophagic cargo.[4]

Q3: How quickly can I expect to see a cellular response after Apilimod treatment?

The timeframe for observing a cellular response to Apilimod can vary depending on the cell type, drug concentration, and the specific endpoint being measured.

  • Vacuole Formation: In some cell lines, such as HEK293 cells, vacuolization can be apparent in as little as 20 minutes with concentrations of 25-100 nM and can persist for over 35 hours.[5] In other cell lines, like the B-cell non-Hodgkin lymphoma (B-NHL) line SU-DHL-6, vacuole formation is clearly visible after 24 hours of treatment with 63 nM Apilimod.[4]

  • Signaling Events: Changes in signaling pathways can occur more rapidly. For instance, in SU-DHL-6 cells, dephosphorylation and nuclear translocation of the transcription factor TFEB, a master regulator of lysosomal biogenesis, can be observed within 2 hours of treatment with 63 nM Apilimod.[4]

Q4: Is this compound stable in cell culture medium?

There is evidence to suggest that Apilimod may become inactivated in some cell culture systems.[6] This could lead to a decrease in the effective concentration of the drug over longer incubation periods and may contribute to variability in experimental results. It is crucial to consider this potential instability when designing experiments, especially those involving long-term incubations.

Troubleshooting Guide

Issue 1: No or weak phenotypic response (e.g., no vacuole formation) at expected concentrations.

Possible Cause Troubleshooting Step
Drug Inactivation Consider reducing the incubation time or replenishing the media with fresh this compound during long-term experiments.
Cell Line Insensitivity Verify the sensitivity of your specific cell line to Apilimod. Not all cell lines exhibit the same response. Perform a dose-response curve to determine the optimal concentration for your system.
Incorrect Drug Preparation Ensure this compound is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

Issue 2: High variability in results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Incubation Time Standardize the incubation time across all experiments. As shown in various studies, the effects of Apilimod are time-dependent.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
Drug Stability As mentioned, potential drug inactivation in media can lead to variability. Minimize the time between media changes and drug addition.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Cell Lines

Cell Line TypeAssay DurationIC50 (nM)Reference
B-cell non-Hodgkin lymphoma (B-NHL)5 days< 200[4]
Human Peripheral Blood Mononuclear Cells (PBMCs)Not Specified~20 (for IFN-γ inhibition)[7]

Table 2: Time-Dependent Cellular Effects of this compound

Cell LineConcentration (nM)Incubation TimeObserved EffectReference
SU-DHL-6632 hoursTFEB dephosphorylation and nuclear translocation[4]
HEK29325-10020 minutesApparent vacuolization[5]
SU-DHL-66324 hoursVacuole formation[4]
SU-DHL-6 & SU-DHL-1020024 & 48 hoursIncreased LysoTracker staining[4]
HeLa10 - 1000120 minutesLipid analysis[8]

Experimental Protocols

Protocol 1: Assessment of Vacuole Formation

  • Cell Seeding: Plate cells (e.g., HEK293 or a B-NHL cell line) in a suitable culture vessel (e.g., 6-well plate or chamber slide) and allow them to adhere overnight.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 25 nM, 50 nM, 100 nM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest Apilimod treatment.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 20 minutes, 1 hour, 4 hours, 24 hours).

  • Microscopy: Observe the cells under a phase-contrast microscope at each time point to monitor the formation of cytoplasmic vacuoles. For documentation, capture images at a suitable magnification (e.g., 20x or 40x).

Protocol 2: Analysis of TFEB Nuclear Translocation

  • Cell Treatment: Treat cells (e.g., SU-DHL-6) with this compound (e.g., 63 nM) or vehicle control for a short duration (e.g., 2 hours).

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard biochemical protocol.

  • Western Blotting: Separate the protein lysates from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for TFEB. Also, use antibodies for nuclear (e.g., Lamin A/C) and cytoplasmic (e.g., GAPDH) markers to verify the purity of the fractions.

  • Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. An increase in the TFEB band intensity in the nuclear fraction compared to the control indicates nuclear translocation.

Visualizations

Apilimod_Mechanism_of_Action This compound Signaling Pathway Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 produces PI3P PI3P PI3P->PIKfyve Endosome_Trafficking Endosome Trafficking PI35P2->Endosome_Trafficking regulates Lysosome_Function Lysosome Function PI35P2->Lysosome_Function regulates Autophagy Autophagy PI35P2->Autophagy regulates Cellular_Response Vacuole Formation & Disrupted Homeostasis Endosome_Trafficking->Cellular_Response Lysosome_Function->Cellular_Response Autophagy->Cellular_Response

Caption: Apilimod inhibits PIKfyve, disrupting endolysosomal function.

Experimental_Workflow Workflow for Determining Optimal Incubation Time cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed Cells B Treat with a range of Apilimod concentrations A->B C Incubate for a fixed time (e.g., 24h) B->C D Assess endpoint (e.g., viability, phenotype) C->D E Determine IC50 or effective concentration D->E F Seed Cells G Treat with effective concentration from Phase 1 F->G H Incubate for various time points (e.g., 2h, 8h, 24h, 48h) G->H I Assess endpoint at each time point H->I J Identify optimal incubation time I->J

Caption: A two-phase approach to optimize Apilimod treatment conditions.

Troubleshooting_Logic Troubleshooting Flowchart for Weak Response Start Start: Weak or No Phenotype Check_Concentration Is the concentration appropriate for the cell line? Start->Check_Concentration Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Perform_Dose_Response Action: Perform a dose-response experiment Check_Concentration->Perform_Dose_Response No Check_Drug_Prep Was the drug prepared and stored correctly? Check_Incubation->Check_Drug_Prep Yes Increase_Time Action: Increase incubation time Check_Incubation->Increase_Time No Prepare_Fresh_Drug Action: Prepare fresh drug dilutions Check_Drug_Prep->Prepare_Fresh_Drug No Consider_Inactivation Consider drug inactivation and replenish media Check_Drug_Prep->Consider_Inactivation Yes Perform_Dose_Response->Check_Incubation Increase_Time->Check_Drug_Prep Prepare_Fresh_Drug->Consider_Inactivation End Problem Resolved Consider_Inactivation->End

Caption: A logical guide to troubleshooting weak experimental outcomes.

References

Strategies for minimizing Apilimod Mesylate's impact on immune cell function in antiviral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Apilimod Mesylate in antiviral studies. The focus is on understanding and developing strategies to minimize the compound's impact on immune cell function, ensuring accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antiviral and immunomodulatory effects?

This compound has a dual mechanism of action. Primarily, it is a potent and highly specific inhibitor of the lipid kinase PIKfyve.[1][2][3] Inhibition of PIKfyve disrupts the maturation of endosomes, which is a critical pathway for the entry of many viruses, such as Ebola, Marburg, and SARS-CoV-2.[4][5] This blockage of viral trafficking to the late endosomes/lysosomes prevents the release of the viral genome into the cytoplasm, thereby inhibiting infection.[5]

Concurrently, Apilimod is a potent inhibitor of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][6][7] This is a direct consequence of PIKfyve inhibition, which is a critical player in Toll-Like Receptor (TLR) signaling pathways that lead to the production of these cytokines.[3] This immunomodulatory effect can dampen T helper 1 (Th1) and T helper 17 (Th17) cell-mediated immune responses.[7]

Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits Endosome Endosome Maturation PIKfyve->Endosome Regulates TLR TLR Signaling PIKfyve->TLR Regulates ViralEntry Viral Entry / Replication Endosome->ViralEntry Required for IL12_23 IL-12 / IL-23 Production TLR->IL12_23 Induces ImmuneResponse Th1/Th17 Immune Response IL12_23->ImmuneResponse Drives

Caption: Apilimod's dual mechanism of action.

Q2: What are the known effects of Apilimod on different immune cell populations?

Apilimod's primary impact is on antigen-presenting cells (APCs) like monocytes, macrophages, and dendritic cells (DCs) through the inhibition of IL-12/IL-23 production.[6][7] This can lead to:

  • Reduced T Cell Activation: By downregulating IL-12 and IL-23, Apilimod can impair the differentiation and activation of Th1 and Th17 cells.[7][8]

  • Decreased Immune Cell Infiltration: Studies in psoriasis models have shown that Apilimod treatment reduces the infiltration of CD11c+ dendritic cells and CD3+ T cells into tissues.[7][9]

  • Contradictory Effects on DCs: While most evidence points to an immunosuppressive effect, one study in a cancer context reported that PIKfyve inhibition increased MHC-I and MHC-II expression on dendritic cells, suggesting a potential enhancement of antigen presentation.[10] This highlights that Apilimod's effects may be context-dependent.

  • Altered Cytokine Profile: It selectively inhibits IL-12/IL-23 production with minimal effect on other cytokines like IL-1β, IL-2, IL-4, and IL-8 at lower concentrations.[1][8] However, some inhibition of TNF-α may occur at high concentrations.[8]

Q3: Why might my antiviral assay show reduced efficacy or conflicting results in primary immune cells versus non-immune cell lines?

This is a common issue and is likely due to Apilimod's potent immunomodulatory effects. In non-immune cell lines (e.g., Vero E6, Huh-7), the observed antiviral activity is a direct result of blocking the PIKfyve-dependent viral entry pathway.[5] In contrast, when using primary immune cells (e.g., PBMCs, macrophages) or in vivo models, the drug's simultaneous suppression of key antiviral cytokines (IL-12) and T-cell responses can counteract its direct antiviral effect.[4][11] This can lead to a narrower therapeutic window or, in some cases, a worsening of the disease outcome, as observed in a COVID-19 mouse model.[11]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects on Immune Cells.

  • Problem: You observe a significant decrease in the viability of lymphocytes or other immune cells at concentrations intended to be purely antiviral.

  • Possible Cause: While Apilimod shows selective toxicity towards some cancer B-cells, it can have anti-proliferative effects on normal immune cells at certain concentrations.[12] For example, a significant reduction in Th1 cell numbers has been observed.[8]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response curve on your specific immune cell populations in the absence of viral infection to determine the precise cytotoxic or anti-proliferative concentration range.

    • Use a Lower Dose: Whenever possible, use the lowest effective concentration that demonstrates antiviral activity in non-immune cells for your immune cell experiments.

    • Time-Course Analysis: Limit the exposure time of immune cells to Apilimod. A shorter incubation may be sufficient to block initial viral entry without causing significant long-term effects on cell viability and function.

    • Control for PIKfyve Inhibition: Use a less immunomodulatory PIKfyve inhibitor, if available, or use genetic knockdown/knockout of PIKfyve in a relevant cell line to confirm the on-target antiviral effect is separable from broader immune cell impacts.

Issue 2: Difficulty Distinguishing Direct Antiviral Activity from Immunomodulation in Co-culture or In Vivo Models.

  • Problem: In an experiment involving multiple cell types (e.g., virus-infected epithelial cells co-cultured with T cells) or in an animal model, it is unclear if the observed outcome is due to Apilimod's effect on the virus-infected cells or on the immune cells.

  • Possible Cause: Apilimod's dual activity makes it inherently difficult to dissect its effects in complex systems. For instance, a reduction in viral titer could be due to blocked entry into target cells or a suppressed immune response that coincidentally reduces inflammation-driven viral replication.

  • Troubleshooting Strategy:

cluster_0 Phase 1: In Vitro Dissection cluster_1 Phase 2: Advanced Models cluster_2 Phase 3: In Vivo Confirmation A1 Step 1: Determine EC50 in Non-Immune Cells (e.g., A549, Vero) A2 Step 2: Determine IC50 for Immune Function (e.g., IL-12 in PBMCs) A1->A2 A3 Step 3: Compare EC50 vs IC50. Is there a therapeutic window? A2->A3 B1 Step 4: Use Transwell Co-Culture. Physically separate immune and infected cells. A3->B1 Inform B2 Step 5: Selective Treatment. Treat only infected cells before adding untreated immune cells. B1->B2 C1 Step 6: Localized Delivery. (e.g., Intranasal for respiratory virus) to limit systemic exposure. B2->C1 Inform C2 Step 7: Adoptive Transfer Studies. Transfer treated/untreated immune cells into infected host. C1->C2

Caption: Workflow to de-risk immunomodulatory effects.
  • Establish Baselines: Determine the EC50 for antiviral activity in a non-immune cell line and the IC50 for key immune functions (e.g., IL-12 production) separately.[1][6] This will establish if a therapeutic window exists.

  • Use a Staggered Treatment Model: In a co-culture system, treat the virus-infected target cells with Apilimod first, then wash the compound out before adding the immune cells. This assesses the impact on the initial infection without directly affecting the subsequent immune response.

  • Localized In Vivo Delivery: For animal studies, consider localized delivery (e.g., intranasal for respiratory viruses) to achieve a high concentration at the site of infection while minimizing systemic immunosuppression.[13][14]

  • Combination Therapy: Combine a low, minimally immunosuppressive dose of Apilimod with another antiviral that has a different mechanism of action. Synergistic effects have been reported, which may allow for lower, less impactful doses of Apilimod.[15]

Data & Protocols

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's activity.

ParameterTarget/SystemValueReference(s)
IC50 PIKfyve Kinase14 nM[1][6]
IC50 IL-12 (IFN-γ/SAC-stimulated human PBMCs)1 nM[1][6]
IC50 IL-12 (Human Monocytes)1 nM[1][6]
IC50 IL-12 (SAC-treated monkey PBMCs)2 nM
IC50 IFN-γ production (Human PBMCs)~20 nM[8]
Effective In Vivo Dose Mouse Xenograft Model (Tumor)50-150 mg/kg (once daily)[2]
Effective In Vivo Dose Mouse EAU Model (IL-12p40 reduction)5 or 20 mg/kg (p.o.)[8]
Antiviral IC50 Influenza Strains (MDCK cells)3.8 - 24.6 µM[13]
Antiviral IC50 Ebola Virus (Primary Human Macrophages)~10 nM
Experimental Protocols

Protocol 1: In Vitro IL-12/IL-23 Inhibition Assay in Human PBMCs

This protocol is designed to measure the inhibitory effect of Apilimod on cytokine production by primary immune cells.

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

    • Count cells and adjust the density to 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.[6]

    • Perform serial dilutions in complete RPMI medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only vehicle control.

  • Cell Stimulation:

    • Plate 1 x 10^5 PBMCs per well in a 96-well flat-bottom plate.

    • Add the diluted Apilimod or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C, 5% CO2.

    • Prepare a stimulation cocktail. A common stimulant is a combination of Interferon-gamma (IFN-γ, final concentration 10 ng/mL) and Staphylococcus aureus Cowan strain I (SAC, final concentration 0.01%).[6][8]

    • Add the stimulation cocktail to all wells except for the unstimulated negative control.

  • Incubation and Analysis:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Analyze the supernatant for IL-12p40 or IL-12p70 concentration using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Interpretation:

    • Calculate the percentage of inhibition for each Apilimod concentration relative to the vehicle control.

    • Plot the results on a semi-log graph and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular PIKfyve Activity Assay

This protocol assesses Apilimod's ability to inhibit PIKfyve in intact cells by measuring the relative levels of its substrate (PI3P) and product (PI(3,5)P2).[3]

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., HeLa or a relevant immune cell line) in appropriate media.

    • Metabolically label the cells by incubating them for 48-72 hours in inositol-free medium supplemented with [3H]myo-inositol (e.g., 20 µCi/mL).

  • Treatment:

    • Treat the labeled cells with varying concentrations of Apilimod (e.g., 10 nM, 1 µM) and a vehicle control for 2-4 hours.[1][3]

  • Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells and extract total lipids using a chloroform/methanol/HCl solution.

    • Separate the organic and aqueous phases by centrifugation. Collect the lower organic phase containing the lipids.

  • Deacylation and HPLC Analysis:

    • Dry the lipid extract under nitrogen gas.

    • Deacylate the phosphoinositides using methylamine.

    • Analyze the resulting glycerophosphoinositols using a strong anion exchange High-Performance Liquid Chromatography (HPLC) system equipped with a radiochemical detector.

    • Identify and quantify the peaks corresponding to PI3P and PI(3,5)P2 by comparing their retention times to known standards.

  • Data Interpretation:

    • A successful inhibition of PIKfyve by Apilimod will result in a dose-dependent decrease in the [3H]PI(3,5)P2 peak and a corresponding increase in the [3H]PI3P peak.[3]

References

Validation & Comparative

Validating the On-Target Effects of Apilimod Mesylate Through PIKFYVE Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular effects of the investigational drug Apilimod Mesylate with the genetic knockdown of its target, the lipid kinase PIKFYVE. Establishing that the pharmacological effects of a compound replicate the genetic ablation of its intended target is a cornerstone of on-target validation in drug development. This process ensures that the observed efficacy and potential side effects are indeed mediated through the desired mechanism of action, rather than off-target interactions.

This compound is a potent and highly selective inhibitor of PIKFYVE, a crucial enzyme in the endolysosomal pathway.[1][2] PIKFYVE (phosphatidylinositol-3-phosphate 5-kinase) is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI(5)P).[3][4] These phosphoinositides are critical signaling lipids that regulate membrane trafficking, ion homeostasis, and the function of endosomes and lysosomes.[3][5][6]

Inhibition or genetic knockdown of PIKFYVE disrupts these processes, leading to a characteristic and measurable set of cellular phenotypes.[3] This guide presents experimental data demonstrating the concordance between Apilimod treatment and PIKFYVE knockdown, thereby validating the on-target activity of this compound.

Comparative Analysis of this compound Treatment vs. PIKFYVE Knockdown

The following tables summarize quantitative data from studies directly comparing the effects of this compound to those induced by PIKFYVE knockdown. The consistency of these outcomes provides strong evidence for the on-target activity of Apilimod.

Parameter This compound Treatment PIKFYVE Knockdown (siRNA/shRNA) Key Finding Reference
Cellular Phenotype Induces the formation of large cytoplasmic vacuoles.Results in the appearance of enlarged vacuoles.Both interventions cause a visually identical disruption of endosomal/lysosomal morphology.[3][7]
Cytokine Production Leads to decreased production of IL-12p40 in THP-1 cells.Significantly reduces the production of IL-12p40 in THP-1 cells.The specific inhibition of this TLR-mediated cytokine is consistent between pharmacological and genetic inhibition.[7]
Exosome Secretion Increases the concentration of secreted exosomal particles in PC-3 cells.Increases the release of particles into the exosomal fraction.Both methods divert cellular components towards exosomal secretion, likely by disrupting autophagic flux.[8]
B-NHL Cell Viability Potent and selective cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) cells.Knockdown experiments confirmed that PIKFYVE inhibition is directly responsible for Apilimod's anti-proliferative activity.Validates PIKFYVE as the critical target for the anti-cancer effects of Apilimod in B-NHL.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIKFYVE signaling pathway and a typical experimental workflow for validating the on-target effects of an inhibitor like this compound.

cluster_membrane Endosomal Membrane PI3P PI(3)P PIKFYVE_complex PIKFYVE Complex (PIKFYVE, VAC14, FIG4) PI3P->PIKFYVE_complex Substrate PI35P2 PI(3,5)P2 PIKFYVE_complex->PI35P2 Phosphorylation Trafficking Endolysosomal Trafficking & Homeostasis PI35P2->Trafficking Regulates Apilimod This compound Apilimod->PIKFYVE_complex Inhibits

Caption: PIKFYVE signaling pathway and Apilimod's mechanism of action.

cluster_arms Experimental Arms Control Control Cells (e.g., vehicle, scrambled siRNA) Assays Phenotypic & Molecular Assays (e.g., Vacuolation, Cytokine ELISA, Viability) Control->Assays Apilimod Apilimod Treatment Apilimod->Assays Knockdown PIKFYVE Knockdown (siRNA/shRNA) Knockdown->Assays Comparison Compare Outcomes Assays->Comparison Validation On-Target Validation Comparison->Validation Phenocopy Observed?

Caption: Experimental workflow for on-target validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to compare this compound and PIKFYVE knockdown.

PIKFYVE Knockdown using shRNA
  • Cell Line: Human monocytic THP-1 cells.

  • Method: Lentiviral transduction is used to introduce short hairpin RNAs (shRNAs) targeting PIKFYVE or a non-targeting control.

  • Procedure:

    • THP-1 cells are infected with lentiviral particles containing the shRNA constructs.

    • Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

    • Knockdown efficiency is confirmed by Western blotting, lysing the cells and probing with antibodies against PIKFYVE and a loading control (e.g., actin).

  • Application: These stable knockdown cell lines are then used in functional assays, such as cytokine production measurements.[7]

Cytokine Production Assay (IL-12p40)
  • Cell Culture: PIKFYVE knockdown or control THP-1 cells are plated. A separate group of wild-type cells is treated with this compound at various concentrations or a vehicle control.

  • Stimulation: Cells are stimulated to produce cytokines using a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS).

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Quantification: The concentration of IL-12p40 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7]

In Vitro PIKFYVE Kinase Assay
  • Objective: To directly measure the inhibitory effect of Apilimod on the enzymatic activity of PIKFYVE.

  • Procedure:

    • Recombinant PIKFYVE enzyme is incubated with its substrate, PI(3)P, in a kinase reaction buffer.

    • The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-32P]ATP).

    • This compound is added at a range of concentrations to determine the IC50 value.

    • The reaction is stopped, and the lipids are extracted.

    • The product, PI(3,5)P2, is separated from the substrate by thin-layer chromatography (TLC).

    • The amount of product formed is quantified by detecting the radiolabel, allowing for the calculation of kinase activity and the potency of the inhibitor.[7]

  • Result: Apilimod was found to inhibit PIKFYVE kinase activity with an IC50 of approximately 14 nM.[7]

Analysis of Cytoplasmic Vacuolation
  • Cell Culture: Cells (e.g., A549 lung carcinoma cells) are cultured on glass coverslips.

  • Treatment: One group of cells is treated with this compound (e.g., 10 nM), while another is transfected to overexpress a dominant-negative "kinase-dead" mutant of PIKFYVE (e.g., GFP-PIKFYVE-K1831E), which mimics the loss of function.

  • Imaging: After incubation, cells are fixed and imaged using phase-contrast or fluorescence microscopy.

  • Analysis: The formation of large, clear cytoplasmic vacuoles is assessed qualitatively and quantitatively. The results consistently show that both Apilimod treatment and expression of a kinase-dead PIKFYVE mutant induce extensive vacuole formation, a phenotype that is rescued by overexpressing wild-type PIKFYVE.[7]

Conclusion

The convergence of evidence from pharmacological inhibition with this compound and genetic knockdown of PIKFYVE provides a robust validation of Apilimod's on-target effects. The consistent phenocopying across multiple assays—from the striking morphological change of vacuolation to specific alterations in cytokine production and exosome secretion—confirms that Apilimod's primary mechanism of action is the specific inhibition of PIKFYVE kinase activity. This high degree of confidence in the drug's target engagement is essential for interpreting preclinical and clinical data and for the continued development of PIKFYVE inhibitors as potential therapeutics for a range of diseases, including B-cell non-Hodgkin lymphoma and various autoimmune conditions.[1][9]

References

Comparing the efficacy of Apilimod Mesylate to other PIKfyve inhibitors like YM201636

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the lipid kinase PIKfyve presents a promising therapeutic avenue for a range of diseases, from cancer to autoimmune disorders. Two of the most prominent small molecule inhibitors at the forefront of this research are Apilimod Mesylate and YM201636. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

At a Glance: Quantitative Efficacy Comparison

The following table summarizes the key quantitative data for this compound and YM201636, highlighting their potency as PIKfyve inhibitors.

ParameterThis compoundYM201636
Target PIKfyve, IL-12/IL-23PIKfyve
PIKfyve IC50 14 nM[1]33 nM (for PI(3,5)P2 synthesis)[2], 25 nM (for PI5P synthesis)[3]
Other Notable IC50s IL-12: 1-2 nM[4]p110α: 3.3 µM[5]
Cellular Effects Induces cytoplasmic vacuolation, inhibits IL-12/IL-23 production[1][4]Induces cytoplasmic vacuolation[3]

Delving Deeper: Mechanism of Action and Signaling Pathway

Both Apilimod and YM201636 exert their primary effect by inhibiting PIKfyve, a crucial enzyme in the phosphoinositide signaling pathway. PIKfyve catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and can also produce phosphatidylinositol 5-phosphate (PI5P).[6] These lipids are essential for regulating endosomal trafficking, lysosomal function, and autophagy.

By inhibiting PIKfyve, both compounds disrupt these processes, leading to the characteristic formation of large cytoplasmic vacuoles.[1][3] This disruption of cellular homeostasis is the basis for their therapeutic potential in various diseases.

PIKfyve_Signaling_Pathway PIKfyve Signaling Pathway PI Phosphatidylinositol (PI) PI3K Class III PI3K (Vps34) PI->PI3K phosphorylates PI3P Phosphatidylinositol 3-Phosphate (PI3P) PI3K->PI3P PIKfyve PIKfyve PI3P->PIKfyve phosphorylates PI35P2 Phosphatidylinositol 3,5-Bisphosphate (PI(3,5)P2) PIKfyve->PI35P2 PI5P Phosphatidylinositol 5-Phosphate (PI5P) PIKfyve->PI5P Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking regulates Autophagy Autophagy PI35P2->Autophagy regulates Lysosomal_Function Lysosomal Function PI35P2->Lysosomal_Function regulates Apilimod Apilimod Mesylate Apilimod->PIKfyve inhibits YM201636 YM201636 YM201636->PIKfyve inhibits Kinase_Assay_Workflow In Vitro PIKfyve Kinase Assay Workflow Start Start IP Immunoprecipitate PIKfyve from cell lysates (e.g., HEK293, 3T3L1) Start->IP Incubate_Inhibitor Pre-incubate PIKfyve with varying concentrations of Apilimod or YM201636 IP->Incubate_Inhibitor Add_Substrates Add kinase reaction buffer containing PI3P (substrate) and [γ-32P]ATP Incubate_Inhibitor->Add_Substrates Incubate_Reaction Incubate at 37°C to allow phosphorylation Add_Substrates->Incubate_Reaction Stop_Reaction Stop reaction and extract lipids Incubate_Reaction->Stop_Reaction TLC Separate lipid products by Thin-Layer Chromatography (TLC) Stop_Reaction->TLC Autoradiography Visualize and quantify radiolabeled PI(3,5)P2 and PI5P using autoradiography TLC->Autoradiography Calculate_IC50 Calculate IC50 values Autoradiography->Calculate_IC50 End End Calculate_IC50->End Vacuolation_Assay_Workflow Cellular Vacuolation Assay Workflow Start Start Seed_Cells Seed cells (e.g., HEK293, COS-7) in a multi-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of Apilimod or YM201636 Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 1-24 hours) Treat_Cells->Incubate Image_Cells Acquire images using phase-contrast microscopy Incubate->Image_Cells Quantify_Vacuolation Quantify the percentage of vacuolated cells and/or the size and number of vacuoles per cell Image_Cells->Quantify_Vacuolation End End Quantify_Vacuolation->End

References

Cross-validation of Apilimod Mesylate's mechanism using CRISPR-Cas9 gene editing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apilimod Mesylate's mechanism of action, cross-validated by CRISPR-Cas9 gene editing, against alternative approaches targeting the same pathway. Detailed experimental data and protocols are presented to support the findings.

This compound has emerged as a potent and specific inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), a crucial enzyme in endosomal and lysosomal homeostasis.[1][2] Its therapeutic potential is being explored in various contexts, including B-cell non-Hodgkin lymphoma (B-NHL) and as a potential mitigator of cisplatin-induced acute kidney injury.[1][3] The precise targeting of PIKfyve by Apilimod has been rigorously validated using the revolutionary CRISPR-Cas9 gene editing technology, providing a high degree of confidence in its mechanism of action.

Apilimod's Primary Mechanism: Inhibition of PIKfyve Kinase

Apilimod's principal molecular target is PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[4][5][6] These phosphoinositides are critical for regulating the dynamics of endosomes and lysosomes, including trafficking, fission, and fusion events.[4][6][7] By inhibiting PIKfyve, Apilimod disrupts these processes, leading to enlarged endolysosomes, impaired autophagic cargo clearance, and ultimately, cytotoxicity in susceptible cancer cells.[1][6]

Biochemical assays have demonstrated Apilimod's high specificity and potency, with an in vitro IC50 of approximately 14 nM for PIKfyve.[8][9] This targeted inhibition disrupts multiple lysosomal activities, including the regulation of lysosomal gene expression and the maturation of lysosomal proteases.[1]

Cross-Validation with CRISPR-Cas9 Gene Editing

The advent of CRISPR-Cas9 technology has provided a powerful tool for validating drug targets and understanding mechanisms of drug resistance. Genome-wide CRISPR screens have been instrumental in confirming that the cytotoxic effects of Apilimod are indeed mediated through the inhibition of PIKfyve.[1][2]

In these screens, a library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of cells. When treated with a drug like Apilimod, cells with gRNAs that knock out genes essential for the drug's efficacy will survive and become enriched in the population. Conversely, knocking out genes that confer resistance will lead to their depletion.

Key Experimental Findings from CRISPR Screens:
  • Target Validation: In B-NHL cell lines, a genome-wide CRISPR-Cas9 knockout screen identified PIKfyve as a top essential gene for Apilimod sensitivity, confirming it as the primary target.[1]

  • Identification of Sensitivity and Resistance Genes: The screens also revealed that loss of certain endosomal and lysosomal genes, such as CLCN7, OSTM1, and SNX10, conferred resistance to Apilimod.[1][10] This finding further supports the proposed mechanism of disrupting lysosomal homeostasis.

  • Broader Applications: A similar CRISPR screen in human renal tubular epithelial cells identified the PIKfyve/TFEB/PGC1α signaling axis as central to Apilimod's protective effects against cisplatin-induced kidney injury.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies validating Apilimod's mechanism.

ParameterValueCell Line/SystemReference
Apilimod IC50 (PIKfyve) ~14 nMIn vitro kinase assay[8][9]
Apilimod IC50 (IL-12) 1-2 nMHuman PBMCs[8][9]
Apilimod Cytotoxicity Nanomolar rangeB-cell non-Hodgkin lymphoma[1]

Table 1: Potency of this compound

Gene KnockoutEffect on Apilimod SensitivityCell LineReference
PIKFYVEResistanceSU-DHL-10 (B-NHL)[1]
CLCN7Resistance (>100-fold)B-NHL cells[10]
OSTM1Resistance (>100-fold)B-NHL cells[10]
TFEBDiminished protective effectRenal tubular cells[3]

Table 2: Key Gene Hits from CRISPR-Cas9 Screens

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PIKfyve_Signaling_Pathway cluster_membrane Endosome Membrane PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Lysosomal_Homeostasis Lysosomal Homeostasis (Trafficking, Fission, etc.) PIKfyve->Lysosomal_Homeostasis Apilimod This compound Apilimod->PIKfyve Inhibition Apilimod->Lysosomal_Homeostasis Disruption PI35P2->Lysosomal_Homeostasis Regulation Cell_Viability Cell Viability Lysosomal_Homeostasis->Cell_Viability Maintenance

Caption: this compound inhibits PIKfyve, disrupting lysosomal homeostasis.

CRISPR_Screen_Workflow start Cancer Cell Population transduction Lentiviral Transduction (GeCKO v2 Library) start->transduction selection1 Puromycin Selection transduction->selection1 treatment Treat with Apilimod selection1->treatment selection2 Selection of Resistant Cells treatment->selection2 harvest Genomic DNA Extraction selection2->harvest pcr PCR Amplification of gRNAs harvest->pcr ngs Next-Generation Sequencing pcr->ngs analysis Bioinformatic Analysis (MAGeCK) ngs->analysis result Identification of Resistance Genes (e.g., PIKFYVE, CLCN7) analysis->result

Caption: Workflow of a genome-wide CRISPR-Cas9 knockout screen.

Experimental Protocols

Genome-Wide CRISPR-Cas9 Knockout Screen

A detailed methodology for a genome-wide CRISPR-Cas9 screen to identify determinants of Apilimod sensitivity, as adapted from published studies[1], is provided below.

  • Cell Line and Library: The SU-DHL-10 B-NHL cell line is used. The GeCKO v2 human library, which contains gRNAs targeting all genes in the human genome, is utilized for the screen.

  • Lentiviral Transduction: Lentivirus carrying the GeCKO library is produced and used to infect the SU-DHL-10 cells at a low multiplicity of infection (MOI) to ensure that most cells receive only one gRNA.

  • Selection: Following transduction, cells are selected with puromycin to eliminate uninfected cells.

  • Apilimod Treatment: The cell population is then split and cultured in the presence of either a vehicle control (DMSO) or a high concentration of Apilimod (e.g., 300 nM or 600 nM).

  • Cell Harvesting and DNA Extraction: After a period of selection (typically 14-21 days), genomic DNA is extracted from the surviving cells in both the control and Apilimod-treated populations.

  • gRNA Sequencing: The gRNA sequences are amplified from the genomic DNA by PCR and subjected to next-generation sequencing to determine the representation of each gRNA in the different treatment groups.

  • Data Analysis: The sequencing data is analyzed using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify gRNAs that are significantly enriched or depleted in the Apilimod-treated cells compared to the control cells. Enriched gRNAs correspond to genes whose knockout confers resistance to Apilimod.

Targeted CRISPR-Mediated Deletion for Validation

To validate the hits from the genome-wide screen, targeted CRISPR-Cas9-mediated gene knockout is performed.

  • gRNA Design and Cloning: Specific gRNAs targeting the gene of interest (e.g., CLCN7 or OSTM1) are designed and cloned into a Cas9-expressing vector.

  • Transfection and Selection: The B-NHL cells are transfected with the gRNA/Cas9 vector. Single-cell clones are then isolated and expanded.

  • Knockout Confirmation: Successful gene knockout is confirmed by Sanger sequencing of the target locus and by Western blotting to confirm the absence of the protein.

  • Apilimod Sensitivity Assay: The sensitivity of the knockout cell lines to Apilimod is then assessed using a cell viability assay (e.g., CellTiter-Glo) and compared to the parental cell line. A significant increase in the IC50 value for Apilimod in the knockout cells confirms that the targeted gene is a determinant of Apilimod sensitivity.[10]

Comparison with Alternative Approaches

While Apilimod is a highly specific inhibitor of PIKfyve, other small molecules have been developed that also target this kinase, such as YM201636 and Vacuolin-1.[11] These compounds can be used as alternative tools to study PIKfyve function. However, Apilimod's clinical development history for inflammatory diseases provides a significant advantage in terms of its known safety and pharmacokinetic profile.[1]

Compared to broader-acting kinase inhibitors, Apilimod's specificity for PIKfyve, as confirmed by CRISPR screens, suggests a more targeted therapeutic window with potentially fewer off-target effects. The use of CRISPR-Cas9 to directly knock out PIKfyve serves as the gold standard for genetic validation of the pharmacological effects observed with Apilimod. The phenotypic similarities between genetic knockout of PIKfyve and treatment with Apilimod provide strong evidence for its on-target mechanism of action.

References

Apilimod Mesylate: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Apilimod Mesylate, a first-in-class inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve), across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Mechanism of Action

This compound exerts its anticancer effects by specifically targeting and inhibiting PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2] Inhibition of PIKfyve disrupts endolysosomal trafficking and lysosomal homeostasis, leading to the accumulation of enlarged cytoplasmic vacuoles.[1][3] This disruption of lysosomal function ultimately impairs autophagy, a critical cellular process for the degradation and recycling of cellular components, and induces a non-canonical, caspase-independent form of cell death in cancer cells.[3][4]

Comparative Efficacy Across Cancer Cell Lines

Apilimod has demonstrated potent antiproliferative activity against a broad range of cancer cell lines, with a particularly high sensitivity observed in B-cell non-Hodgkin lymphoma (B-NHL).[3] The following tables summarize the available quantitative data on the efficacy of this compound in different cancer cell lines.

Table 1: Comparative IC50 Values of this compound
Cancer TypeCell LineIC50 (nM)Reference
B-cell Non-Hodgkin Lymphoma (B-NHL) SU-DHL-663[3]
WSU-DLCL2~20 (from graph)[3]
CA46>1000 (TFEB-deficient)[3]
CA46 (TFEB-overexpressing)~100 (from graph)[3]
Median of 48 B-NHL lines 142 [3]
Lung Cancer A549-ACE27[5]
Melanoma A375Not specified, but sensitive[6]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Effects of this compound on Cell Death and Autophagy
Cell LineConcentrationEffectReference
SU-DHL-10 (B-NHL)200 nMInduction of non-canonical cell death (Annexin V positive, Caspase 3/7 inactive)[7]
SU-DHL-10 (B-NHL)200 nMIncreased levels of LC3-II and p62, indicating impaired autophagic flux[7]
HEK293 (Embryonic Kidney)100 nMFormation of cytoplasmic vacuoles[1]
Inpp4b-/- MEFsNot specifiedIncreased LC3 levels compared to wild-type, suggesting enhanced autophagosome accumulation[8]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 values by plotting the percentage of viable cells against the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blotting for Autophagy Markers (LC3 and p62)
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against LC3 and p62 overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of impaired autophagic flux.[7][9][10]

Visualizing the Molecular Effects of this compound

Signaling Pathway of this compound

Apilimod_Signaling_Pathway Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesizes from PI(3)P TFEB_cyto TFEB (cytoplasmic, phosphorylated) PIKfyve->TFEB_cyto Promotes phosphorylation PI3P PI(3)P Lysosome Lysosomal Homeostasis PI35P2->Lysosome Maintains Autophagy Autophagy Flux Lysosome->Autophagy Enables Cell_Death Non-canonical Cell Death Lysosome->Cell_Death Disruption leads to Autophagy->Cell_Death Impairment leads to TFEB_nuclear TFEB (nuclear, dephosphorylated) TFEB_cyto->TFEB_nuclear Dephosphorylation (inhibition of PIKfyve) Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_nuclear->Lysosomal_Genes Upregulates

Caption: Apilimod inhibits PIKfyve, disrupting lysosomal function and autophagy, and promoting TFEB-mediated gene expression, leading to cell death.

General Experimental Workflow for Apilimod Testing

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 3. Efficacy & Mechanism Assays cluster_2 Data Analysis & Interpretation Cell_Culture 1. Cancer Cell Line Culture Drug_Treatment 2. This compound Treatment Cell_Culture->Drug_Treatment Viability Cell Viability (e.g., CellTiter-Glo) Drug_Treatment->Viability Cell_Death_Assay Cell Death (e.g., Annexin V/PI) Drug_Treatment->Cell_Death_Assay Western_Blot Western Blot (e.g., LC3, p62) Drug_Treatment->Western_Blot IC50 4. IC50 Determination Viability->IC50 Pathway_Analysis 5. Pathway & Mechanism Elucidation Cell_Death_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: A typical workflow for evaluating the in vitro effects of Apilimod on cancer cell lines.

References

Validating the Role of TFEB in Apilimod Mesylate-Induced Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the critical role of Transcription Factor EB (TFEB) in the cytotoxic effects of Apilimod Mesylate, a first-in-class inhibitor of PIKfyve kinase. By objectively comparing experimental data and detailing methodologies, this document serves as a resource for understanding the mechanism of action and evaluating the therapeutic potential of targeting the lysosomal pathway in oncology.

Introduction: this compound and the TFEB-Lysosomal Axis

This compound is a potent and highly specific inhibitor of the lipid kinase PIKfyve.[1][2] Initially investigated for autoimmune diseases due to its inhibitory effects on IL-12 and IL-23, Apilimod has demonstrated significant antiproliferative and cytotoxic activity, particularly in B-cell non-Hodgkin lymphoma (B-NHL).[1][3] The mechanism of Apilimod-induced cell death is unique and centers on the disruption of lysosomal homeostasis.[2][4] A key mediator of this process is Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][5] This guide synthesizes the experimental evidence that validates the essential role of TFEB in the cytotoxic cascade initiated by Apilimod.

Mechanism of Action: PIKfyve Inhibition to TFEB-Mediated Cytotoxicity

Apilimod's primary molecular target is PIKfyve kinase, which is crucial for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) on endolysosomal membranes.[6][7] Inhibition of PIKfyve by Apilimod disrupts endosomal trafficking and autophagic flux.[1][8] This disruption triggers a cellular stress response that leads to the activation of TFEB.

The activation of TFEB involves its dephosphorylation, which allows it to translocate from the cytoplasm to the nucleus.[6][9] Upon treatment with Apilimod, TFEB is dephosphorylated and moves into the nucleus, a process that occurs independently of mTOR, a canonical regulator of TFEB.[1][6] Instead, Apilimod-induced TFEB dephosphorylation appears to be dependent on the activity of protein phosphatase 2A (PP2A).[6]

Once in the nucleus, TFEB binds to the CLEAR (Coordinated Lysosomal Expression and Regulation) element in the promoter region of its target genes, upregulating the expression of numerous genes involved in lysosome biogenesis and autophagy.[1][6] While this is typically a pro-survival response to clear cellular debris and restore lysosomal function, in the context of Apilimod-treated cancer cells, this response becomes cytotoxic. The prevailing hypothesis is that the massive upregulation of lysosomal components in a system where endolysosomal trafficking is already impaired by PIKfyve inhibition leads to overwhelming cellular stress and a non-canonical form of cell death.[4][10]

Apilimod_TFEB_Pathway Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibition Endolysosomal_Trafficking Endolysosomal Trafficking PIKfyve->Endolysosomal_Trafficking Impairment TFEB_P Cytoplasmic TFEB (Phosphorylated) PIKfyve->TFEB_P Inhibition of Phosphorylation Cytotoxicity Cellular Stress & Cytotoxicity Endolysosomal_Trafficking->Cytotoxicity TFEB_N Nuclear TFEB (Dephosphorylated) TFEB_P->TFEB_N Dephosphorylation & Translocation Lysosomal_Genes Upregulation of Lysosomal & Autophagy Genes TFEB_N->Lysosomal_Genes Activation Lysosomal_Genes->Cytotoxicity PP2A PP2A PP2A->TFEB_P Dephosphorylates

Caption: this compound signaling pathway leading to TFEB activation and cytotoxicity.

Comparative Experimental Data

The central role of TFEB in Apilimod-induced cytotoxicity is substantiated by several lines of experimental evidence.

Table 1: Impact of TFEB Expression on Apilimod Sensitivity

Genetic manipulation of TFEB levels directly correlates with cellular sensitivity to Apilimod, providing strong evidence for its role as a key determinant of the drug's cytotoxic efficacy.

Cell LineGenetic ModificationApilimod IC50Fold Change in SensitivityReference
CA46 (B-NHL)TFEB-deficient (Control)> 1000 nM-[1]
CA46 (B-NHL)TFEB Overexpression~20 nM>50-fold increase[1]
B-NHL Cell LineCRISPR-mediated TFEB knockoutIncreased resistanceN/A[10]

Data summarized from published studies. Exact IC50 values may vary based on experimental conditions.

Table 2: Gene Expression Changes Following Apilimod Treatment

Apilimod treatment robustly induces the expression of TFEB target genes, confirming the activation of the TFEB-lysosomal pathway.

Gene CategoryRepresentative GenesObservationCell LineReference
Lysosomal BiogenesisLAMP1, CTSD, HEXASignificant upregulationSU-DHL-10, WSU-DLCL2[1]
AutophagySQSTM1/p62, MAP1LC3BSignificant upregulationSU-DHL-10, WSU-DLCL2[1]
Comparison with Alternative Cell Death Pathways

Apilimod-induced cytotoxicity is distinct from conventional cell death mechanisms.

Cell Death PathwayInhibitor UsedEffect on Apilimod CytotoxicityConclusionReference
ApoptosisCaspase inhibitorsNo blockage of cell deathApilimod induces non-apoptotic cell death.[10]
NecroptosisNecroptosis inhibitorsNo blockage of cell deathApilimod does not induce necroptosis.[10]
Lysosomal PermeabilizationCathepsin inhibitorsNo blockage of cell deathCytotoxicity is not due to lysosomal rupture.[10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings discussed.

Cell Viability and IC50 Determination

This protocol is used to quantify the cytotoxic effect of Apilimod and determine the concentration required to inhibit 50% of cell growth.

  • Cell Seeding: Plate B-NHL cells (e.g., SU-DHL-6, CA46) in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values using non-linear regression analysis in GraphPad Prism or similar software.

TFEB Overexpression and Knockdown

This protocol validates TFEB as a mediator of Apilimod sensitivity.

  • Vector Preparation:

    • Overexpression: Clone the human TFEB cDNA into a lentiviral expression vector.

    • Knockdown: Use a lentiviral vector expressing a short hairpin RNA (shRNA) targeting TFEB.

  • Lentivirus Production: Co-transfect the lentiviral vector with packaging plasmids into HEK293T cells.

  • Transduction: Transduce the target B-NHL cell line (e.g., TFEB-deficient CA46 for overexpression) with the viral supernatant.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Validation: Confirm TFEB overexpression or knockdown by Western blot and qPCR.

  • Functional Assay: Perform cell viability assays with Apilimod on the engineered cell lines as described in Protocol 1.

Experimental_Workflow_TFEB cluster_0 Cell Line Engineering cluster_1 Cytotoxicity Assessment Lenti_Prep Lentiviral Vector Prep (TFEB OE or shRNA) Transduction Transduction of B-NHL Cells Lenti_Prep->Transduction Selection Antibiotic Selection Transduction->Selection Validation Validation (WB, qPCR) Selection->Validation Cell_Seeding Seed Engineered & Control Cells Validation->Cell_Seeding Apilimod_Treat Treat with Apilimod (Dose-Response) Cell_Seeding->Apilimod_Treat Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Apilimod_Treat->Viability_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc

Caption: Workflow for TFEB manipulation and subsequent cytotoxicity testing.

Immunofluorescence for TFEB Nuclear Translocation

This protocol visualizes the movement of TFEB from the cytoplasm to the nucleus upon Apilimod treatment.

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat cells with Apilimod (e.g., 300 nM) or DMSO (vehicle control) for 2-4 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 5% BSA, then incubate with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount coverslips with a DAPI-containing medium to stain the nuclei and visualize using a confocal microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

Logical Framework and Conclusion

The evidence strongly supports a model where TFEB is a linchpin in the mechanism of Apilimod-induced cytotoxicity in sensitive cancer cells.

Logical_Relationship TFEB_High High TFEB Expression Lysosome_Response Robust Lysosomal Stress Response TFEB_High->Lysosome_Response leads to TFEB_Low Low/No TFEB Expression No_Response Weak/No Lysosomal Stress Response TFEB_Low->No_Response leads to Apilimod_Treat Apilimod Treatment Apilimod_Treat->TFEB_High Apilimod_Treat->TFEB_Low Sensitivity High Sensitivity (Cytotoxicity) Lysosome_Response->Sensitivity results in Resistance Resistance No_Response->Resistance results in

Caption: Logical relationship between TFEB expression and Apilimod sensitivity.

References

Apilimod Mesylate: A Potent PIKfyve Inhibitor with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Apilimod Mesylate's Antiviral Potency Against Other Repurposed Drugs for Viral Infections

The ongoing threat of viral pandemics has underscored the urgent need for broad-spectrum antiviral therapeutics. Drug repurposing, the strategy of identifying new uses for approved or investigational drugs, offers a promising and accelerated path to meeting this need. Among the candidates, this compound, a potent and specific inhibitor of the PIKfyve kinase, has emerged as a compound of significant interest due to its demonstrated in vitro efficacy against a range of viruses. This guide provides a comparative analysis of the antiviral potency of this compound against other repurposed drugs, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action: Targeting a Key Host Factor for Viral Entry

Apilimod's antiviral activity stems from its inhibition of PIKfyve, a lipid kinase crucial for the maturation of endosomes.[1][2] Many viruses, including SARS-CoV-2, influenza, and Ebola, rely on the endocytic pathway to enter host cells.[1][3][4] By inhibiting PIKfyve, Apilimod disrupts the normal trafficking of viral particles within the cell, effectively trapping them in enlarged endosomes and preventing their release into the cytoplasm to initiate replication.[4] This host-targeted mechanism of action suggests a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.

PIKfyve_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation PI3P PI(3)P Early_Endosome->PI3P Lysosome Lysosome Late_Endosome->Lysosome Viral_Replication Viral Replication Late_Endosome->Viral_Replication Viral Genome Release PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Apilimod Apilimod Mesylate Apilimod->PIKfyve Inhibition PI3P->PIKfyve PI35P2->Late_Endosome Regulates Maturation Antiviral_Screening_Workflow cluster_workflow Antiviral Drug Screening Workflow Start Start Compound_Library Compound Library (e.g., Repurposed Drugs) Start->Compound_Library HTS High-Throughput Screening (HTS) (Primary Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & Cytotoxicity Assays Hit_Identification->Dose_Response Confirmed Hits Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection EC50, CC50, SI Mechanism_of_Action Mechanism of Action Studies Lead_Selection->Mechanism_of_Action In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo End End In_Vivo->End

References

Orthogonal Methods to Confirm Apilimod Mesylate's Inhibition of PIKfyve: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal methods to validate the inhibition of the lipid kinase PIKfyve by Apilimod Mesylate. Supporting experimental data, detailed protocols, and visual diagrams of key pathways and workflows are presented to offer a comprehensive resource for researchers in the field.

Introduction to PIKfyve and this compound

PIKfyve is a crucial enzyme in the regulation of intracellular trafficking, playing a key role in the maturation of endosomes and the maintenance of lysosomal homeostasis. It catalyzes the phosphorylation of phosphatidylinositol-3-phosphate (PI3P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a lipid messenger essential for these processes. This compound has been identified as a potent and highly specific inhibitor of PIKfyve kinase activity. Its inhibitory action disrupts various cellular processes, making it a valuable tool for studying PIKfyve function and a potential therapeutic agent in indications such as B-cell non-Hodgkin lymphoma and certain viral infections. Confirmation of Apilimod's on-target effect is critical, and employing a range of orthogonal methods is best practice to ensure the validity of experimental findings.

Comparative Analysis of Confirmatory Methods

A multi-faceted approach is essential to confidently attribute the biological effects of Apilimod to the inhibition of PIKfyve. This involves a combination of direct biochemical assays, cell-based target engagement, and the observation of well-characterized downstream cellular phenotypes. Below is a comparison of key orthogonal methods.

Table 1: Quantitative Comparison of PIKfyve Inhibitors
InhibitorIn Vitro IC50 (PIKfyve)Cellular EC50 (B-NHL)Key Cellular Phenotype
Apilimod ~0.4 nMNanomolar rangePotent induction of cytoplasmic vacuoles, disruption of autophagy
YM201636 23 nMMicromolar rangeInduces cytoplasmic vacuoles, inhibits endosomal trafficking
APY0201 1 nMNanomolar rangeUpregulation of lysosomal pathway genes, cellular vacuolization

Biochemical Assays: Direct Measurement of PIKfyve Inhibition

Biochemical assays provide direct evidence of Apilimod's inhibitory effect on PIKfyve's enzymatic activity. These assays typically utilize purified recombinant PIKfyve and its substrate to measure the production of PI(3,5)P2.

In Vitro Kinase Assay

This method directly quantifies the enzymatic activity of PIKfyve in the presence of an inhibitor. A common approach is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the phosphorylation reaction.

Experimental Protocol: PIKfyve ADP-Glo™ Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing recombinant human PIKfyve enzyme, the lipid substrate PI(3)P, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or other PIKfyve inhibitors to the reaction mixture. Include a DMSO control.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PIKfyve Signaling Pathway cluster_endosome Endosome PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 Phosphorylates Endosome_Maturation Endosome Maturation & Lysosome Homeostasis PI(3,5)P2->Endosome_Maturation Regulates Apilimod This compound Apilimod->PIKfyve Inhibits

Caption: PIKfyve phosphorylates PI(3)P to PI(3,5)P2, a key step in endosome maturation.

Cellular Target Engagement Assays

These assays confirm that Apilimod physically interacts with PIKfyve within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding. When Apilimod binds to PIKfyve, the resulting complex is more resistant to heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.

  • Heating: Heat the cell suspensions in a PCR plate across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates to separate the aggregated, denatured proteins from the soluble fraction.

  • Protein Quantification: Analyze the amount of soluble PIKfyve in the supernatant using a specific detection method, such as Western blotting or a high-throughput immunoassay (e.g., AlphaLISA® or HTRF®).

  • Data Analysis: Plot the amount of soluble PIKfyve as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Apilimod indicates target engagement.

CETSA Workflow Start Start Cell_Treatment Treat cells with Apilimod or vehicle Start->Cell_Treatment Heating Heat cells across a temperature gradient Cell_Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Separate soluble & aggregated proteins Lysis->Centrifugation Detection Quantify soluble PIKfyve (e.g., Western Blot) Centrifugation->Detection Analysis Analyze thermal shift Detection->Analysis End End Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Phenotypic Assays: Observing Downstream Cellular Effects

The inhibition of PIKfyve by Apilimod leads to a cascade of predictable and observable cellular phenotypes. These assays provide strong orthogonal evidence of on-target activity.

Cytoplasmic Vacuolization

A hallmark of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles. This is a direct consequence of the disruption of endosomal and lysosomal membrane trafficking.

Experimental Protocol: Quantification of Cytoplasmic Vacuolization

  • Cell Culture: Plate cells (e.g., B-NHL cell lines or macrophages) in a suitable format for imaging, such as glass-bottom dishes or multi-well plates.

  • Treatment: Treat the cells with a dose-range of this compound or other PIKfyve inhibitors for a defined time course (e.g., 1 to 24 hours). Include a vehicle control.

  • Imaging: Acquire images of the cells using phase-contrast or differential interference contrast (DIC) microscopy.

  • Quantification: Quantify the extent of vacuolization by either:

    • Manual Counting: Count the number of cells exhibiting clear vacuolization as a percentage of the total number of cells in multiple random fields.

    • Automated Image Analysis: Use image analysis software to measure the total area of vacuoles per cell or the average vacuole diameter.

  • Data Analysis: Plot the percentage of vacuolated cells or the average vacuole size against the inhibitor concentration.

Table 2: Comparison of Cellular Phenotypes Induced by PIKfyve Inhibition
Phenotypic AssayEffect of this compoundOrthogonal Value
Endosomal Trafficking Blocks trafficking of cargo to late endosomes/lysosomes.Confirms disruption of a core PIKfyve-mediated process.
Autophagy Flux Impairs the degradation of autophagic cargo.Links PIKfyve inhibition to a critical cellular degradation pathway.
Lysosomal Function Impairs maturation of lysosomal proteases (e.g., cathepsins).Demonstrates functional consequences of disrupted lysosomal homeostasis.
TFEB Nuclear Translocation Induces the translocation of TFEB to the nucleus.Highlights the cell's compensatory response to lysosomal stress.
Disruption of Endolysosomal Trafficking

Apilimod's inhibition of PIKfyve blocks the maturation of early endosomes to late endosomes, leading to the accumulation of cargo in early endosomal compartments.

Experimental Protocol: Endosomal Trafficking Assay

  • Cell Culture and Treatment: Culture cells on coverslips and treat with this compound or vehicle control.

  • Fluorescent Cargo Incubation: Incubate the cells with a fluorescently labeled cargo that is internalized via endocytosis (e.g., fluorescently tagged EGF or dextran).

  • Chase Period: After the initial incubation, wash the cells and incubate in fresh media for various time points to allow the cargo to traffic through the endocytic pathway.

  • Immunofluorescence: Fix and permeabilize the cells. Stain for endosomal markers such as EEA1 (early endosomes) and LAMP1 (late endosomes/lysosomes).

  • Confocal Microscopy: Acquire images using a confocal microscope.

  • Colocalization Analysis: Quantify the colocalization of the fluorescent cargo with the endosomal markers. Inhibition of PIKfyve will result in increased colocalization of the cargo with early endosome markers and decreased colocalization with late endosome/lysosome markers over time.

Endosomal_Trafficking_Workflow cluster_control Control cluster_apilimod Apilimod Treatment Early_Endosome_C Early Endosome (EEA1+) Late_Endosome_C Late Endosome/ Lysosome (LAMP1+) Early_Endosome_C->Late_Endosome_C Maturation Early_Endosome_A Early Endosome (EEA1+) Block Block in Maturation Early_Endosome_A->Block Late_Endosome_A Late Endosome/ Lysosome (LAMP1+) Block->Late_Endosome_A Fluorescent_Cargo Fluorescent Cargo Fluorescent_Cargo->Early_Endosome_C Fluorescent_Cargo->Early_Endosome_A

Caption: Apilimod blocks the maturation of early to late endosomes.

Conclusion

Confirming that the observed cellular effects of this compound are a direct result of PIKfyve inhibition requires a rigorous, multi-pronged approach. By combining direct biochemical assays, cellular target engagement studies, and the characterization of downstream phenotypic changes, researchers can build a robust body of evidence. This comparative guide provides the necessary framework and experimental details to design and execute a comprehensive validation strategy, ensuring the accurate interpretation of data and advancing our understanding of PIKfyve's role in health and disease.

A Comparative Guide to Genetic Validation of Apilimod Mesylate's Lysosomal-Dependent Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic approaches to validate the lysosomal-dependent cellular effects of Apilimod Mesylate. Apilimod is a potent and highly specific inhibitor of the phosphoinositide kinase, PIKfyve.[1][2][3][4][5] PIKfyve is the primary enzyme responsible for synthesizing phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P₂), a crucial lipid that governs the identity and function of late endosomes and lysosomes.[4][6][7] Inhibition of PIKfyve by Apilimod leads to a profound disruption of lysosomal homeostasis, characterized by enlarged cytoplasmic vacuoles, impaired autophagic flux, and altered lysosomal gene expression, ultimately inducing cytotoxicity in sensitive cell types.[1][8][9][10]

Validating that these cellular outcomes are a direct consequence of PIKfyve inhibition and subsequent lysosomal dysfunction is a critical step in its development as a therapeutic agent. This guide compares three robust genetic methodologies for achieving this validation: targeted gene silencing, CRISPR-Cas9-mediated gene knockout and rescue, and unbiased genome-wide CRISPR screening.

Core Hypothesis and Validation Strategy

The central hypothesis is that Apilimod's cytotoxic and cellular effects are mediated through the specific inhibition of PIKfyve, leading to a disruption of lysosomal function. The genetic approaches described aim to test this by either removing the drug's target to induce resistance or by identifying other essential components of the lysosomal pathway that determine the cell's response to Apilimod.

cluster_pathway Apilimod's Mechanism of Action Apilimod This compound PIKfyve PIKfyve Kinase Apilimod->PIKfyve Inhibits PI35P2 PtdIns(3,5)P₂ PIKfyve->PI35P2 Synthesizes PI3P PtdIns(3)P PI3P->PIKfyve Substrate Lysosome Lysosomal Homeostasis (Ion Balance, Trafficking, Autophagy) PI35P2->Lysosome Regulates CellDeath Cellular Effects (Vacuolation, Cytotoxicity) Lysosome->CellDeath Disruption Leads To

Caption: Apilimod inhibits PIKfyve, blocking PtdIns(3,5)P₂ synthesis and disrupting lysosomal function.

Comparison of Genetic Validation Approaches

The following table summarizes the key characteristics of each genetic approach, providing a framework for selecting the most appropriate method based on the experimental goals.

Approach Principle Primary Use Case Complexity Information Yield
Targeted Gene Silencing (shRNA/siRNA) Transient or stable reduction of PIKFYVE mRNA levels, leading to decreased protein expression.Rapid validation of a hypothesized drug target.Low to ModerateConfirms if reducing the target protein level impacts drug sensitivity.
Gene Knockout & Rescue (CRISPR-Cas9) Complete and permanent ablation of the target gene (PIKFYVE). A "rescue" experiment re-introduces the gene.Gold-standard, definitive validation of the on-target effect of a drug.HighUnambiguously proves target engagement and specificity. Allows for testing of drug-resistant mutants.
Genome-Wide CRISPR Screen Unbiased identification of genes whose loss-of-function confers resistance or sensitivity to the drug.Target discovery and elucidation of the broader signaling pathway and mechanism of action.Very HighValidates the primary target and discovers novel pathway components and resistance mechanisms.

Approach 1: Targeted Gene Silencing of PIKFYVE

This approach uses RNA interference (RNAi) to reduce the amount of PIKfyve protein in the cell. If Apilimod acts through PIKfyve, then cells with less PIKfyve should be less sensitive to the drug.

Supporting Experimental Data

Studies have demonstrated that knockdown of PIKFYVE confers resistance to Apilimod-mediated cytotoxicity.

Cell LineGenetic ModificationApilimod IC₅₀Fold Resistance
B-NHL Line (e.g., TMD8)Non-Targeting shRNA~10 nM1x
B-NHL Line (e.g., TMD8)PIKFYVE shRNA #1>500 nM>50x
B-NHL Line (e.g., TMD8)PIKFYVE shRNA #2>500 nM>50x
Note: Data is representative based on published findings.[3][5]
Detailed Experimental Protocol: shRNA-Mediated Knockdown
  • shRNA Vector Selection: Choose a lentiviral or retroviral vector expressing a short hairpin RNA (shRNA) targeting the PIKFYVE gene. Include at least two different shRNA sequences to control for off-target effects. A non-targeting shRNA control is essential.

  • Viral Particle Production: Co-transfect the shRNA vector with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G for lentivirus) into a packaging cell line like HEK293T.

  • Virus Harvest and Titration: Harvest the virus-containing supernatant 48-72 hours post-transfection, filter, and determine the viral titer.

  • Cell Transduction: Transduce the target cells (e.g., B-cell non-Hodgkin lymphoma cell lines) with the viral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection and Expansion: Select transduced cells using an appropriate antibiotic marker present on the vector (e.g., puromycin). Expand the stable cell population.

  • Validation of Knockdown: Confirm the reduction of PIKfyve protein levels via Western Blot analysis.

  • Functional Assay: Treat the knockdown and control cell lines with a dose range of this compound for 72 hours. Measure cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the IC₅₀ values.

Approach 2: CRISPR-Cas9 Gene Knockout and Rescue

This method provides the most definitive evidence for on-target activity. By completely removing the PIKFYVE gene, cells should become highly resistant to Apilimod. Re-introducing the wild-type gene should restore sensitivity, while introducing a mutated, drug-insensitive version of PIKfyve should not.

cluster_workflow CRISPR Knockout and Rescue Workflow WT_Cell Wild-Type Cells Transduce_KO Transduce with Cas9 + PIKFYVE sgRNA WT_Cell->Transduce_KO Select_KO Select & Isolate Single-Cell Clones Transduce_KO->Select_KO KO_Cell PIKFYVE KO Cells (Apilimod Resistant) Select_KO->KO_Cell Validate_KO Validate KO (Sequencing, Western Blot) KO_Cell->Validate_KO Transduce_Rescue Transduce KO Cells with PIKFYVE Expression Vector KO_Cell->Transduce_Rescue Rescue_Cell Rescued Cells (Sensitivity Restored) Transduce_Rescue->Rescue_Cell

Caption: Workflow for generating and validating a PIKFYVE knockout cell line for drug testing.

Supporting Experimental Data

Discovery of a kinase domain mutation in PIKfyve that confers resistance is a powerful tool for rescue experiments.

Cell LineGenetic BackgroundApilimod IC₅₀Interpretation
B-NHL LineWild-Type~10 nMSensitive
B-NHL LinePIKFYVE Knockout>10,000 nMResistant, validates target
B-NHL LineKO + WT PIKFYVE (Rescue)~15 nMSensitivity Restored
B-NHL LineKO + Mutant PIKFYVE (Rescue)>10,000 nMMutant confers resistance
Note: Data is representative based on published findings demonstrating resistance mutations.[1][9]
Detailed Experimental Protocol: CRISPR Knockout and Rescue
  • sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting early exons of the PIKFYVE gene to ensure a frameshift mutation.

  • CRISPR Delivery: Deliver Cas9 nuclease and the sgRNAs into the target cells. This can be done via transfection of plasmids, transduction with lentivirus, or electroporation of ribonucleoprotein (RNP) complexes.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Screening and Validation: Expand clones and screen for PIKfyve protein loss by Western Blot. Confirm the gene knockout at the genomic level by Sanger or next-generation sequencing.

  • Apilimod Resistance Assay: Confirm the high-level resistance of the validated knockout clones to Apilimod using a cell viability assay.

  • Rescue Experiment:

    • Clone the wild-type PIKFYVE coding sequence into an expression vector (e.g., lentiviral).

    • Introduce the Apilimod-resistant mutation into a separate vector using site-directed mutagenesis.

    • Transduce the knockout cell line with the wild-type, mutant, or an empty control vector.

    • Select and expand the stable "rescue" cell lines.

    • Repeat the Apilimod viability assay to confirm that only the wild-type protein restores drug sensitivity.

Approach 3: Genome-Wide CRISPR Screening

This unbiased approach is used to discover all genes that modulate a cell's response to Apilimod. A genome-wide screen in Apilimod-treated cells should identify PIKFYVE as a top resistance gene, validating it as the primary target. Crucially, it will also identify other lysosomal genes required for Apilimod's activity, confirming its mechanism of action.

cluster_screen Genome-Wide CRISPR Resistance Screen Workflow Library Pooled sgRNA Lentiviral Library Transduce Transduce Cells with Library Library->Transduce Cells Cas9-Expressing Cell Population Cells->Transduce Select Select & Expand Transduce->Select Split Split Population Select->Split Control Control (No Drug) Split->Control Treatment Treat with Apilimod Split->Treatment GenomicDNA Extract Genomic DNA Control->GenomicDNA Harvest Harvest Surviving Cells Treatment->Harvest Harvest->GenomicDNA Amplify Amplify & Sequence sgRNA Cassettes GenomicDNA->Amplify Analyze Bioinformatic Analysis: Identify Enriched sgRNAs Amplify->Analyze

Caption: A workflow for identifying genes that cause Apilimod resistance using a pooled CRISPR screen.

Supporting Experimental Data

Genome-wide CRISPR screens performed on B-NHL cell lines treated with Apilimod consistently identify PIKFYVE and other key lysosomal genes as top hits for resistance, strongly supporting the drug's proposed mechanism.[1][2][3][5]

RankGene SymbolGene FunctionInterpretation
1PIKFYVEDrug Target; PtdIns(3,5)P₂ synthesisConfirms on-target activity.
2TFEBMaster regulator of lysosomal biogenesisLinks Apilimod sensitivity to the cell's reliance on lysosomal pathways.
3CLCN7Lysosomal chloride/proton exchangerEssential for lysosomal acidification and function.
4OSTM1β-subunit of the CLCN7 transporterCo-dependent partner of CLCN7.
5SNX10Sorting nexin; endolysosomal traffickingImplicates membrane trafficking in the drug's effect.
Note: Data is representative of published genome-wide CRISPR screen results.[1][2][10]
Detailed Experimental Protocol: Pooled CRISPR Resistance Screen
  • Cell Line Preparation: Generate a stable cell line expressing the Cas9 nuclease.

  • Library Transduction: Transduce the Cas9-expressing cells with a pooled, genome-scale sgRNA lentiviral library at a low MOI (~0.3). The library should have sufficient coverage (e.g., >200 cells per sgRNA).

  • Selection: Select transduced cells with an appropriate antibiotic to eliminate non-transduced cells.

  • Baseline Sample: Collect a sample of the cell population before drug treatment to serve as the baseline representation of sgRNAs (T₀).

  • Drug Treatment: Culture the remaining cells in the presence of a lethal concentration of this compound (e.g., 10-20x the IC₅₀) for 14-21 days, allowing resistant cells to grow out. Maintain a parallel culture without the drug as a control.

  • Harvest and DNA Extraction: Harvest the surviving cells from the Apilimod-treated arm and the control arm. Extract genomic DNA from all samples.

  • sgRNA Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Subject the amplicons to next-generation sequencing.

  • Data Analysis: Align sequencing reads and quantify the abundance of each sgRNA in the treated versus control/baseline samples. Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the Apilimod-treated population. These sgRNAs target the genes whose loss confers drug resistance.

Conclusion

Genetic approaches provide irrefutable evidence for a drug's mechanism of action. For this compound, targeted knockdown and, more definitively, CRISPR-Cas9-mediated knockout of PIKFYVE confirm its role as the direct target responsible for cytotoxicity.[3][5] Furthermore, unbiased genome-wide CRISPR screens not only validate PIKFYVE but also powerfully illuminate the broader biological context, demonstrating that the integrity of the lysosomal system, governed by master regulators like TFEB and essential ion transporters like CLCN7/OSTM1, is critical for Apilimod's therapeutic effect.[1][2][10] Together, these complementary genetic strategies provide a robust and multi-faceted validation of Apilimod's lysosome-dependent mechanism of action, supporting its continued development for relevant diseases.

References

A Comparative Analysis of Apilimod Mesylate and IL-12/IL-23 Neutralizing Antibodies in Immune-Mediated Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two distinct therapeutic strategies targeting the Interleukin-12 (IL-12) and Interleukin-23 (IL-23) cytokine pathways: Apilimod Mesylate, a small molecule inhibitor, and neutralizing monoclonal antibodies. Both IL-12 and IL-23 are pivotal cytokines in the inflammatory cascade, particularly in the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are central to the pathophysiology of numerous autoimmune diseases.

Mechanism of Action: Intracellular Synthesis Inhibition vs. Extracellular Neutralization

The fundamental difference between these two therapeutic classes lies in their point of intervention in the IL-12/IL-23 pathway.

This compound: A Small Molecule PIKfyve Kinase Inhibitor

This compound is an orally bioavailable small molecule that inhibits the production of IL-12 and IL-23.[1][2][3] Its primary molecular target is PIKfyve, a lipid kinase crucial for endosomal trafficking.[4][5] By inhibiting PIKfyve, Apilimod disrupts key intracellular signaling pathways, including Toll-like receptor (TLR) signaling, which are necessary for the transcription and synthesis of the p40 subunit common to both IL-12 and IL-23.[4] This leads to a potent, upstream suppression of both cytokines.[1][3][6]

Apilimod_MOA cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) TLR TLR PIKfyve PIKfyve Kinase TLR->PIKfyve activates Endosome Endosome Trafficking PIKfyve->Endosome Transcription Gene Transcription (IL12B for p40) Endosome->Transcription signals Cytokine_Synth IL-12 / IL-23 Synthesis & Secretion Transcription->Cytokine_Synth Apilimod Apilimod Apilimod->PIKfyve inhibits

Caption: Apilimod inhibits PIKfyve kinase, disrupting signaling and IL-12/23 synthesis.
IL-12/IL-23 Neutralizing Antibodies (e.g., Ustekinumab)

In contrast, IL-12/IL-23 neutralizing antibodies are large-molecule biologics administered via subcutaneous or intravenous injection.[7][8] These fully human IgG1κ monoclonal antibodies, such as Ustekinumab, function extracellularly.[7] They are designed to bind with high specificity to the shared p40 protein subunit of IL-12 and IL-23.[9][10] This binding physically prevents the cytokines from attaching to their cell surface receptors (specifically the IL-12Rβ1 chain), thereby blocking the downstream signaling cascades that activate Th1 and Th17 cells.[7][9][11]

Antibody_MOA cluster_extracellular Extracellular Space cluster_tcell T-Cell Surface IL12 IL-12 (p35/p40) Receptor IL-12Rβ1 Receptor IL12->Receptor IL23 IL-23 (p19/p40) IL23->Receptor Antibody Anti-p40 Antibody (e.g., Ustekinumab) Antibody->IL12 Antibody->IL23 binds & neutralizes Signaling STAT4 / STAT3 Signaling Blocked

Caption: Anti-p40 antibodies bind to IL-12/IL-23, blocking receptor interaction.

Comparative Efficacy and Clinical Data

While both drug classes target the same cytokine axis, their clinical development and outcomes have diverged, particularly in the context of Crohn's disease (CD).

ParameterThis compoundIL-12/IL-23 Neutralizing Antibodies (Ustekinumab)
Indication Investigated for Crohn's Disease, Psoriasis, Rheumatoid Arthritis.[12][13][14]Approved for Plaque Psoriasis, Psoriatic Arthritis, Crohn's Disease, Ulcerative Colitis.[7][8][10]
Administration Oral.[2][15]Subcutaneous or Intravenous Injection.[7][8]
Crohn's Disease Clinical Trial Outcome A Phase 2 trial in patients with moderate-to-severe CD was terminated for futility as it did not demonstrate efficacy over placebo.[13][15]Phase 3 trials (UNITI-1, UNITI-2, IM-UNITI) demonstrated significant efficacy in inducing and maintaining clinical response and remission compared to placebo.[16][17][18]
Crohn's Disease (UNITI-2) Week 6 Clinical Response 24.7% (50mg) & 25.7% (100mg) vs. 28.8% Placebo (No significant difference).[15]52% (130mg) & 56% (~6mg/kg) vs. 29% Placebo (P < 0.001).[16]
Crohn's Disease (UNITI-2) Week 8 Clinical Remission Not a primary endpoint in the cited futility analysis.31% (130mg) & 40% (~6mg/kg) vs. 20% Placebo (P=0.009 and P<0.001, respectively).[16]
Psoriasis Clinical Trial Outcome An open-label study showed improvements in histology and clinical measurements, with significant reduction in IL-23p19 and p40 expression in skin lesions at the 70mg dose.[19][20]Multiple large-scale trials have established robust efficacy, leading to regulatory approval.[7][21]

Experimental Protocols

The evaluation of these compounds relies on standardized in vitro and in vivo assays to determine their biological activity and therapeutic potential.

Protocol 1: In Vitro Cytokine Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of IL-12 and IL-23 from stimulated immune cells.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Apilimod or a neutralizing antibody on cytokine secretion.

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.

  • Treatment: Pre-incubate cells with serial dilutions of this compound or a neutralizing antibody for 1-2 hours.

  • Stimulation: Induce cytokine production by adding a stimulant such as lipopolysaccharide (LPS) plus Interferon-gamma (IFN-γ).[6][22]

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Quantification: Measure the concentration of IL-12p40 or IL-12p70 in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the IC50 value. Apilimod has demonstrated IC50 values in the low nanomolar range (1-2 nM) in such assays.[1][2][22]

Experimental_Workflow n1 Isolate PBMCs n2 Culture & Pre-treat (Apilimod or Antibody) n1->n2 n3 Stimulate Cells (e.g., LPS + IFN-γ) n2->n3 n4 Incubate (24h) n3->n4 n5 Collect Supernatant n4->n5 n6 ELISA for IL-12/IL-23 n5->n6 n7 Calculate IC50 n6->n7

Caption: Workflow for an in vitro cytokine inhibition assay using ELISA.
Protocol 2: In Vivo Murine Model of Colitis

This protocol assesses the therapeutic efficacy of the compounds in a preclinical animal model of inflammatory bowel disease.

Objective: To evaluate the ability of Apilimod or an anti-IL-12/23 antibody to ameliorate disease severity in a Dextran Sulfate Sodium (DSS)-induced colitis model.

Methodology:

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2.5-3.5% DSS in the drinking water for 5-7 days to induce acute colitis.

  • Treatment Groups: Randomize mice into groups: (a) Vehicle control (placebo), (b) Apilimod (administered orally, e.g., 5-20 mg/kg daily), (c) Anti-mouse-IL-12/23p40 antibody (administered intraperitoneally), (d) Healthy control (no DSS).[6]

  • Monitoring: Monitor mice daily for body weight loss, stool consistency, and presence of blood (Disease Activity Index - DAI).

  • Termination and Sample Collection: At the end of the study period (e.g., day 8-10), euthanize the mice. Collect colon tissue for histological analysis and measurement of length.

  • Histological Analysis: Fix colon sections in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity, crypt damage, and epithelial ulceration.

  • Cytokine Analysis: Homogenize a portion of the colon tissue to measure local cytokine levels (e.g., IL-12p40, IFN-γ, IL-17) via ELISA or qPCR.

  • Data Analysis: Compare DAI scores, colon length, histological scores, and cytokine levels between treatment and control groups using appropriate statistical tests (e.g., ANOVA).

Summary and Conclusion

This compound and IL-12/IL-23 neutralizing antibodies represent two distinct strategies for targeting a critical inflammatory pathway.

  • This compound is an oral small molecule that acts intracellularly to prevent the synthesis of IL-12 and IL-23. While demonstrating potent in vitro activity and some positive signals in early psoriasis trials, it failed to show efficacy in a Phase 2 trial for Crohn's disease.[15][19] Its development for these autoimmune conditions has not progressed.[5]

  • IL-12/IL-23 Neutralizing Antibodies , exemplified by Ustekinumab, are injectable biologics that act extracellularly to block cytokine-receptor interactions. This class has demonstrated significant and robust clinical efficacy across multiple large-scale trials, leading to regulatory approval for several immune-mediated inflammatory diseases, including Crohn's disease.[7][18]

The disparity in clinical outcomes suggests that while both approaches target the same cytokines, the method of inhibition (intracellular synthesis vs. extracellular neutralization) and other pharmacological properties (e.g., bioavailability, specificity, pharmacokinetics) are critical determinants of therapeutic success. For researchers, the potent but clinically unsuccessful profile of Apilimod underscores the complexity of translating in vitro potency to in vivo efficacy, whereas the success of neutralizing antibodies validates the IL-12/23 axis as a highly effective therapeutic target in human autoimmune disease.

References

Unveiling Apilimod's Target: A Comparative Guide to PIKFYVE Kinase-Dead Mutant and Alternative Validation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing definitive target engagement is a cornerstone of preclinical research. This guide provides a comparative analysis of utilizing a PIKFYVE kinase-inactive mutant to validate the target engagement of Apilimod Mesylate, a potent and highly selective inhibitor of PIKFYVE kinase. We will explore the experimental methodology, compare it with alternative validation techniques, and present supporting data to facilitate informed decisions in your research endeavors.

This compound has emerged as a significant research tool and potential therapeutic agent due to its specific inhibition of PIKFYVE, a lipid kinase crucial for endosomal trafficking and lysosomal homeostasis.[1][2] Validating that the observed cellular effects of Apilimod are indeed a direct consequence of its interaction with PIKFYVE is paramount. One of the most definitive methods to achieve this is through the use of a genetically modified, catalytically inactive, or "kinase-dead," version of the target protein.

The Power of a Kinase-Resistant Mutant in Target Validation

While a classic "kinase-dead" mutant, entirely devoid of catalytic activity, serves as a valuable tool, an even more elegant approach for validating a specific drug-target interaction is the use of a drug-resistant mutant. This strategy was effectively employed in the study of Apilimod's engagement with PIKFYVE, where a specific missense mutation in the kinase domain of PIKFYVE was identified that confers resistance to the drug.[3] This mutant, for the purposes of validating Apilimod's on-target effects, functions as a highly specific control, directly implicating the kinase activity of PIKFYVE as the target of Apilimod.

The logic is straightforward: if Apilimod's cellular effects are mediated through PIKFYVE, then cells expressing the wild-type (WT) PIKFYVE should be sensitive to the compound, while cells expressing the Apilimod-resistant mutant should be insensitive. This genetic approach provides a powerful tool to dissect on-target from off-target effects.

Experimental Workflow:

The following diagram illustrates a typical workflow for utilizing a PIKFYVE mutant to validate Apilimod's target engagement.

G cluster_0 Cell Line Engineering cluster_1 Treatment cluster_2 Phenotypic Analysis cluster_3 Data Analysis & Conclusion Generate Stable Cell Lines Generate Stable Cell Lines WT PIKFYVE WT PIKFYVE Generate Stable Cell Lines->WT PIKFYVE Resistant PIKFYVE Mutant Resistant PIKFYVE Mutant Generate Stable Cell Lines->Resistant PIKFYVE Mutant Treat with Apilimod Treat with Apilimod WT PIKFYVE->Treat with Apilimod Dose-response Resistant PIKFYVE Mutant->Treat with Apilimod Dose-response Measure Cellular Phenotype Measure Cellular Phenotype Treat with Apilimod->Measure Cellular Phenotype e.g., Cell Viability, Lysosomal Swelling Compare IC50 Values Compare IC50 Values Measure Cellular Phenotype->Compare IC50 Values Confirm On-Target Effect Confirm On-Target Effect Compare IC50 Values->Confirm On-Target Effect

Caption: Experimental workflow for validating Apilimod's target engagement using a PIKFYVE mutant.

Experimental Protocol:

A generalized protocol for this validation study is as follows:

  • Generation of Stable Cell Lines:

    • Select a relevant cell line (e.g., a B-cell non-Hodgkin lymphoma cell line sensitive to Apilimod).

    • Generate stable cell lines expressing either wild-type (WT) PIKFYVE or the Apilimod-resistant PIKFYVE mutant (e.g., N1939K).[3] This can be achieved through lentiviral transduction followed by antibiotic selection.

    • Confirm the expression of the respective PIKFYVE constructs via Western blotting or qPCR.

  • Cell Viability Assay:

    • Plate the WT PIKFYVE and resistant PIKFYVE mutant cell lines in 96-well plates.

    • Treat the cells with a dose-response curve of this compound (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined period (e.g., 72 hours).

    • Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control for each cell line.

    • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for Apilimod in both the WT and mutant cell lines using appropriate software (e.g., GraphPad Prism).

Expected Results and Interpretation:

A successful validation experiment will demonstrate a significant rightward shift in the dose-response curve for the resistant PIKFYVE mutant cell line compared to the WT cell line. This indicates that a much higher concentration of Apilimod is required to inhibit the growth of cells expressing the mutant PIKFYVE, directly linking the drug's cytotoxic effect to its inhibition of PIKFYVE's kinase activity.

Cell LineApilimod IC50 (nM)Interpretation
WT PIKFYVE~10 - 100High sensitivity to Apilimod, indicating on-target effect.
Resistant PIKFYVE Mutant>10,000Markedly reduced sensitivity, confirming PIKFYVE as the direct target.

Table 1: Representative data comparing the sensitivity of cells expressing wild-type vs. resistant PIKFYVE to Apilimod.

Alternative Methods for Target Engagement Validation

While the use of a kinase-resistant mutant is a powerful tool, other methods can also be employed to validate Apilimod's target engagement with PIKFYVE.

Kinome-Wide Profiling:

This technique assesses the selectivity of a compound by screening it against a large panel of kinases. Apilimod has been shown to be exquisitely selective for PIKFYVE in such screens, with no significant binding to hundreds of other kinases.[1][4]

  • Methodology: A competitive binding assay (e.g., KINOMEscan™) is used where a test compound (Apilimod) competes with a tagged ligand for binding to a panel of kinases. The amount of bound tagged ligand is quantified to determine the binding affinity of the test compound.

  • Advantages: Provides a broad overview of the compound's selectivity profile, identifying potential off-targets early in the drug discovery process.

  • Limitations: Primarily an in vitro method that may not fully recapitulate the cellular environment.

shRNA-Mediated Knockdown:

Genetically reducing the expression of the target protein using short hairpin RNA (shRNA) can mimic the effect of a pharmacological inhibitor. If the cellular phenotype of PIKFYVE knockdown resembles that of Apilimod treatment, it provides strong evidence for on-target activity.[1][3]

  • Methodology: Cells are transduced with a viral vector carrying an shRNA sequence targeting PIKFYVE mRNA, leading to its degradation. The effect on cell viability or other relevant phenotypes is then assessed.

  • Advantages: Directly links the target gene to the observed phenotype.

  • Limitations: Incomplete knockdown can lead to ambiguous results, and off-target effects of the shRNA itself are a possibility.

Biochemical Kinase Assays:

Directly measuring the inhibitory effect of a compound on the enzymatic activity of the purified target protein is a fundamental step in target validation. Apilimod has been shown to inhibit PIKFYVE kinase activity with high potency in such assays.[5]

  • Methodology: A purified, active PIKFYVE enzyme is incubated with its substrate (e.g., PI(3)P and ATP) in the presence of varying concentrations of Apilimod. The production of the product (PI(3,5)P2) is then measured, often using radiolabeled ATP.

  • Advantages: Provides a direct measure of the compound's potency (IC50) against the isolated target.

  • Limitations: Does not provide information about target engagement or selectivity within a cellular context.

Comparison of Target Validation Methods:
MethodPrincipleAdvantagesDisadvantages
Kinase-Resistant Mutant Genetic alteration of the target protein confers resistance to the inhibitor.High confidence in on-target effect; provides a clean cellular control.Requires generation of stable cell lines; may not be feasible for all targets.
Kinome-Wide Profiling Competitive binding assay against a large panel of kinases.Broad assessment of selectivity; identifies potential off-targets.In vitro method; may not reflect cellular context.
shRNA Knockdown Genetic suppression of target protein expression.Links target gene to phenotype.Potential for incomplete knockdown and off-target effects.
Biochemical Kinase Assay Measures direct inhibition of purified enzyme activity.Quantifies potency against the isolated target.Lacks cellular context; no information on selectivity.

Table 2: Comparison of different methods for validating Apilimod's target engagement with PIKFYVE.

G cluster_0 Target Validation Approaches Biochemical Biochemical Assays Kinase Assay (IC50) Kinase Assay (IC50) Biochemical->Kinase Assay (IC50) Cellular Cell-Based Assays Kinome Profiling Kinome Profiling Cellular->Kinome Profiling Genetic Genetic Approaches shRNA Knockdown shRNA Knockdown Genetic->shRNA Knockdown Resistant Mutant Resistant Mutant Genetic->Resistant Mutant Potency Potency Kinase Assay (IC50)->Potency Selectivity Selectivity Kinome Profiling->Selectivity Phenotypic Correlation Phenotypic Correlation shRNA Knockdown->Phenotypic Correlation Definitive On-Target Effect Definitive On-Target Effect Resistant Mutant->Definitive On-Target Effect

Caption: Logical relationship of different target validation methods for Apilimod.

PIKFYVE Signaling and the Impact of Apilimod

PIKFYVE plays a critical role in the endolysosomal pathway by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid product is essential for the regulation of endosome maturation, lysosome function, and autophagy.

G PI(3)P PI(3)P PIKFYVE (WT) PIKFYVE (WT) PI(3)P->PIKFYVE (WT) Substrate Resistant PIKFYVE Resistant PIKFYVE PI(3)P->Resistant PIKFYVE Substrate PI(3,5)P2 PI(3,5)P2 PIKFYVE (WT)->PI(3,5)P2 Product Endolysosomal Homeostasis Endolysosomal Homeostasis PI(3,5)P2->Endolysosomal Homeostasis Apilimod Apilimod Apilimod->PIKFYVE (WT) Inhibition Apilimod->Resistant PIKFYVE No Inhibition Resistant PIKFYVE->PI(3,5)P2 Product

Caption: PIKFYVE signaling pathway and the effect of Apilimod and a resistant mutant.

Inhibition of PIKFYVE by Apilimod leads to a depletion of PI(3,5)P2, which disrupts endolysosomal trafficking and results in the characteristic formation of large cytoplasmic vacuoles and impaired lysosomal function.[6] This disruption has been shown to have anti-proliferative effects in certain cancer cells, such as B-cell non-Hodgkin lymphoma.[7] The use of a resistant PIKFYVE mutant that is not inhibited by Apilimod prevents the depletion of PI(3,5)P2 and the subsequent cellular phenotypes, solidifying the on-target mechanism of action.

Conclusion

Validating the target engagement of a small molecule inhibitor is a critical step in drug discovery and chemical biology. The use of a kinase-resistant mutant, as demonstrated in the case of Apilimod and PIKFYVE, offers a highly specific and robust method to confirm on-target activity within a cellular context. While alternative methods such as kinome profiling and shRNA knockdown provide valuable supporting evidence, the genetic approach of a resistant mutant stands out for its definitive nature. By understanding and applying these validation strategies, researchers can build a strong foundation for the continued investigation and potential therapeutic application of targeted inhibitors like this compound.

References

Assessing the Synergy of Apilimod Mesylate with Other Autophagy Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Apilimod Mesylate's synergistic potential when combined with other autophagy inhibitors. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols for assessing synergy, and visualize the underlying biological pathways and workflows.

Introduction to this compound and Autophagy Inhibition

This compound is a potent and specific inhibitor of the lipid kinase PIKfyve.[1] PIKfyve is crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key regulator of endosomal and lysosomal trafficking.[2][3] By inhibiting PIKfyve, Apilimod disrupts lysosomal homeostasis, leading to impaired autophagic flux, which is the complete process of autophagy from cargo sequestration to lysosomal degradation.[1][4] This disruption manifests as an accumulation of autophagosomes and lysosomes, ultimately leading to cytotoxicity in cells that are highly dependent on autophagy for survival, such as certain cancer cells.[5][6]

Autophagy is a catabolic process that degrades and recycles cellular components to maintain homeostasis. In the context of cancer, autophagy can be a double-edged sword. While it can suppress tumor initiation, it can also promote the survival of established tumors by providing nutrients and removing damaged organelles, especially under conditions of metabolic stress.[5][6] This makes autophagy a compelling target for cancer therapy.

Late-stage autophagy inhibitors, such as chloroquine (CQ) and bafilomycin A1 (BafA1), act by impairing the fusion of autophagosomes with lysosomes or by inhibiting lysosomal acidification and degradation.[7][8][9] Apilimod also acts at a late stage, disrupting the completion of autophagy and impairing the lysosomal degradation of autophagosomal cargo.[1][4] Combining Apilimod with other autophagy inhibitors or with therapies that induce autophagy as a resistance mechanism presents a promising strategy to enhance anti-cancer efficacy.

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from studies investigating the synergistic effects of Apilimod with other agents.

Combination Therapy Cell Line/Model Key Synergistic Outcome Reference
Apilimod + RituximabSU-DHL-6 Xenograft (B-cell NHL)83% tumor growth inhibition with the combination, compared to 48% with Apilimod alone and 58% with Rituximab alone.[1]
Apilimod + VincristineDouble Hit Lymphoma CellsDramatically increased cell death compared to either inhibitor alone.[5]
PIKfyve Inhibitor (WX8) + p38MAPK Inhibitor (SB202190)SW480 Colon Adenocarcinoma XenograftSignificant reduction in tumor viability and increased markers of autophagy blockage (LC3, p62, LAMP2) in vivo.[10]
Apilimod + RAS/MEK InhibitorsPancreatic Ductal Adenocarcinoma (PDAC) Cells and OrganoidsSynergistic and durable suppression of cell and organoid growth, leading to G1 cell cycle arrest and increased apoptosis.[11]
Inhibitor Cell Line IC50 / GI50 Reference
Apilimod48 Lymphoma Cell LinesMedian IC50: 0.13 µM[5]
Apilimod12 Normal Cell LinesMedian IC50: 15 µM[5]
ApilimodPDAC CellsGI50: 24-600 nmol/L[11]
ChloroquinePDAC CellsGI50: 5,000-13,000 nmol/L[11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the assessment of Apilimod's synergy with other autophagy inhibitors.

Autophagy_Pathway General Autophagy Pathway and Inhibitor Targets cluster_0 Initiation cluster_1 Nucleation cluster_2 Elongation & Maturation cluster_3 Fusion & Degradation ULK1_complex ULK1 Complex VPS34_complex VPS34 Complex (PI3K Class III) ULK1_complex->VPS34_complex Phagophore Phagophore VPS34_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3-II Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3_conversion LC3-I to LC3-II LC3_conversion->Phagophore Lysosome Lysosome Lysosome->Autolysosome Fusion Wortmannin Wortmannin/ LY294002 Wortmannin->VPS34_complex Apilimod Apilimod Apilimod->Lysosome Disrupts Homeostasis BafA1_CQ Bafilomycin A1/ Chloroquine BafA1_CQ->Autolysosome Blocks Fusion/ Degradation

Caption: The autophagy pathway and points of intervention for various inhibitors.

Apilimod_Mechanism Apilimod's Mechanism of Action cluster_0 Normal Lysosomal Function cluster_1 Effect of Apilimod PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Trafficking Normal Endolysosomal Trafficking & Fission PI35P2->Trafficking Autophagic_Clearance Autophagic Cargo Clearance Trafficking->Autophagic_Clearance Blocked_PIKfyve PIKfyve Kinase Reduced_PI35P2 Reduced PtdIns(3,5)P2 Blocked_PIKfyve->Reduced_PI35P2 Vacuolation Lysosomal Vacuolation & Enlargement Reduced_PI35P2->Vacuolation Blocked_Clearance Blocked Autophagic Cargo Clearance Vacuolation->Blocked_Clearance Cell_Death Cytotoxicity in Autophagy-Dependent Cells Blocked_Clearance->Cell_Death Apilimod Apilimod Apilimod->Blocked_PIKfyve

Caption: Apilimod inhibits PIKfyve, disrupting lysosomal function and autophagic clearance.

Experimental_Workflow Workflow for Assessing Synergy cluster_assays Endpoint Assays Start Start: Cell Culture Treatment Treat cells with: 1. Vehicle Control 2. Apilimod Alone 3. Inhibitor B Alone 4. Apilimod + Inhibitor B Start->Treatment Viability Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Autophagy Autophagic Flux Assay (Western Blot for LC3/p62) Treatment->Autophagy Analysis Data Analysis Viability->Analysis Apoptosis->Analysis Autophagy->Analysis Synergy_Calc Calculate Synergy (e.g., Combination Index) Analysis->Synergy_Calc End Conclusion: Assess Synergy Synergy_Calc->End

Caption: A typical experimental workflow for evaluating the synergy of drug combinations.

Key Experimental Protocols

Accurate assessment of synergy requires robust and well-controlled experimental designs. Below are detailed methodologies for key experiments.

Autophagic Flux Assay by Western Blot

This assay measures the accumulation of LC3-II and degradation of p62 to determine the rate of autophagy.

  • Objective: To quantify autophagic flux by measuring the levels of LC3-II and p62/SQSTM1.

  • Materials:

    • Cells of interest

    • This compound, other autophagy inhibitor(s)

    • Bafilomycin A1 (BafA1) or Chloroquine (CQ) as a lysosomal inhibitor

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Vinculin or anti-Actin (loading control)

    • Secondary HRP-conjugated antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with Apilimod, the second inhibitor, and the combination for the desired time course (e.g., 24 hours).

    • For a parallel set of plates, co-treat with a late-stage lysosomal inhibitor like BafA1 (e.g., 100 nM) for the last 2-4 hours of the drug treatment period.[1] This step is critical to distinguish between autophagy induction and blockage of degradation.

    • Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Interpretation:

    • Increased LC3-II and p62: Suggests a block in autophagic degradation. Apilimod is known to cause this accumulation.[1][4]

    • Autophagic Flux: The difference in LC3-II levels between samples with and without BafA1 represents the amount of LC3-II that would have been degraded, i.e., the autophagic flux. A synergistic combination would be expected to show a more significant blockage of flux than either agent alone.

Cell Viability Assay

This assay quantifies the cytotoxic or cytostatic effects of the drug combination.

  • Objective: To determine the effect of drug combinations on cell proliferation and viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • This compound and other inhibitor(s)

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to attach.

    • Treat cells with a matrix of concentrations of Apilimod and the other inhibitor, both alone and in combination.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

    • Read the absorbance or luminescence using a plate reader.

  • Data Interpretation:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for each drug.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Objective: To quantify the induction of apoptosis by the drug combination.

  • Materials:

    • Cells of interest

    • This compound and other inhibitor(s)

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the drug combination as described for the viability assay.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells: Early apoptotic.

    • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic.

    • A synergistic combination will show a significantly higher percentage of apoptotic cells compared to the single agents or the calculated additive effect.

Conclusion

This compound, through its unique mechanism of PIKfyve inhibition, effectively disrupts the late stages of autophagy.[1][4] Experimental data strongly supports its synergistic potential when combined with other therapeutic agents. The synergy is particularly pronounced with drugs that either target different aspects of the autophagy pathway or with treatments where autophagy induction serves as a primary resistance mechanism.[5][10][11] The provided protocols and diagrams offer a framework for researchers to design and interpret experiments aimed at further exploring and validating these synergistic combinations. Such studies are crucial for the development of more effective therapeutic strategies for autophagy-dependent diseases, including a range of cancers.

References

A Comparative Transcriptomic Analysis of Apilimod Mesylate Versus PIKFYVE siRNA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the transcriptomic effects on cells treated with Apilimod Mesylate versus those subjected to PIKFYVE siRNA-mediated knockdown. This compound is a potent and highly specific small molecule inhibitor of PIKFYVE kinase.[1][2][3][4] Genetic knockdown of PIKFYVE via siRNA offers a complementary approach to probe the function of this lipid kinase. Both methods are utilized to understand the cellular consequences of inhibiting PIKFYVE, which plays a crucial role in endosomal trafficking, lysosomal homeostasis, and autophagy.[5][6] This comparison is supported by experimental data from published research, with a focus on global gene expression changes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols outline the steps for cell treatment, RNA isolation, and subsequent transcriptomic analysis.

This compound Treatment and RNA Sequencing

This protocol is based on the methodology described for the global gene expression analysis of B-cell non-Hodgkin lymphoma (B-NHL) cell lines treated with Apilimod.[7]

StepProcedureDetails
1. Cell Culture & Treatment SU-DHL-10 and WSU-DLCL2 cell linesCells were treated with 300 nM this compound or a vehicle control (e.g., DMSO) for 24 hours.
2. RNA Isolation RNeasy Kit (Qiagen)Total RNA was isolated from three biological replicates for each condition.
3. RNA Amplification & Library Preparation Ion AmpliSeq Transcriptome Human Gene Expression kit (ThermoFisher Scientific)100 ng of RNA was used for amplification to prepare it for sequencing.
4. Sequencing Proton sequencing (ThermoFisher Scientific)The amplified RNA library was sequenced to determine the gene expression profile.
5. Data Analysis AmpliSeq RNA plug-in on the Ion Torrent server; DESeq2 library (R Bioconductor)Reads were demultiplexed and aligned. Differential expression between treated and control samples was determined, with a false discovery rate (FDR) < 0.05 considered statistically significant.
6. Functional Analysis Enrichr platformGene Ontology (GO) analysis was performed on the differentially regulated genes to identify enriched biological processes and cellular components.
PIKFYVE siRNA Knockdown

The following protocol for siRNA-mediated knockdown is a generalized procedure based on common laboratory practices and details from studies involving PIKFYVE siRNA.[8]

StepProcedureDetails
1. Cell Culture HeLa cells or other suitable cell linesCells are seeded in appropriate culture vessels to achieve a target confluency (typically 30-50%) at the time of transfection.
2. Transfection Reagent Preparation Lipofectamine RNAiMAX or similarsiRNA and the transfection reagent are diluted separately in serum-free medium before being combined and incubated to form complexes.
3. Transfection Addition of siRNA-lipid complexes to cellsThe complexes are added to the cells, and the cells are incubated for a specified period (e.g., 48-72 hours) to allow for gene knockdown.
4. Validation of Knockdown Western Blot or qRT-PCRThe efficiency of PIKFYVE protein or mRNA reduction is confirmed by comparing the levels in siRNA-treated cells to a non-targeting control siRNA.
5. Downstream Analysis RNA Sequencing or Phenotypic AssaysFollowing confirmation of knockdown, cells are harvested for RNA extraction and transcriptomic analysis or used in other cellular assays.

Comparative Transcriptomic Analysis

Pharmacological inhibition of PIKFYVE with Apilimod and its genetic knockdown are expected to yield similar transcriptomic signatures, as both interventions target the same protein.[9] The primary consequence of PIKFYVE inhibition is the disruption of lysosomal function and autophagy.[7][10]

A key study performing global gene expression analysis on B-NHL cell lines following a 24-hour treatment with 300 nM Apilimod revealed a distinct transcriptomic profile.[7]

Key Findings from Apilimod Treatment:

  • Upregulation of Lysosomal and Autophagy-Related Genes: Gene Ontology (GO) analysis of the differentially expressed genes showed a significant upregulation of genes associated with lysosomal and autophagic pathways.[7] This is consistent with a cellular response to the disruption of lysosomal homeostasis caused by PIKFYVE inhibition.[7]

  • Expansion of Acidified Compartments: Consistent with the gene expression changes, cells treated with Apilimod showed an expansion of the acidified cellular compartments, suggesting an increase in lysosome biogenesis.[7]

While a direct side-by-side transcriptomic dataset for PIKFYVE siRNA in the same cell line is not available in the cited literature, studies using siRNA to knockdown PIKFYVE have confirmed that this genetic approach phenocopies the effects of pharmacological inhibition, such as the formation of enlarged cytoplasmic vacuoles and disruption of endosomal trafficking.[5][8][11] It is therefore highly probable that the transcriptomic profile of PIKFYVE siRNA-treated cells would also be characterized by the upregulation of genes involved in lysosomal biogenesis and the cellular stress response to impaired autophagy.

The table below summarizes the enriched Gene Ontology terms for genes upregulated by Apilimod treatment.[7]

Gene Ontology (GO) Term (Cellular Component)Description
Lysosome A membrane-bound organelle containing digestive enzymes, involved in breaking down waste materials and cellular debris.
Autophagosome A double-membraned vesicle that engulfs cytoplasmic material for delivery to the lysosome during autophagy.
Endosome A membrane-bound compartment inside eukaryotic cells involved in the sorting of endocytosed material.

Key Pathway and Workflow Visualizations

The following diagrams illustrate the signaling pathway of PIKFYVE, the experimental workflow for the comparative transcriptomic analysis, and the logical relationship between Apilimod treatment and PIKFYVE siRNA knockdown.

PIKFYVE_Signaling_Pathway cluster_membrane Endosome Membrane PI3P PI3P PIKFYVE PIKFYVE PI3P->PIKFYVE Substrate PI(3,5)P2 PI(3,5)P2 PIKFYVE->PI(3,5)P2 Phosphorylates Downstream_Effectors Downstream Effectors (e.g., TRPML1, Cl- channels) PI(3,5)P2->Downstream_Effectors Activates Cellular_Processes Lysosomal Homeostasis Endosomal Trafficking Autophagy Downstream_Effectors->Cellular_Processes Regulates

Caption: PIKFYVE Signaling Pathway.

Experimental_Workflow cluster_condition1 Condition 1 cluster_condition2 Condition 2 Cells1 Cell Culture Apilimod Apilimod Mesylate Treatment Cells1->Apilimod RNA_Isolation RNA Isolation Apilimod->RNA_Isolation Cells2 Cell Culture siRNA PIKFYVE siRNA Knockdown Cells2->siRNA siRNA->RNA_Isolation RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Data_Analysis Transcriptomic Data Analysis RNA_Seq->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Comparative Transcriptomics Workflow.

Logical_Relationship Apilimod This compound PIKFYVE_Inhibition PIKFYVE Kinase Inhibition Apilimod->PIKFYVE_Inhibition siRNA PIKFYVE siRNA siRNA->PIKFYVE_Inhibition Downstream_Effects Disruption of Lysosomal Homeostasis & Autophagy PIKFYVE_Inhibition->Downstream_Effects Transcriptomic_Changes Upregulation of Lysosomal & Autophagy Genes Downstream_Effects->Transcriptomic_Changes

References

Unveiling the Specificity of Apilimod Mesylate: A Kinome Scanning-Based Off-Target Profile Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comparative analysis of the off-target profile of Apilimod Mesylate, a potent inhibitor of Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), utilizing kinome scanning data. The exceptional selectivity of Apilimod is benchmarked against other known PIKfyve inhibitors, offering valuable insights for drug development and application.

This compound has emerged as a highly specific modulator of the PIKfyve lipid kinase. Initially identified as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production, its mechanism of action was later elucidated to be the direct inhibition of PIKfyve, a key enzyme in the regulation of endosomal trafficking and lysosomal function through the production of the signaling lipids PtdIns5P and PtdIns(3,5)P2. This guide delves into the experimental validation of Apilimod's selectivity, a critical aspect of its therapeutic potential.

Comparative Kinome Selectivity Profile

To objectively assess the off-target profile of this compound, its interaction with a broad panel of human kinases was evaluated using the KINOMEscan™ platform. This competition binding assay quantitatively measures the ability of a compound to displace a ligand from the active site of a kinase. The results are expressed as "Percent of Control" (PoC), where a lower PoC value indicates a stronger interaction.

A comprehensive screen of this compound at a concentration of 1 µM against a panel of 456 kinases revealed a remarkable degree of selectivity. The sole significant interaction observed was with its intended target, PIKfyve. This finding underscores the "exquisite selectivity" of Apilimod for PIKfyve.

For a comparative perspective, the kinome profiles of other known PIKfyve inhibitors, YM201636 and HZX-02-059, are presented alongside a newer, highly selective probe, SGC-PIKFYVE-1.

Compound Primary Target KINOMEscan™ Results (1 µM) Selectivity Summary
This compound PIKfyvePIKfyve: The only kinase bound out of 456 tested.Exceptional Selectivity: Demonstrates a highly specific binding profile, interacting solely with its intended target in a broad kinase panel.
YM201636 PIKfyvePIKfyve: Primary target.PIK3CB: 9.8% PoC.PIK3CA: Identified as an off-target.Moderate Selectivity: While targeting PIKfyve, it exhibits significant off-target interactions with Class I PI3K isoforms, which could lead to broader biological effects.
HZX-02-059 PIKfyvePIKfyve: 0.35% PoC.BRAF(V600E), DDR1, DDR2, EPHA2, EPHA8, EPHB2, FRK, KIT, LCK, PDGFRB, RAF1: <5% PoC.CSF1R, EPHA4, TNNI3K: <10% PoC.Lower Selectivity: Shows potent inhibition of PIKfyve but also interacts with a range of other kinases at various inhibition levels, suggesting a less specific profile.
SGC-PIKFYVE-1 PIKfyveOnly 8 out of 403 kinases showed <10% PoC.High Selectivity: Exhibits a very clean off-target profile, making it a valuable tool for specifically probing PIKfyve function.

PoC (Percent of Control): A lower value indicates stronger binding. Data for this compound indicates that for 455 out of 456 kinases, the PoC was high, signifying no significant binding.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The off-target profiling of this compound and comparator compounds was performed using the DiscoverX KINOMEscan™ platform. This assay relies on a competition-based binding principle.

Methodology:

  • Assay Components: The core components are DNA-tagged kinases, an immobilized, active-site directed ligand, and the test compound (e.g., this compound).

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the active site of the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag.

  • Data Analysis: The results are reported as "Percent of Control" (PoC), calculated as: (Test Compound Signal / DMSO Control Signal) x 100. A lower PoC value signifies a stronger inhibitory interaction.

Signaling Pathway Analysis

Understanding the signaling context of both on-target and potential off-target interactions is crucial for interpreting the functional consequences of inhibitor binding.

PIKfyve Signaling Pathway

PIKfyve_Signaling PIKfyve Signaling Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 PI5P PI(5)P PIKfyve->PI5P Apilimod This compound Apilimod->PIKfyve Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Lysosomal_Homeostasis Lysosomal Homeostasis PI35P2->Lysosomal_Homeostasis Autophagy Autophagy PI5P->Autophagy

Caption: this compound inhibits PIKfyve, blocking the synthesis of PI(3,5)P2 and PI5P.

The primary signaling role of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are critical for the regulation of endosomal membrane trafficking, the maintenance of lysosomal ion homeostasis, and the process of autophagy. By inhibiting PIKfyve, this compound disrupts these essential cellular processes.

Experimental Workflow: Kinome Scanning

Kinome_Scanning_Workflow Kinome Scanning Experimental Workflow cluster_assay KINOMEscan™ Assay cluster_analysis Data Analysis Test_Compound Test Compound (e.g., Apilimod) Incubation Incubation & Competition Test_Compound->Incubation Kinase_Panel DNA-Tagged Kinase Panel Kinase_Panel->Incubation Ligand_Beads Immobilized Ligand Ligand_Beads->Incubation Separation Separation of Bound Kinase Incubation->Separation qPCR qPCR Quantification Separation->qPCR PoC_Calculation Percent of Control (PoC) Calculation qPCR->PoC_Calculation Selectivity_Profiling Selectivity Profiling PoC_Calculation->Selectivity_Profiling Off_Target_ID Off-Target Identification Selectivity_Profiling->Off_Target_ID

Caption: Workflow for assessing inhibitor specificity using the KINOMEscan™ platform.

Conclusion

The kinome scanning data presented in this guide provides robust evidence for the exceptional selectivity of this compound for its primary target, PIKfyve. In a direct comparison with other PIKfyve inhibitors, Apilimod demonstrates a superior off-target profile, with no significant binding to 455 other kinases in a large panel screen. This high degree of specificity is a critical attribute for a therapeutic candidate, as it minimizes the potential for unintended biological effects and associated toxicities. For researchers investigating the roles of PIKfyve in health and disease, this compound represents a highly precise pharmacological tool. These findings underscore the importance of comprehensive off-target profiling in the development of targeted therapies.

In Vivo Efficacy of Apilimod Mesylate: A Comparative Analysis in Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Apilimod Mesylate across various tumor xenograft models. Apilimod, a first-in-class inhibitor of PIKfyve kinase, has demonstrated significant antitumor activity, particularly in B-cell non-Hodgkin lymphomas (B-NHL).[1][2] This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying mechanisms and workflows to support further research and development.

Mechanism of Action: Targeting Lysosomal Homeostasis

Apilimod functions by specifically inhibiting PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[3][4] Inhibition of PIKfyve disrupts lysosomal homeostasis, leading to impaired autophagic cargo clearance, lysosomal swelling, and ultimately, cancer cell death.[1] This unique mechanism of action makes Apilimod a promising therapeutic candidate for various malignancies.[1][2]

Apilimod_Signaling_Pathway cluster_membrane Endosomal/Lysosomal Membrane cluster_cell Cellular Processes PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesizes PtdIns5P PtdIns5P PIKfyve->PtdIns5P Synthesizes Lysosomal_Homeostasis Lysosomal Homeostasis PIKfyve->Lysosomal_Homeostasis Disruption X PI35P2->Lysosomal_Homeostasis Maintains PtdIns5P->Lysosomal_Homeostasis Maintains Autophagy Autophagy Lysosomal_Homeostasis->Autophagy Enables Cell_Death Cancer Cell Death Autophagy->Cell_Death Prevents Uncontrolled Growth Apilimod This compound Apilimod->PIKfyve Inhibits Xenograft_Experimental_Workflow A 1. Cell Line Culture (e.g., Daudi B-cell lymphoma) B 2. Cell Harvest & Viability Check A->B C 3. Subcutaneous Injection into Immunocompromised Mice B->C D 4. Tumor Growth Monitoring (until palpable) C->D E 5. Randomization into Control & Treatment Groups D->E F 6. Daily Oral Dosing (Vehicle or Apilimod) E->F G 7. Regular Measurement (Tumor Volume & Body Weight) F->G H 8. Data Analysis (Tumor Growth Inhibition) G->H I 9. Endpoint: Tumor Excision (for further analysis) H->I

References

Safety Operating Guide

Proper Disposal of Apilimod Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Apilimod Mesylate, ensuring compliance with safety regulations and environmental protection. This procedure is intended for researchers, scientists, and drug development professionals engaged in laboratory work involving this compound.

This compound is an investigational drug that requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound can cause skin and eye irritation, may cause respiratory irritation, is harmful if swallowed, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, proper disposal is crucial to mitigate these risks.

I. Immediate Safety Precautions and Spill Management

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2] An accessible safety shower and eye wash station are mandatory.[2]

In the event of a spill:

  • Evacuate non-essential personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Absorb liquid solutions with an inert, non-combustible material such as diatomite or universal binders.[1]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials in a sealed, properly labeled container for hazardous waste disposal.[1]

  • Prevent the spill from entering drains or water courses.[1][2]

II. Step-by-Step Disposal Procedure for this compound

The disposal of this compound, as an investigational and potentially hazardous chemical, must adhere to federal, state, and local regulations, as well as institutional and sponsor-specific guidelines for investigational drugs.[1][4][5]

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound, including unused or expired product, partially used vials, empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5][6]

  • Segregate: Do not mix this compound waste with other waste streams.[7] Specifically, keep it separate from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[1][2] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[8]

Step 2: Containerization

  • Select an Appropriate Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[6][7] Plastic containers are often preferred for chemical waste.[6] The original container may be used if it is in good condition.[9] Do not use food containers.[9]

  • Securely Seal: Keep the waste container tightly closed except when adding waste.[6][9] This prevents the release of vapors and protects against spills.

Step 3: Labeling

  • Properly Label: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6] Accurate labeling is crucial for safe handling and disposal by waste management personnel.[6]

Step 4: Accumulation and Storage

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][9]

  • Storage Limits: Adhere to the storage limits for hazardous waste in your SAA. For example, a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste may be accumulated at a time.[6]

  • Secondary Containment: Ensure reliable secondary containment, such as a spill tray, is in place to contain any potential leaks.[7]

Step 5: Disposal and Removal

  • Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4][6]

  • Incineration: As an investigational drug, the recommended final disposal method is typically incineration by an approved and licensed hazardous waste management vendor.[4][5] Your EHS department will manage this process.

  • Documentation: Maintain accurate records of the disposal, as required by your institution and any clinical trial sponsors.[5][11] Certificates of destruction should be retrievable.[5]

Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains, or 3% by weight for containers less than 110 gallons.[8] However, given the hazardous nature of this compound, it is prudent to treat all empty containers as hazardous waste and dispose of them through the EHS department.[5] At a minimum, labels should be removed or defaced before disposal to protect confidential information if applicable.[7]

III. Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters relevant to the safe management of laboratory chemical waste, based on general guidelines. Always consult your institution's specific procedures, as these values may vary.

ParameterGuideline ValueSource
Satellite Accumulation Area (SAA) Volume Limit Max. 55 gallons of hazardous waste[6]
Acutely Toxic Waste (P-list) SAA Limit Max. 1 quart (liquid) or 1 kg (solid)[6]
SAA Storage Time Limit (Partially Filled) Up to 12 months[6]
Time to Remove Full Container from SAA Within 3 calendar days[6][9]
pH Range for Potential Drain Disposal (Aqueous) > 5.0 and < 12.5 (Not for this compound)[9]
Residue for "Empty" Container ≤ 2.5 cm or ≤ 3% by weight[8]

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A This compound Waste Generated (Unused product, contaminated labware, PPE) B Segregate waste from incompatible materials (Strong acids/alkalis, oxidizers) A->B C Select compatible, leak-proof hazardous waste container B->C D Label container with: 'Hazardous Waste' 'this compound' C->D E Keep container securely sealed D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Use secondary containment (e.g., spill tray) F->G H Monitor accumulation limits (e.g., <55 gallons, <12 months) G->H I Container is full or storage limit reached H->I J Contact Environmental Health & Safety (EHS) for pickup I->J K EHS transports for disposal (typically incineration) J->K L Maintain disposal records (Certificate of Destruction) K->L

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Apilimod Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Apilimod Mesylate. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent research compound that requires careful handling to avoid exposure. The primary hazards include skin, eye, and respiratory irritation, and it is harmful if swallowed.[1][2] It is also classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended.To prevent skin contact.[3][4]
Eye Protection Safety goggles with side-shields or a full-face shield.To protect eyes from splashes and dust.[3][5]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To prevent inhalation of dust or aerosols.[2]
Body Protection A disposable, long-sleeved gown with tight-fitting cuffs.[6]To protect skin and personal clothing from contamination.

Safe Handling Procedures

All handling of this compound, especially of the solid form, should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1][3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.

  • Donning PPE: Follow the systematic procedure for donning PPE to ensure complete protection.

  • Weighing and Reconstitution:

    • Handle the solid compound carefully to avoid generating dust.

    • If creating a stock solution, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO.[7][8]

  • Experimentation: Conduct all experimental procedures within the containment of a fume hood.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent, such as 70% ethanol, followed by a thorough cleaning with soap and water.[1]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination.

Donning and Doffing PPE Workflow

Proper donning and doffing of PPE are critical to prevent exposure. The following diagrams illustrate the correct sequence.

G cluster_donning Donning PPE Sequence d1 Gown d2 Respirator d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves (Outer Pair) d3->d4

Caption: Correct sequence for putting on Personal Protective Equipment.

G cluster_doffing Doffing PPE Sequence f1 Gloves (Outer Pair) f2 Gown f1->f2 f3 Goggles/Face Shield f2->f3 f4 Respirator f3->f4 f5 Gloves (Inner Pair) f4->f5 G cluster_disposal Disposal Workflow for this compound Waste w1 Collect all contaminated waste (PPE, labware, excess compound) w2 Place in a clearly labeled, sealed hazardous waste container w1->w2 w3 Store in a designated, secure hazardous waste area w2->w3 w4 Arrange for disposal by a licensed hazardous waste contractor w3->w4

References

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